molecular formula C9H11BO4S B1422109 (3-(Cyclopropylsulfonyl)phenyl)boronic acid CAS No. 1020204-12-9

(3-(Cyclopropylsulfonyl)phenyl)boronic acid

Cat. No.: B1422109
CAS No.: 1020204-12-9
M. Wt: 226.06 g/mol
InChI Key: GDGRCJSXOCMCCT-UHFFFAOYSA-N
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Description

(3-(Cyclopropylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO4S and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-cyclopropylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRCJSXOCMCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681875
Record name [3-(Cyclopropanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020204-12-9
Record name [3-(Cyclopropanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(Cyclopropylsulfonyl)phenyl)boronic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic applications of (3-(Cyclopropylsulfonyl)phenyl)boronic acid, a versatile building block for researchers, medicinal chemists, and drug development professionals. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Profile

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyclopropylsulfonyl group. This unique combination of a reactive boronic acid and a metabolically stable sulfonyl group makes it a valuable reagent in modern synthetic and medicinal chemistry.

Chemical Identity and Structure

The structural representation of this compound is crucial for understanding its reactivity and intermolecular interactions.

Figure 1: 2D Structure of this compound
Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 1020204-12-9[1][2][3]
Molecular Formula C₉H₁₁BO₄S[1][2]
Molecular Weight 226.06 g/mol [1][2]
Appearance Solid (form not specified)[4]
Melting Point Not available
Boiling Point 512.5 ± 56.0 °C (Predicted)[3]
Density 1.43 ± 0.1 g/cm³ (Predicted)[3]
pKa 7.22 ± 0.10 (Predicted)[3]
Solubility General solubility in polar organic solvents[5]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, this section outlines the expected spectral characteristics based on the compound's structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic protons of the boronic acid group. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The cyclopropyl protons would exhibit characteristic multiplets in the upfield region (typically 0.5-1.5 ppm). The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the boron atom being characteristically broad due to quadrupolar relaxation. The carbons of the cyclopropyl group would appear in the upfield region. The carbon atom attached to the sulfonyl group would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

  • B-O stretching: A strong band around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z 226 or 227, respectively. Fragmentation may involve the loss of water, the cyclopropyl group, or cleavage of the sulfonyl group.

Applications in Synthetic Chemistry

This compound is a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.[6]

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety serves as the organoboron component in the Suzuki-Miyaura catalytic cycle, reacting with an organic halide or triflate in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants A This compound G Transmetalation A->G 1. B Aryl/Heteroaryl Halide (R-X) F Oxidative Addition B->F 2. C Pd(0) Catalyst C->F D Base (e.g., K2CO3, Cs2CO3) D->G E Solvent (e.g., Dioxane, Toluene, DMF) E->F E->G F->G Pd(II) Intermediate H Reductive Elimination G->H H->C Catalyst Regeneration I Biaryl Product H->I Product Formation

References

A Predictive and Methodological Guide to the Crystal Structure Analysis of (3-(Cyclopropylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(3-(Cyclopropylsulfonyl)phenyl)boronic acid is a molecule of significant interest in medicinal chemistry and materials science, yet its three-dimensional crystal structure remains undetermined in the public domain. This technical guide provides a comprehensive, predictive, and methodological framework for elucidating the crystal structure of this compound. By leveraging established principles of crystallography and drawing parallels with structurally related arylboronic acids, we outline a complete workflow from material synthesis and characterization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation of the results. This document is intended to serve as a roadmap for researchers seeking to determine not only the structure of the title compound but also that of other novel arylboronic acid derivatives.

Introduction: The Significance of Structural Elucidation

Boronic acids are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their utility extends into medicinal chemistry, where they serve as versatile pharmacophores. The specific compound, this compound, combines the boronic acid moiety with a cyclopropylsulfonyl group, a substitution pattern that can significantly influence its electronic properties, acidity, and intermolecular interactions.

Determining the precise three-dimensional arrangement of atoms in the crystalline state is paramount. A definitive crystal structure provides invaluable insights into:

  • Molecular Conformation: The spatial orientation of the cyclopropyl group relative to the phenyl ring and the sulfonyl and boronic acid moieties.

  • Intermolecular Interactions: The hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are critical for understanding physical properties such as solubility, melting point, and stability.

  • Solid-State Properties: The crystal structure is the foundation for predicting and understanding polymorphism, which has profound implications for drug development and materials science.

This guide will provide the scientific rationale and detailed protocols to achieve these goals.

Pre-Crystallization: Synthesis and Characterization

A successful crystallization experiment begins with a pure, well-characterized sample. The following section outlines the necessary preliminary steps.

Synthesis of this compound

While various synthetic routes are possible, a common approach involves the lithiation of a suitable aryl bromide followed by quenching with a trialkyl borate.

Reaction Scheme:

G reagents 1) n-BuLi, THF, -78 °C 2) B(OiPr)3 3) H3O+ product This compound reagents->product reactant 3-Bromo-1-(cyclopropylsulfonyl)benzene reactant->reagents

Caption: Synthetic route to this compound.

Purification and Analytical Characterization

Purity is non-negotiable for obtaining high-quality crystals. The crude product should be purified, typically by recrystallization or column chromatography, to >98% purity. The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the molecular structure and assess purity.Aromatic protons in the expected regions with appropriate splitting patterns. Resonances for the cyclopropyl group and the B(OH)₂ protons. The absence of impurity signals. Note: Boronic acids can form boroxine anhydrides, which can lead to complex spectra. Running the NMR in d₄-methanol can sometimes simplify the spectrum.[1]
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C₉H₁₁BO₄S (226.06 g/mol ).[2][3][4] ESI-MS is a common technique for the analysis of boronic acids.[5]
FT-IR Spectroscopy To identify key functional groups.Characteristic stretches for O-H (boronic acid), S=O (sulfonyl), and C-H bonds.
Elemental Analysis To confirm the elemental composition of the compound.Experimental percentages of C, H, and S should be within ±0.4% of the calculated values.

Crystallization Strategy

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach involving the screening of various conditions is essential.

General Considerations for Arylboronic Acids

Arylboronic acids are generally stable, crystalline solids. Key considerations for their crystallization include:

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal. Solvents such as ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof, are good starting points.

  • Supersaturation: The goal is to achieve a state of supersaturation from which the crystal can nucleate and grow slowly. Common methods to induce supersaturation include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution.

    • Vapor Diffusion: A solution of the compound is allowed to equilibrate with a reservoir of a solvent in which the compound is less soluble.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled.

Experimental Protocol: Crystallization Screening
  • Prepare a stock solution: Dissolve 10-20 mg of purified this compound in a minimal amount of a "good" solvent (e.g., acetone or ethanol) to create a concentrated stock solution.

  • Set up crystallization trials: In small vials or a crystallization plate, dispense a small amount of the stock solution (e.g., 0.5 mL).

  • Introduce "poor" solvents: To each vial, add a different "poor" solvent (e.g., hexane, water) dropwise until the solution becomes slightly turbid.

  • Induce crystallization:

    • Slow Evaporation: Leave the vials loosely capped to allow for slow evaporation.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound/solvent mixture on a coverslip and invert it over a well containing a higher concentration of the "poor" solvent.

  • Incubate and Observe: Store the trials in a vibration-free environment at a constant temperature. Observe periodically under a microscope for crystal growth over several days to weeks.

Caption: Crystallization screening workflow.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the definitive structural analysis can be performed. SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within the crystal.[6][7]

The SC-XRD Workflow

The process can be broken down into several key stages:

workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation & Final Report (CIF File) E->F

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a suitable goniometer head (e.g., using a cryoloop and cryoprotectant if collecting data at low temperatures).

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Reduction:

    • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution:

    • The corrected intensity data is used to solve the "phase problem" and generate an initial electron density map. For small molecules like this, direct methods are typically successful.

  • Structure Refinement:

    • An atomic model is built into the electron density map.

    • The positions and displacement parameters of the atoms are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

  • Validation and Reporting:

    • The final structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a Crystallographic Information File (CIF).

Predicted Structural Features and Interpretation

Based on the known structures of other arylboronic acids, we can predict several key features for the crystal structure of this compound.

The Boronic Acid Dimer Motif

A near-ubiquitous feature in the crystal structures of arylboronic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules.[1][8]

dimer cluster_0 Molecule 1 cluster_1 Molecule 2 mol1 R-B(OH)2 mol2 (HO)2B-R B1 B O1a O B1->O1a O1b O B1->O1b R1 R B1->R1 H1a H O1a->H1a O2a O H1a->O2a H-bond H1b H O1b->H1b B2 B B2->O2a O2b O B2->O2b R2 R B2->R2 H2a H O2a->H2a H2b H O2b->H2b H2b->O1b H-bond

Caption: Predicted hydrogen-bonded dimer of the boronic acid.

Molecular Conformation

The dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane is a key conformational parameter. In many structures, this is not perfectly planar due to steric and electronic effects.[1][9] The bulky cyclopropylsulfonyl group at the meta position will likely influence this torsion angle and the overall packing.

Potential for Other Intermolecular Interactions

The sulfonyl group provides additional hydrogen bond acceptors (the oxygen atoms), which could lead to the formation of more extended hydrogen bonding networks beyond the primary dimer motif. C-H···O interactions involving the cyclopropyl and phenyl C-H bonds and the sulfonyl or boronic acid oxygens are also possible.

Conclusion

While the crystal structure of this compound has not yet been publicly reported, this guide provides a robust and scientifically grounded framework for its determination and analysis. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The predicted structural features, based on a wealth of data from related compounds, offer a clear set of expectations for the final analysis. The resulting crystal structure will be a valuable piece of information for advancing the use of this and similar molecules in drug discovery and materials science.

References

Mechanism of action of sulfonyl-containing boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Sulfonyl-Containing Boronic Acids

Foreword for the Modern Drug Developer

In the landscape of contemporary drug discovery, the pursuit of covalent inhibitors has been revitalized by the demand for higher potency, prolonged duration of action, and novel mechanisms to overcome resistance. Within this class, boronic acids have carved out a significant niche, culminating in clinically successful drugs like bortezomib. This guide moves beyond the foundational phenylboronic acids to dissect a more nuanced and potent subclass: sulfonyl-containing boronic acids. By replacing the well-trodden carboxamide linker with a sulfonamide or sulfone group, medicinal chemists have unlocked distinct structure-activity relationships and new avenues for inhibitor design.

As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles that drive success. This document is structured to provide a causal narrative—exploring how the unique geometric and electronic properties of the sulfonyl group fundamentally alter the interaction of the boronic acid warhead with its target enzyme. We will delve into the core mechanisms, support these with crystallographic and kinetic data, and provide actionable experimental protocols for researchers to validate these mechanisms in their own work.

The Boronic Acid Warhead: A Reversible Covalent Mechanism

At its core, the inhibitory action of a boronic acid is a masterful imitation of enzymatic transition states. The boron atom, being electron-deficient, is highly electrophilic and susceptible to attack by nucleophilic residues in an enzyme's active site, most notably the hydroxyl group of a catalytic serine.

This interaction proceeds via a two-step mechanism:

  • Initial Binding: The inhibitor first docks non-covalently into the active site, guided by interactions of its side chains (R-groups).

  • Covalent Adduct Formation: The catalytic serine's hydroxyl oxygen attacks the electrophilic boron atom. This forms a reversible, covalent bond, resulting in a stable tetrahedral boronate adduct.

This tetrahedral intermediate is a high-fidelity mimic of the high-energy tetrahedral transition state of substrate hydrolysis (e.g., peptide or β-lactam cleavage).[1][2] By locking the enzyme in this "transition-state-like" conformation, the inhibitor effectively halts the catalytic cycle.[1] This mechanism is characteristic of Boronic Acid Transition State Inhibitors (BATSIs).[1][3][4]

G cluster_0 E_S Enzyme (Ser-OH) + Inhibitor (R-B(OH)2) ES_complex Non-covalent Michaelis Complex E_S->ES_complex Step 1: Binding (Ki) TS_Adduct Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)2-R) ES_complex->TS_Adduct Step 2: Covalent Attack (k_on) TS_Adduct->ES_complex Reversibility (k_off) Inhibition CATALYTIC INHIBITION TS_Adduct->Inhibition

General mechanism of a boronic acid inhibiting a serine hydrolase.

The Sulfonyl Group Advantage: Beyond a Simple Linker

The true innovation of sulfonyl-containing boronic acids lies in the replacement of the traditional carboxamide linker with a sulfonamide group (-SO₂NH-). This is not a trivial substitution; it fundamentally alters the molecule's interaction with the target enzyme, leading to surprisingly different structure-activity relationships (SAR).[5]

A seminal study on AmpC β-lactamase inhibitors directly compared a series of sulfonamide boronic acids with their exact carboxamide congeners. The findings were striking:

  • Altered SAR: For small analogs, the sulfonamides were significantly more potent—up to 23 times better than their carboxamide counterparts.[5] Conversely, for larger analogs, the trend reversed, with carboxamides showing superior activity.[5]

  • Geometric and Electronic Differences: This divergence in SAR is attributed to the distinct properties of the sulfonamide group compared to the carboxamide group. The sulfonamide has a tetrahedral geometry and acts primarily as a hydrogen bond donor, whereas the planar carboxamide can act as both a donor and an acceptor.[5]

  • Novel Interactions: X-ray crystal structures revealed that the sulfonamide group engages in a different network of hydrogen bonds within the AmpC active site, interacting with key residues like Asn152, Ala318, Ser64, and Lys67 in a manner inaccessible to the carboxamide.[5]

G Comparison of Carboxamide vs. Sulfonamide Linker Interactions. cluster_carboxamide Carboxamide Analog cluster_sulfonamide Sulfonamide Analog carboxamide Carboxamide (-CONH-) planar Planar Geometry carboxamide->planar h_bond_acceptor H-Bond Acceptor (C=O) carboxamide->h_bond_acceptor h_bond_donor H-Bond Donor (N-H) carboxamide->h_bond_donor sulfonamide Sulfonamide (-SO2NH-) interaction_asn152 Interacts with Asn152 h_bond_acceptor->interaction_asn152 interaction_ala318 Interacts with Ala318 h_bond_acceptor->interaction_ala318 tetrahedral Tetrahedral Geometry sulfonamide->tetrahedral h_bond_donor_strong Strong H-Bond Donor (N-H and O=S=O) sulfonamide->h_bond_donor_strong interaction_ser64 New Interaction: Ser64 h_bond_donor_strong->interaction_ser64 interaction_lys67 New Interaction: Lys67 h_bond_donor_strong->interaction_lys67

Key differences in interactions between carboxamide and sulfonamide linkers.

Case Study: Inhibition of AmpC β-Lactamase

β-Lactamases are primary drivers of bacterial resistance to penicillin and cephalosporin antibiotics. Sulfonamide boronic acids have emerged as potent inhibitors of these enzymes, particularly the class C AmpC β-lactamase.[5][6]

Mechanism of Inhibition

The mechanism follows the classic BATSI model. The boronic acid forms a reversible covalent adduct with the catalytic Ser64 residue in the AmpC active site. The sulfonamide linker then positions the rest of the molecule to make optimal contacts within the binding pocket.

Quantitative Analysis: Potency and Ligand Efficiency

The data clearly shows the advantage of the sulfonamide for smaller molecules. Ligand efficiency (LE), a measure of binding energy per heavy atom, is also notably high for the sulfonamide series, indicating a highly optimized interaction.

CompoundR₁ GroupLinkerKi (nM) for AmpCLigand Efficiency (LE)Reference
3c -CH₃Carboxamide18,5000.58[5]
3 -CH₃Sulfonamide 789 0.75 [5]
4c -CH₂PhCarboxamide5700.64[5]
4 -CH₂PhSulfonamide 70 0.75 [5]
10c NaphthylCarboxamide250.69[5]
10 NaphthylSulfonamide 500 0.60 [5]

Table 1: Comparison of inhibitory constants (Ki) and ligand efficiency for carboxamide vs. sulfonamide boronic acids against AmpC β-lactamase. The 23-fold potency improvement for the smallest analog (3 vs 3c) is a key finding.[5]

Experimental Methodologies for Mechanistic Validation

To rigorously confirm the mechanism of action for a novel sulfonyl-containing boronic acid inhibitor, a multi-pronged approach is essential. This workflow ensures that the proposed mechanism is not just a model but a validated reality.

G synthesis Compound Synthesis & Purification kinetics Step 1: Enzyme Kinetics (Determine Ki, Inhibition Mode) synthesis->kinetics Test Potency mass_spec Step 2: Mass Spectrometry (Confirm Covalent Adduct) kinetics->mass_spec Is it covalent? validation Validated Mechanism of Action kinetics->validation crystallography Step 3: X-Ray Crystallography (Visualize Binding Mode) mass_spec->crystallography How does it bind? mass_spec->validation crystallography->validation

Experimental workflow for validating the inhibitor's mechanism of action.
Enzyme Inhibition Kinetics

Objective: To determine the inhibitor's potency (Kᵢ) and its mode of inhibition (e.g., competitive).

Causality: This is the first functional validation. A competitive inhibition profile is expected for a transition-state analog that binds to the active site. The Kᵢ value provides a quantitative measure of potency, essential for SAR studies.

Protocol: Determining Kᵢ for a β-Lactamase Inhibitor

  • Reagents & Setup:

    • Purified β-lactamase (e.g., AmpC) of known concentration.

    • Reporter substrate: Nitrocefin (hydrolysis can be monitored by absorbance change at 486 nm).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Inhibitor stock solution in DMSO.

    • 96-well UV-transparent microplate and a plate reader.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer. Also prepare a "no inhibitor" control.

    • Prepare a range of nitrocefin concentrations (e.g., 0.5x to 10x the known Kₘ value).

    • In the microplate, add the assay buffer, inhibitor dilution, and enzyme. Allow to pre-incubate for 10-15 minutes to ensure binding equilibrium is reached.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Immediately measure the rate of hydrolysis (V₀) by monitoring the increase in absorbance at 486 nm over time.

  • Data Analysis:

    • Plot the reaction rates against substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

    • For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Kᵢ can be calculated from the slopes of these lines or by non-linear regression fitting to the competitive inhibition equation.

X-Ray Crystallography

Objective: To obtain high-resolution structural data of the inhibitor covalently bound within the enzyme's active site.

Causality: This is the definitive experiment to validate the mechanism.[7] It provides direct visual evidence of the covalent bond between the boron atom and the catalytic serine, confirms the tetrahedral geometry at the boron center, and maps the specific hydrogen bonds and hydrophobic interactions that contribute to affinity, including those made by the sulfonyl group.[2][5][8][9]

Protocol: Co-crystallization Workflow

  • Protein Expression & Purification: Obtain high-purity (>95%) enzyme.

  • Complex Formation: Incubate the purified enzyme with a 5-10 fold molar excess of the sulfonyl-containing boronic acid inhibitor for several hours.

  • Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that yield diffraction-quality crystals of the enzyme-inhibitor complex.

  • Data Collection: Flash-freeze a crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using molecular replacement (with a known native structure as a model). Build the inhibitor into the observed electron density map and refine the model to achieve good R-factors and geometry. The final structure will reveal the precise atomic interactions.[8]

Conclusion and Future Perspectives

The incorporation of a sulfonyl group into boronic acid inhibitors is a powerful strategy that extends beyond simple scaffolding. The unique tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group can create novel, high-affinity interactions within an enzyme's active site, leading to highly potent inhibitors with distinct SAR profiles compared to their carboxamide counterparts.[5] The success of this strategy against challenging targets like β-lactamases underscores its potential.

Future work in this area will likely focus on expanding this concept to other enzyme classes, such as serine proteases and metalloenzymes like carbonic anhydrases, where the boronic acid can interact with active site zinc ions.[10][11] A thorough understanding of the mechanism, validated by the rigorous application of kinetic and structural biology techniques, will remain the cornerstone of designing the next generation of highly targeted and effective therapeutics.

References

An In-Depth Technical Guide to 3-(Cyclopropylsulfonyl)phenylboronic Acid (CAS 1020204-12-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopropylsulfonyl)phenylboronic acid (CAS 1020204-12-9), a molecule of significant interest in medicinal chemistry and drug discovery. By integrating two key pharmacophores—the cyclopropyl sulfone and the phenylboronic acid moieties—this compound presents a unique profile for the development of novel therapeutics. This document delves into the physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and the established roles of its constituent functional groups in drug design, particularly their application in Suzuki-Miyaura cross-coupling reactions and as potential enzyme inhibitors.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. 3-(Cyclopropylsulfonyl)phenylboronic acid embodies this principle by uniting the cyclopropyl group, known for its ability to improve metabolic stability and potency, with the versatile boronic acid functionality, a key player in synthetic chemistry and a recognized motif in enzyme inhibitors.[1][2] The sulfone linker further modulates the electronic and steric properties of the molecule, contributing to its overall pharmacological profile.

The cyclopropyl ring, a small, strained carbocycle, is increasingly incorporated into drug candidates to navigate the complexities of drug metabolism and enhance binding affinity.[2][3] Its rigid structure can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2] On the other hand, arylboronic acids are indispensable tools in medicinal chemistry, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the construction of complex biaryl structures prevalent in many pharmaceuticals.[4][5] Furthermore, the boronic acid moiety itself has been successfully utilized in FDA-approved drugs, acting as a transition-state analog to inhibit enzyme activity.[6][7][8][9]

This guide will explore the synthesis, properties, and potential applications of 3-(Cyclopropylsulfonyl)phenylboronic acid, providing researchers with a foundational understanding of this promising building block.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Cyclopropylsulfonyl)phenylboronic acid is presented in Table 1. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1020204-12-9[10]
Molecular Formula C₉H₁₁BO₄S[10]
Molecular Weight 226.06 g/mol [11]
Appearance White to off-white solidInferred from supplier data
SMILES O=S(C1=CC(B(O)O)=CC=C1)(C2CC2)=O[11]
Predicted Boiling Point 512.5±56.0 °C[12]
Predicted pKa 7.22±0.10[12]
Storage Conditions 2-8°C, Inert atmosphere[11]

Synthesis of 3-(Cyclopropylsulfonyl)phenylboronic Acid: A Plausible Pathway

  • S-cyclopropylation of a thiophenol: Formation of a cyclopropyl phenyl sulfide intermediate.

  • Oxidation: Conversion of the sulfide to the corresponding sulfone.

  • Borylation: Introduction of the boronic acid moiety onto the phenyl ring.

This synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: S-Cyclopropylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Borylation A 3-Bromothiophenol C (3-Bromophenyl)(cyclopropyl)sulfane A->C Cu(OAc)₂ B Cyclopropylboronic acid B->C D (3-Bromophenyl)(cyclopropyl)sulfone C->D Oxone® or m-CPBA F 3-(Cyclopropylsulfonyl)phenylboronic acid D->F Pd catalyst, e.g., Pd(dppf)Cl₂ E Bis(pinacolato)diboron E->F

Caption: Proposed synthetic workflow for 3-(Cyclopropylsulfonyl)phenylboronic acid.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of (3-Bromophenyl)(cyclopropyl)sulfane

This step is based on the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid.[13]

  • Materials:

    • 3-Bromothiophenol

    • Cyclopropylboronic acid

    • Copper(II) acetate (Cu(OAc)₂)

    • 1,4-Dioxane (anhydrous)

    • Molecular sieves (4 Å)

  • Procedure:

    • To an oven-dried flask, add 3-bromothiophenol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (2.0 equiv), and activated 4 Å molecular sieves.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford (3-Bromophenyl)(cyclopropyl)sulfane.

Step 2: Synthesis of (3-Bromophenyl)(cyclopropyl)sulfone

The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents, with Oxone® being a common and effective choice.[14][15]

  • Materials:

    • (3-Bromophenyl)(cyclopropyl)sulfane

    • Oxone® (Potassium peroxymonosulfate)

    • Methanol or Ethanol/Water solvent system

  • Procedure:

    • Dissolve (3-Bromophenyl)(cyclopropyl)sulfane (1.0 equiv) in a mixture of methanol and water (or ethanol and water).

    • Cool the solution in an ice bath.

    • Add Oxone® (2.0-2.5 equiv) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Bromophenyl)(cyclopropyl)sulfone, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of 3-(Cyclopropylsulfonyl)phenylboronic acid

The final step involves a palladium-catalyzed borylation of the aryl bromide intermediate. The Miyaura borylation is a well-established and robust method for this transformation.[16]

  • Materials:

    • (3-Bromophenyl)(cyclopropyl)sulfone

    • Bis(pinacolato)diboron (B₂pin₂)

    • Potassium acetate (KOAc)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • 1,4-Dioxane or Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask, add (3-Bromophenyl)(cyclopropyl)sulfone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Evacuate and backfill the flask with an inert atmosphere.

    • Add anhydrous 1,4-dioxane or DMF.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® and concentrate the filtrate.

    • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel.

    • Purify the crude boronic acid by recrystallization or column chromatography to obtain 3-(Cyclopropylsulfonyl)phenylboronic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-(Cyclopropylsulfonyl)phenylboronic acid make it a valuable building block in drug discovery programs.

Role in Suzuki-Miyaura Cross-Coupling Reactions

As an arylboronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active molecules. The presence of the cyclopropylsulfonyl group can influence the electronic properties of the boronic acid and may offer advantages in terms of reactivity and selectivity in certain coupling reactions.

Suzuki_Coupling A 3-(Cyclopropylsulfonyl)phenylboronic acid C Biaryl Product A->C Pd Catalyst, Base B Aryl/Heteroaryl Halide (R-X) B->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an Enzyme Inhibitor

Boronic acids are known to act as inhibitors for a variety of enzymes, particularly serine proteases.[6][7][8][17][18] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate. This mechanism of action has been successfully exploited in the development of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[9] The cyclopropylsulfonylphenyl moiety of 3-(Cyclopropylsulfonyl)phenylboronic acid can be tailored to interact with specific pockets within an enzyme's active site, potentially leading to potent and selective inhibitors.

The Cyclopropyl Sulfone Moiety in Medicinal Chemistry

The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, thereby improving the pharmacokinetic profile of a compound.[2] It can also enhance potency by providing a rigid scaffold that orients other functional groups for optimal interaction with the target protein. The sulfone group, being a strong hydrogen bond acceptor, can also participate in key interactions within a binding pocket. The combination of these two groups in 3-(Cyclopropylsulfonyl)phenylboronic acid provides a unique scaffold for structure-activity relationship (SAR) studies.

Conclusion

3-(Cyclopropylsulfonyl)phenylboronic acid is a strategically designed molecule that combines the advantageous properties of both cyclopropyl and boronic acid functionalities. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for the boronic acid to act as an enzyme inhibitor, makes it a valuable tool for medicinal chemists. The plausible and efficient synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further exploration of the biological activities of derivatives synthesized from this compound is warranted and holds promise for the discovery of novel therapeutic agents.

References

Spectroscopic data (NMR, IR, MS) for (3-(Cyclopropylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-(Cyclopropylsulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1020204-12-9) is a bifunctional organic compound that integrates two key pharmacophoric motifs: an arylboronic acid and a cyclopropylsulfonyl group.[1][2] Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are present in several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[3] The sulfonyl group, a well-established bioisostere for other functional groups, imparts specific physicochemical properties such as improved solubility and metabolic stability. The cyclopropyl moiety often enhances binding affinity and metabolic resistance. The combination of these features makes this molecule and its analogues attractive building blocks in medicinal chemistry for the development of novel therapeutic agents.

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra are limited, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but technically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach serves as a robust framework for researchers engaged in the synthesis, quality control, and application of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of this compound.

PropertyValue
CAS Number 1020204-12-9
Molecular Formula C₉H₁₁BO₄S
Molecular Weight 226.06 g/mol

Synthetic Strategy Overview

A plausible and common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester.[3] This provides context for potential impurities, such as the corresponding debrominated starting material or homo-coupled byproducts, which could be detected during spectroscopic analysis.

G cluster_0 Synthesis Workflow start 3-Bromophenyl cyclopropyl sulfone step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 borate_ester Boronic Ester Intermediate step2->borate_ester step3 Acidic Hydrolysis (e.g., aq. HCl) borate_ester->step3 product This compound step3->product

Caption: A general synthetic workflow for preparing the target compound.

Spectroscopic Characterization: A Predictive Analysis

The following sections provide a detailed guide to the expected spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data reported for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, certain experimental parameters must be carefully chosen.

Causality Behind Experimental Choices: A known challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents like CDCl₃.[4] This oligomerization can lead to broad peaks and complex, often uninterpretable, spectra. To suppress boroxine formation and obtain sharp, well-resolved spectra, it is advisable to use a protic deuterated solvent like methanol-d₄ (CD₃OD) or a hydrogen-bond accepting solvent like DMSO-d₆. These solvents interact with the boronic acid hydroxyl groups, disrupting the equilibrium that leads to anhydride formation.[4]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20s1HAr-H (H2)Positioned between two electron-withdrawing groups (sulfonyl and boronic acid), resulting in significant deshielding.
~8.05d1HAr-H (H6)Ortho to the strongly electron-withdrawing sulfonyl group.
~7.95d1HAr-H (H4)Ortho to the boronic acid group and meta to the sulfonyl group.
~8.00 (broad s)2HB(OH)₂Boronic acid protons are exchangeable and often appear as a broad singlet.
~7.65t1HAr-H (H5)Meta to both substituents, showing coupling to H4 and H6.
~2.70m1HCyclopropyl-CHMethine proton of the cyclopropyl ring, coupled to the methylene protons.
~1.10 - 0.90m4HCyclopropyl-CH₂Diastereotopic methylene protons of the cyclopropyl ring.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~142Ar-C (C1-S)Quaternary carbon attached to the electron-withdrawing sulfonyl group.
~136Ar-C (C2)Deshielded due to proximity to both substituents.
~135Ar-C (C-B)The carbon attached to boron is often broadened or not observed due to the quadrupolar relaxation of the boron nucleus.[5][6]
~131Ar-C (C6)Deshielded due to being ortho to the sulfonyl group.
~130Ar-C (C5)Aromatic carbon meta to both groups.
~126Ar-C (C4)Aromatic carbon ortho to the boronic acid.
~32Cyclopropyl-CHMethine carbon of the cyclopropyl group.
~7Cyclopropyl-CH₂Methylene carbons of the cyclopropyl ring, highly shielded.

¹¹B NMR Spectroscopy: ¹¹B NMR is a valuable technique for directly observing the boron center. For a trigonal planar (sp²) boronic acid, a single broad peak is expected in the range of δ 27-33 ppm .[7][8][9] Upon complexation with diols or in basic solution, the boron center becomes tetrahedral (sp³), causing a characteristic upfield shift to approximately δ 5-10 ppm.[10]

Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ or CD₃OD. The choice of solvent is critical to prevent boroxine formation.[4]

  • Dissolution: Cap the tube and gently vortex until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Instrument Setup (400 MHz):

    • Lock and shim the instrument on the deuterated solvent signal.

    • For ¹H NMR: Acquire spectra using a standard 30° pulse with an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds. A total of 16-32 scans is typically sufficient.

    • For ¹³C NMR: Use a standard proton-decoupled pulse program. Due to the presence of a quaternary carbon and the potentially broad C-B signal, an extended number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required for good signal-to-noise.

    • For ¹¹B NMR: Use a boron-specific probe or tune the broadband probe accordingly. A simple one-pulse experiment is usually sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of this molecule will be dominated by absorptions from the boronic acid and sulfonyl moieties.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3600 - 3200Strong, BroadO-HStretching (H-bonded)
3100 - 3000MediumAromatic C-HStretching
~3010MediumCyclopropyl C-HStretching
1600, 1475Medium-WeakAromatic C=CRing Stretching
~1350StrongB-OAsymmetric Stretching
~1310StrongS=OAsymmetric Stretching
~1150StrongS=OSymmetric Stretching
~1080MediumB-O-HBending
~700StrongC-SStretching
~680StrongAromatic C-HOut-of-plane Bending

Causality and Interpretation:

  • The broad O-H stretch is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[1][11]

  • The two strong bands for the sulfonyl group (asymmetric and symmetric S=O stretching) are highly diagnostic for this functional class.

  • The strong B-O stretching vibration further confirms the presence of the boronic acid moiety.[1][12]

Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is compatible with liquid chromatography (LC-MS).[13][14] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation in the source. Atmospheric Pressure Chemical Ionization (APCI) is an alternative that can be effective for less polar compounds but may sometimes lead to adduct formation with solvent molecules.[15] Tandem MS (MS/MS) is required to induce and analyze fragmentation, providing valuable structural information.

Predicted Mass Spectrum Data (ESI)

  • Molecular Ion:

    • Positive Mode: [M+H]⁺ = 227.05 m/z

    • Negative Mode: [M-H]⁻ = 225.03 m/z

  • Common Adducts/Oligomers:

    • [M+Na]⁺ = 249.03 m/z

    • Boroxine Trimer Dehydrate [M₃-3H₂O+H]⁺: This species can sometimes be observed, especially under certain ESI conditions.[14][16]

Predicted Fragmentation Pattern (MS/MS of [M-H]⁻) Fragmentation will likely occur at the weakest bonds and lead to stable neutral losses. The C-S and C-B bonds are primary candidates for cleavage.

G parent [M-H]⁻ m/z 225.03 frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 207.02 parent->frag1 - H₂O frag2 Loss of SO₂ [M-H-SO₂]⁻ m/z 161.05 parent->frag2 - SO₂ frag3 Loss of C₃H₅SO₂ (Cyclopropylsulfonyl radical) [C₆H₄B(OH)O]⁻ m/z 119.02 parent->frag3 - C₃H₅SO₂ frag4 Loss of B(OH)₃ [C₉H₈SO₂]⁻ m/z 180.02 parent->frag4 - B(OH)₃ G cluster_0 Integrated Characterization Sample Synthesized Sample NMR NMR (¹H, ¹³C, ¹¹B) in DMSO-d₆ Sample->NMR IR FT-IR (ATR) Sample->IR MS LC-MS (ESI) Sample->MS NMR_Result Confirm C-H framework - Aromatic substitution pattern - Cyclopropyl integrity - Boron environment NMR->NMR_Result IR_Result Identify Key Functional Groups - O-H (Boronic Acid) - S=O (Sulfonyl) - B-O IR->IR_Result MS_Result Determine Molecular Weight - Confirm Elemental Formula (HRMS) - Analyze Fragmentation Pattern MS->MS_Result Conclusion Structure Confirmed Purity Assessed NMR_Result->Conclusion IR_Result->Conclusion MS_Result->Conclusion

References

A Technical Guide to the Discovery and Synthesis of Novel Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Arylboronic Acids in Modern Chemistry

Arylboronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis and medicinal chemistry.[1] Initially synthesized in 1860, their utility has expanded dramatically, largely due to their versatile reactivity, stability, and relatively low toxicity.[2] This has led to their extensive use as building blocks in the synthesis of complex molecules, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] In the realm of drug discovery, the incorporation of the boronic acid moiety has proven to be a transformative strategy, enhancing the potency and pharmacokinetic profiles of therapeutic agents.[1][4] This is exemplified by the success of drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[2][4] The growing interest in these compounds stems from their unique ability to form reversible covalent bonds with biological targets, a feature that medicinal chemists are increasingly exploiting.[2] This guide provides an in-depth exploration of the discovery of novel arylboronic acids and a detailed examination of the synthetic routes employed for their preparation, offering field-proven insights for professionals in the field.

Part 1: Strategic Pathways to Novel Arylboronic Acids

The discovery of new arylboronic acids is driven by the need for structurally diverse building blocks for cross-coupling reactions and for novel pharmacophores in drug design. The synthetic strategies to access these valuable compounds have evolved from classical organometallic methods to sophisticated transition-metal-catalyzed C-H functionalization reactions.

Classical Approaches: Grignard and Organolithium Reagents

One of the earliest and still widely practiced methods for synthesizing arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.[2][5]

Causality Behind Experimental Choices:

  • Starting Materials: Aryl halides (bromides or iodides) are commonly used to generate the organometallic intermediates. The choice between Grignard and organolithium reagents often depends on the functional group tolerance required. Grignard reagents are generally more tolerant of acidic protons, while organolithium reagents can be more reactive.

  • Reaction Conditions: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the high reactivity of the organometallic species and prevent unwanted side reactions.[5]

  • Borylation Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The choice of the alkyl group can influence the reaction rate and the ease of hydrolysis.

  • Workup: Acidic aqueous workup is crucial to hydrolyze the initially formed boronate ester to the desired boronic acid. However, this step can sometimes be problematic, leading to moderate yields and generating boron-contaminated aqueous waste.[5]

Workflow for Classical Arylboronic Acid Synthesis:

G cluster_1 Organometallic Formation cluster_2 Borylation & Hydrolysis A Aryl Halide (Ar-X) C Aryl Grignard (Ar-MgX) or Aryllithium (Ar-Li) A->C Metal-Halogen Exchange B Mg or n-BuLi E Boronate Ester Intermediate C->E Borylation D B(OR)3 G Arylboronic Acid (Ar-B(OH)2) E->G Hydrolysis F H3O+ G Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArB Ar-Pd(II)L2-B(OR)2 PdII_ArX->PdII_ArB Transmetalation (B2(OR)4, Base) PdII_ArB->Pd0 Reductive Elimination Product Ar-B(OR)2 PdII_ArB->Product Product Formation

References

The Versatile Virtuoso: A Technical Guide to the Applications of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids, a class of organoboron compounds, have emerged from the realm of synthetic curiosities to become indispensable tools across a multitude of scientific disciplines. Their unique electronic properties and, most notably, their ability to form reversible covalent bonds with diols, have positioned them as key players in fields ranging from medicinal chemistry and diagnostics to materials science and organic synthesis. This guide provides an in-depth exploration of the core applications of substituted phenylboronic acids, offering not just a review of their uses, but a deeper understanding of the underlying chemical principles and practical methodologies that drive their utility.

The Chemistry at the Core: Understanding the Boronic Acid Moiety

At the heart of the diverse applications of phenylboronic acids lies the boronic acid group [-B(OH)₂]. This functional group confers several key properties that are exploited in various scientific contexts. Phenylboronic acid is a white powder that is commonly used in organic synthesis.[1] Boronic acids are considered mild Lewis acids and are known for their general stability and ease of handling, which makes them valuable in organic synthesis.[1][2]

The boron atom in phenylboronic acid possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[3] This Lewis acidity is fundamental to its interactions with nucleophiles, particularly the hydroxyl groups of diols.

A pivotal characteristic of phenylboronic acids is their ability to reversibly form cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities, such as sugars.[4][5][6] This reaction is highly dependent on pH. In acidic conditions, the trigonal planar, neutral form of the boronic acid is favored. As the pH increases, it accepts a hydroxide ion to form a more nucleophilic, negatively charged tetrahedral boronate species, which readily reacts with diols.[4] This pH-sensitive equilibrium is the foundation for many of their "smart" applications.

Furthermore, the carbon-boron bond in phenylboronic acids and their esters is susceptible to oxidative cleavage by reactive oxygen species (ROS) like hydrogen peroxide.[4] This reactivity provides another stimulus for designing responsive materials.

Powering Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Perhaps the most celebrated application of substituted phenylboronic acids in organic synthesis is their role as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has revolutionized the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2][7][8]

The significance of phenylboronic acids in this context stems from their stability, commercial availability, and the mild reaction conditions under which they participate in the coupling. The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a minimal amount of toluene.

  • Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add toluene (5 mL) and water (1 mL) to the reaction flask, followed by the addition of the prepared palladium catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which would deactivate it.

  • Base (K₂CO₃): The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

  • Solvent System (Toluene/Water): The biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.

The Sentinel Molecule: Phenylboronic Acids as Chemical Sensors

The reversible interaction of substituted phenylboronic acids with diols has been ingeniously harnessed for the development of chemical sensors, most notably for the detection of glucose.[4][8] This has profound implications for the management of diabetes.[8][9]

The principle behind these sensors is the change in the physical or chemical properties of the phenylboronic acid derivative upon binding to glucose. These changes can be optical (colorimetric or fluorescent) or electrochemical.[4] For instance, the binding of glucose can alter the electronic state of a conjugated dye molecule attached to the phenylboronic acid, leading to a visible color change or a shift in its fluorescence emission.[4]

Hydrogels functionalized with phenylboronic acids are a particularly promising platform for continuous glucose monitoring.[10][11] The binding of glucose to the boronic acid moieties within the hydrogel matrix increases the charge density, leading to swelling of the hydrogel.[10] This volumetric change can be transduced into a measurable signal.

Diagram: Glucose Sensing Mechanism of a Phenylboronic Acid-Functionalized Hydrogel

GlucoseSensing cluster_0 Low Glucose cluster_1 High Glucose PBA_Hydrogel_Low PBA Hydrogel (Compacted) PBA_Hydrogel_High PBA Hydrogel (Swollen) PBA_Hydrogel_Low->PBA_Hydrogel_High Swelling Glucose_Bound Glucose-Boronate Ester PBA_Hydrogel_High->Glucose_Bound Glucose Glucose Glucose->PBA_Hydrogel_High Binding

Caption: Reversible binding of glucose to a PBA-functionalized hydrogel induces swelling.

Precision Medicine: Drug Delivery and Biomedical Applications

The unique chemical properties of substituted phenylboronic acids have made them attractive for a range of biomedical applications, including targeted drug delivery and as therapeutic agents themselves.[5][12]

Glucose-Responsive Insulin Delivery

A significant area of research is the development of "smart" insulin delivery systems that respond to changes in blood glucose levels.[13] These systems often utilize phenylboronic acid-functionalized polymers that can encapsulate insulin. At low glucose levels, the polymer matrix is relatively stable. However, in the presence of high glucose concentrations, the binding of glucose to the boronic acid moieties triggers a change in the polymer's properties (e.g., swelling or disassembly), leading to the release of the encapsulated insulin.[6]

Targeting Sialic Acid in Cancer Therapy

Overexpression of sialic acid on the surface of cancer cells is a hallmark of malignancy.[6] Phenylboronic acids can selectively bind to the diol groups present in sialic acid, providing a mechanism for targeting cancer cells.[5][14] This has led to the development of phenylboronic acid-functionalized nanoparticles for the targeted delivery of anticancer drugs.[13]

Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, particularly serine proteases. The boron atom can form a stable, covalent bond with the catalytic serine residue in the enzyme's active site. This has been successfully exploited in the development of drugs like bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[15] Another example is vaborbactam, a cyclic boronic acid that inhibits β-lactamase enzymes, thereby restoring the efficacy of antibiotics.[15]

Table: Prominent Phenylboronic Acid-Based Therapeutics

Drug NameTargetTherapeutic AreaMechanism of Action
Bortezomib 26S ProteasomeMultiple MyelomaReversible inhibition of the chymotrypsin-like activity of the proteasome.[15]
Ixazomib 26S ProteasomeMultiple MyelomaOral proteasome inhibitor with a similar mechanism to bortezomib.[15]
Vaborbactam β-LactamasesBacterial InfectionsForms a stable covalent adduct with serine β-lactamases, protecting β-lactam antibiotics from degradation.[15]

Advanced Materials: From Self-Healing Polymers to Functional Biomaterials

The dynamic and reversible nature of the boronate ester bond makes substituted phenylboronic acids ideal building blocks for the creation of "smart" and functional materials.[3][16]

Self-Healing Materials

Incorporating phenylboronic acids and diol-containing polymers into a material's structure can impart self-healing properties. When the material is damaged, the boronate ester bonds may break. However, these bonds can reform under appropriate conditions (e.g., changes in pH or temperature), allowing the material to repair itself.[3]

Functional Hydrogels for Tissue Engineering

Phenylboronic acid-functionalized hydrogels are being explored as scaffolds for tissue engineering.[12] Their ability to interact with the carbohydrates present on cell surfaces and in the extracellular matrix can be used to promote cell adhesion and proliferation. Furthermore, the stimuli-responsive nature of these hydrogels can be used to control the release of growth factors and other bioactive molecules.

Diagram: Workflow for the Synthesis of a Phenylboronic Acid-Functionalized Polymer

PolymerSynthesis Monomer1 Diol-containing Monomer Polymerization Polymerization (e.g., RAFT) Monomer1->Polymerization Monomer2 PBA-containing Monomer Monomer2->Polymerization Initiator Initiator Initiator->Polymerization PBA_Polymer PBA-Functionalized Copolymer Polymerization->PBA_Polymer

Caption: General workflow for synthesizing a PBA-functionalized copolymer.

Future Perspectives and Conclusion

The applications of substituted phenylboronic acids continue to expand at a rapid pace. Future research is likely to focus on the development of more sophisticated sensors with improved selectivity and sensitivity, next-generation drug delivery systems with multi-stimuli responsiveness, and advanced materials with tailored properties for a variety of applications. The versatility of the phenylboronic acid moiety, coupled with our increasing understanding of its chemical behavior, ensures that it will remain a vibrant and fruitful area of scientific inquiry for years to come. The journey of this remarkable class of compounds from a synthetic curiosity to a cornerstone of modern chemistry and materials science is a testament to the power of fundamental chemical principles to drive innovation across diverse scientific landscapes.

References

Subject: Chemical Stability and Degradation Profile of (3-(Cyclopropylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(3-(Cyclopropylsulfonyl)phenyl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates.[1][2] Its stability, however, is a critical parameter that dictates its storage, handling, formulation viability, and the impurity profile of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the intrinsic chemical stability of this compound, delineates its primary degradation pathways, and presents a robust framework for its systematic evaluation through forced degradation studies, in alignment with international regulatory standards.[3][4]

Introduction: The Significance of Stability in Boronic Acid Chemistry

Arylboronic acids are foundational reagents in drug discovery and development. Their utility is rooted in their versatile reactivity, general stability, and relatively low toxicity.[2] The specific molecule, this compound, combines the reactive boronic acid moiety with a cyclopropylsulfonyl group. This electron-withdrawing group modulates the electronic properties of the phenyl ring and the Lewis acidity of the boron atom, which can influence both its reactivity in desired synthetic transformations and its susceptibility to undesired degradation.[5]

Understanding the degradation profile is not merely an academic exercise; it is a prerequisite for:

  • Process Chemistry: Defining optimal reaction and workup conditions to minimize impurity formation.

  • Analytical Method Development: Creating robust, stability-indicating analytical methods that can accurately quantify the parent compound in the presence of its degradants.[6][7]

  • Formulation Science: Designing stable formulations by identifying and mitigating environmental factors that trigger degradation.

  • Regulatory Compliance: Fulfilling regulatory expectations for characterizing potential impurities, some of which could be genotoxic.[8]

This document serves as a technical resource for researchers to proactively assess and manage the stability of this compound.

Intrinsic Chemical Stability & Structural Considerations

The stability of this compound is governed by the inherent reactivity of the C-B bond and the electronic influence of its substituents.

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is a Lewis acid, featuring a vacant p-orbital on the boron atom.[1][9] This vacancy is the primary site of interaction with nucleophiles, initiating key degradation reactions. In the solid state, boronic acids are prone to dehydration, reversibly forming cyclic trimeric anhydrides known as boroxines.[1] This process is typically thermally driven and reversible upon exposure to water.

  • The Cyclopropylsulfonyl Group [-SO₂-cPr]: As a potent electron-withdrawing group, the sulfonyl moiety increases the Lewis acidity of the boron atom. This heightened acidity can accelerate reactions involving nucleophilic attack on boron, potentially increasing the rate of certain degradation pathways compared to electron-neutral or electron-rich arylboronic acids.[5][10]

The compound is generally stable under standard ambient, dry conditions.[11] However, its lability becomes apparent in the presence of common environmental and process-related stressors such as water, oxygen, light, and non-neutral pH.

Primary Degradation Pathways: Mechanisms and Causality

Two principal degradation pathways dominate the profile of arylboronic acids: oxidation and protodeboronation.

Oxidative Degradation

Oxidation is a common metabolic and chemical degradation route for boronic acids, converting the C-B bond to a C-O bond, yielding the corresponding phenol (3-(Cyclopropylsulfonyl)phenol) and boric acid.[12][13]

Mechanism: The reaction is often initiated by nucleophilic attack of an oxidant (e.g., reactive oxygen species, atmospheric oxygen) on the empty p-orbital of the boron atom.[9] This is followed by a rate-limiting 1,2-shift, where the aryl group migrates from the boron to the oxygen atom. The resulting borate ester is highly labile and rapidly hydrolyzes to the final phenol product.[9] The presence of bases can accelerate this process.[12]

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to yield cyclopropyl phenyl sulfone.[14][15]

Mechanism: This reaction is highly pH-dependent.[8][14] The mechanism can vary, but it generally involves the protonation of the carbon atom attached to boron, leading to the cleavage of the C-B bond. Studies have shown that protodeboronation of arylboronic acids can be slowest around pH 5 and accelerates under more acidic or basic conditions.[8][14] For electron-deficient arenes, pathways involving transient aryl anionoids under basic conditions have also been identified.[14] The specific pH-rate profile for this compound would need to be determined experimentally, but its electron-deficient nature suggests it may be susceptible, particularly under basic conditions.

Diagram of Core Degradation Pathways

cluster_main Degradation of this compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent This compound Phenol 3-(Cyclopropylsulfonyl)phenol (Oxidative Degradant) Parent->Phenol 1,2-Aryl Migration + Hydrolysis Arene Cyclopropyl Phenyl Sulfone (Protodeboronation Product) Parent->Arene C-B Bond Cleavage Oxidant Oxidant (e.g., O₂, H₂O₂) Oxidant->Parent BoricAcid1 Boric Acid Proton H₂O / H⁺ or OH⁻ Proton->Parent BoricAcid2 Boric Acid

Caption: Primary oxidative and hydrolytic degradation pathways for the title compound.

A Framework for Stability Assessment: Forced Degradation Studies

To systematically investigate these pathways and identify other potential degradants, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to conditions more severe than those used for accelerated stability testing. The goal is to generate degradation products to a level of 5-20%, which is sufficient for detection and characterization.[16][17] This process is a cornerstone of demonstrating the specificity of stability-indicating analytical methods, as mandated by ICH guidelines.[3][18]

Development of a Stability-Indicating Analytical Method

A prerequisite for a successful degradation study is an analytical method that can separate the parent compound from all process-related impurities and potential degradation products. Reversed-phase HPLC (RP-HPLC) is common, but presents a significant challenge for boronic acids: on-column hydrolysis.[7][19] The acidic silanols on the column surface and acidic mobile phase modifiers can artificially degrade the analyte.[7]

Strategy for Method Development:

  • Column Selection: Screen columns with low silanol activity (e.g., Waters XTerra MS C18) or hybrid silica technologies.[7]

  • Mobile Phase Optimization: Avoid acidic modifiers like formic or trifluoroacetic acid if possible. Evaluate basic mobile phases (e.g., using ammonium bicarbonate) or neutral conditions.[20]

  • Diluent Selection: Use a non-aqueous, aprotic diluent (e.g., acetonitrile) to prepare samples and minimize degradation prior to injection.[20]

  • Alternative Techniques: If RP-HPLC proves intractable, consider non-aqueous capillary electrophoresis (NACE), which has been shown to be an excellent technique for analyzing labile boronic acids and esters without inducing hydrolysis.[6]

Experimental Protocols for Forced Degradation

The following protocols provide a standardized approach to stress testing, based on common industry practices and ICH recommendations.[16][17][18] A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be used for these studies.

A. Acidic Hydrolysis

  • Objective: To assess susceptibility to acid-catalyzed degradation.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

    • Analyze against a similarly prepared control sample stored at 5°C.

B. Basic Hydrolysis

  • Objective: To evaluate susceptibility to base-catalyzed degradation, particularly protodeboronation.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain the mixture at room temperature for 8 hours. Due to the potential for rapid degradation, monitor at earlier time points (e.g., 2, 4, 6 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.

    • Analyze against a control sample stored at 5°C.

C. Oxidative Degradation

  • Objective: To induce oxidation and identify the resulting phenol degradant.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute and analyze directly against a control sample.

D. Thermal Degradation

  • Objective: To assess stability to dry heat.

  • Protocol:

    • Place a known quantity of the solid compound in a vial.

    • Heat in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the analytical diluent for analysis.

    • Analyze against an unstressed solid control sample.

E. Photolytic Degradation

  • Objective: To determine light sensitivity, following ICH Q1B guidelines.[21]

  • Protocol:

    • Expose the solid compound and a solution (in a photostable solvent like quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

    • Simultaneously, prepare dark control samples (wrapped in aluminum foil) and store them under the same temperature and humidity conditions.

    • Analyze the light-exposed and dark control samples.

Forced Degradation Workflow Diagram

start Start: This compound (1 mg/mL Stock in ACN) acid Acid Stress 0.1 M HCl, 60°C start->acid base Base Stress 0.1 M NaOH, RT start->base oxide Oxidative Stress 3% H₂O₂, RT start->oxide thermal Thermal Stress (Solid) 80°C start->thermal photo Photolytic Stress ICH Q1B Conditions start->photo analyze Stability-Indicating HPLC-UV/MS Analysis (Peak Purity & Mass Balance Assessment) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze report End: Degradation Profile Report analyze->report

Caption: A systematic workflow for conducting forced degradation studies.

Data Interpretation & Summary

The results from the forced degradation studies should be compiled to build a comprehensive stability profile. Key metrics include the percentage of degradation, the number of degradation products formed, and mass balance.

Table 1: Representative Forced Degradation Data Summary

Stress ConditionDuration% Degradation of ParentMajor Degradant(s) Identified (Hypothetical m/z)Mass Balance (%)
0.1 M HCl24h @ 60°C2.1%None significant>98%
0.1 M NaOH8h @ RT18.5%Protodeboronation Product (m/z 183.05)>97%
3% H₂O₂24h @ RT12.3%Oxidative Product (m/z 199.04)>98%
Thermal (Solid)48h @ 80°C< 1.0%None significant>99%
Photolytic (ICH Q1B)-< 0.5%None significant>99%
Note: Data are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion and Recommendations

Based on the general behavior of arylboronic acids, this compound is expected to be most susceptible to degradation under basic and oxidative conditions .

  • Handling and Storage: The compound should be stored in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at controlled room temperature or refrigerated to minimize degradation.[11][22]

  • Process Development: During synthetic steps, prolonged exposure to strong aqueous bases should be minimized. If basic conditions are required, lower temperatures and shorter reaction times are advisable to suppress protodeboronation.[8] Oxidative side-reactions can be mitigated by using deoxygenated solvents.[22]

  • Formulation: For any potential formulation work, maintaining a pH in the weakly acidic to neutral range (approx. pH 4-6) would likely confer the greatest stability against hydrolysis. The inclusion of antioxidants could be considered to prevent oxidative degradation.

This guide provides the foundational knowledge and a practical framework for a thorough investigation of the stability of this compound. A rigorous, data-driven understanding of its degradation profile is indispensable for its successful application in the development of safe and effective pharmaceuticals.

References

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • Boronic acid. Wikipedia.
  • Boronic acid with high oxidative stability and utility in biological contexts.
  • Q1A(R2) Guideline on stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • Internal and external catalysis in boronic ester networks. Semantic Scholar.
  • Ich guidelines for stability studies 1. Slideshare.
  • Preventing Hydrolysis of Boronic Acid Deriv
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.
  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Using visible light to tune boronic acid–ester equilibria. ChemRxiv.
  • Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Forced Degrad
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
  • Using visible light to continuously tune boronic acid–ester equilibria. ChemRxiv.
  • Forced Degrad
  • This compound. BLD Pharm.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 3-(Cyclopropylsulfonyl)phenylboronic acid.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Photostability testing theory and practice. Q1 Scientific.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI.

Sources

Methodological & Application

Application Note: Strategic Implementation of Suzuki-Miyaura Coupling with (3-(Cyclopropylsulfonyl)phenyl)boronic Acid for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide to the strategic use of a specialized building block, (3-(Cyclopropylsulfonyl)phenyl)boronic acid , in Suzuki-Miyaura couplings. The cyclopropylsulfonyl moiety is of increasing interest in medicinal chemistry, acting as a stable, non-metabolizable bioisostere for other functional groups and contributing favorably to physicochemical properties such as solubility and metabolic stability.

However, the strong electron-withdrawing nature of the sulfonyl group imparts unique reactivity to the boronic acid, necessitating carefully optimized protocols to mitigate potential side reactions and ensure high-yield synthesis of target biaryl structures. This guide offers a mechanistic overview, field-proven protocols, and troubleshooting advice tailored for researchers engaged in the synthesis of complex pharmaceutical intermediates.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle, which universally proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5] Understanding this mechanism is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square-planar Palladium(II) intermediate. The rate of this step is typically dependent on the halide, with reactivity decreasing in the order I > Br > OTf >> Cl.[1][4]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species (-B(OH)₃⁻).[6] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Considerations for this compound

The success of coupling this specific boronic acid is contingent on addressing its unique electronic properties.

  • Substrate Reactivity: The cyclopropylsulfonyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow the rate of transmetalation compared to electron-rich or electron-neutral arylboronic acids.

  • Protodeboronation: This is the most significant potential side reaction and a primary cause of yield loss.[8] Under basic conditions, particularly at elevated temperatures, the C-B bond of electron-deficient boronic acids is susceptible to cleavage by proton sources (e.g., water), replacing the boronic acid moiety with a hydrogen atom.[9]

  • Optimized Reaction Parameters:

    • Catalyst/Ligand System: To counteract the slow transmetalation, a highly active catalyst system is recommended. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or JohnPhos) or N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and reductive elimination, leading to shorter reaction times and minimizing the opportunity for substrate decomposition.[6][10] For general utility, Pd(dppf)Cl₂ remains a robust and effective choice.[10]

    • Base Selection: The choice of base is a delicate balance. It must be strong enough to form the active boronate species but not so harsh as to promote rapid protodeboronation. While Cs₂CO₃ is highly effective, K₃PO₄ or K₂CO₃ are often sufficient and more economical.[7][11] Anhydrous conditions with finely ground K₃PO₄ can be particularly effective.[11]

    • Solvent System: A thoroughly degassed solvent system is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst, which can also lead to homocoupling of the boronic acid.[3] A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is standard, as water can facilitate the transmetalation step.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Figure 2: Reaction scheme for the model Suzuki-Miyaura coupling.

4.1 Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Mass / Vol.
4-BromoanisoleC₇H₇BrO187.031.01.0187 mg
This compoundC₉H₁₁BO₄S226.051.21.2271 mg
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.640.030.0324.5 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5345 mg
1,4-DioxaneC₄H₈O₂88.11--8 mL
Water (degassed)H₂O18.02--2 mL

4.2 Step-by-Step Procedure

  • Reaction Setup: Place a magnetic stir bar into a 25 mL flame-dried, two-neck round-bottom flask or a Schlenk tube. Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (271 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon through a needle for 15-20 minutes while stirring to ensure the mixture is free of oxygen.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol) to the flask against a strong positive flow of inert gas.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 85-90 °C in a preheated oil bath. Maintain vigorous stirring overnight (12-18 hours).

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis. Check for the consumption of the limiting reagent (4-bromoanisole).

  • Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Experimental Workflow Overview

Workflow start Start: Reagent Preparation setup Inert Atmosphere Setup (Flame-dry, Ar/N₂ Purge) start->setup addition Add Reactants & Base setup->addition solvent Add Solvents & Degas addition->solvent catalyst Add Pd Catalyst solvent->catalyst reaction Heat & Stir (85-90 °C, 12-18h) catalyst->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute & Extract monitoring->workup Reaction Complete purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Figure 3: Step-by-step experimental workflow from setup to characterization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active base or poor base solubility.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and setup.2. Use a stronger base like Cs₂CO₃ or finely grind K₃PO₄. Consider a different solvent system (e.g., DMF) to improve solubility.[8]3. Increase temperature to 100 °C, but monitor for decomposition.
Significant Protodeboronation 1. Reaction time is too long.2. Base is too harsh or reaction temperature is too high.3. Presence of excess protic sources.1. Use a more active catalyst/ligand system to shorten reaction time.[9][13]2. Switch to a milder base (e.g., KF) or lower the temperature.[8]3. Ensure solvents are of high quality.
Homocoupling Product Observed 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure.2. This is often a minor side product. Purification should remove it. Ensure proper stoichiometry.
Poor Reproducibility 1. Inconsistent quality of reagents (especially base).2. Variations in degassing efficiency.1. Use a fresh bottle of base or grind it before use to ensure a consistent surface area.[11]2. Standardize the degassing time and technique.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel molecular architectures for pharmaceutical research. While its electron-deficient nature presents challenges, primarily the risk of protodeboronation, these can be effectively overcome. The key to success lies in the strategic selection of a highly active palladium catalyst system, a judiciously chosen base, and meticulous, oxygen-free reaction technique. The protocols and insights provided herein serve as a robust starting point for researchers to confidently and successfully incorporate this valuable building block into their synthetic programs.

References

Application Notes & Protocols: A Modern Guide to Palladium-Catalyzed Cross-Coupling with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthetic chemistry, pivotal in the construction of complex molecules for pharmaceuticals, materials science, and agrochemicals. For decades, however, the utility of this powerful chemistry was largely confined to more reactive aryl bromides and iodides. Aryl chlorides, despite being the most cost-effective and widely available aryl halide feedstock, were notoriously unreactive substrates. This guide provides an in-depth exploration of the evolution of catalyst technology that unlocked the potential of aryl chlorides, transforming them from challenging substrates into routine coupling partners. We will delve into the mechanistic principles governing these reactions, provide detailed, field-proven protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, and offer a decision-making framework for catalyst selection, empowering researchers to confidently and successfully employ aryl chlorides in their synthetic endeavors.

The Aryl Chloride Challenge: Overcoming a High-Energy Hurdle

The inertness of the carbon-chlorine (C-Cl) bond compared to its heavier halogen counterparts (C-Br, C-I) presented a significant barrier to its participation in palladium-catalyzed cross-coupling reactions.[1] This reluctance stems from the high bond dissociation energy of the C-Cl bond (approx. 96 kcal/mol for Ph-Cl), which makes the critical first step of the catalytic cycle—oxidative addition to a Palladium(0) center—energetically demanding.[1]

Traditional palladium catalysts, typically employing simple triarylphosphine ligands like triphenylphosphine (PPh₃), lacked the requisite electronic and steric properties to efficiently break this bond. Consequently, their use was restricted to activated aryl chlorides, such as those bearing electron-withdrawing groups or heteroatoms, which lower the energy barrier for oxidative addition.[2][3] The grand challenge for synthetic chemists was to develop catalyst systems robust enough to activate the C-Cl bond of common, inexpensive, and unactivated aryl chlorides under practical conditions.

The Catalyst Revolution: Engineering Reactivity with Advanced Ligands

The turn of the 21st century witnessed a revolution in catalyst design that successfully addressed the aryl chloride challenge. The breakthrough came from the strategic development of ligands that could fundamentally alter the electronic and steric environment of the palladium center, thereby dramatically enhancing its reactivity. Two classes of ligands have been paramount in this revolution: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Biaryl Phosphine Ligands

Pioneered by researchers like Stephen L. Buchwald, a class of sterically hindered and electron-donating biaryl phosphine ligands emerged as game-changers.[4] Ligands such as XPhos , SPhos , and RuPhos feature a biphenyl backbone that creates a sterically demanding pocket around the palladium atom.

  • Electronic Effect: These ligands are highly electron-donating. This increases the electron density on the Pd(0) center, making it a stronger nucleophile and better able to engage in the oxidative addition with the electrophilic aryl chloride.[5]

  • Steric Effect: The immense bulk of these ligands promotes the formation of highly reactive, monoligated L-Pd(0) species in solution.[6] This low-coordinate species is less sterically encumbered and more accessible for the incoming aryl chloride. Furthermore, the steric strain in the resulting Pd(II) intermediate facilitates the final, product-releasing reductive elimination step.[5]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) represent another powerful class of ligands for activating aryl chlorides.[7] Unlike phosphines, NHCs bind to the metal center via a strong carbon-palladium sigma bond.

  • Strong σ-Donation: NHCs are exceptionally strong σ-donors, even more so than the most electron-rich phosphines. This property makes the palladium center highly electron-rich and exceptionally reactive towards the oxidative addition of aryl chlorides.[8]

  • Thermal Stability: The robust Pd-NHC bond imparts high thermal stability to the catalyst complex, allowing reactions to be run at elevated temperatures, which is often necessary for activating particularly stubborn aryl chlorides.[8] This stability also contributes to high catalyst turnovers.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is illustrated below. The activation of aryl chlorides hinges on designing a ligand (L) that facilitates the initial, often rate-limiting, oxidative addition step.

Catalytic_Cycle cluster_0 Generic Pd-Catalyzed Cross-Coupling Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(Cl) Oxidative Addition Product Pd0->OA_complex Oxidative Addition (Ar-Cl) [Rate-Limiting Step] TM_complex L-Pd(II)(Ar)(R) Transmetalation Product OA_complex->TM_complex Transmetalation (R-M + Base) (M = B(OR)₂, etc.) TM_complex->Pd0 Catalyst Regeneration Product Ar-R Coupled Product TM_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The oxidative addition of aryl chlorides to Pd(0) is the crucial, energy-intensive step.[6][9] The electron-donating nature of advanced ligands enriches the Pd(0) center, facilitating the cleavage of the strong C-Cl bond.[5] Following oxidative addition, a transmetalation step occurs where the R-group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the chloride. The final step is reductive elimination, where the desired Ar-R bond is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Experimental Protocols: Practical Application

The following protocols are designed as robust starting points for researchers. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

This reaction is a cornerstone of C-C bond formation, valued for the stability and low toxicity of the boronic acid reagents.[1][10]

Reaction: 4-Chlorotoluene with Phenylboronic Acid

ComponentRoleAmount (mol%)Example Quantity
Palladium Precursor Catalyst Source1-2 mol%Pd₂(dba)₃ (1.0 mol%, 9.2 mg)
Ligand Activating Ligand2-4 mol%SPhos (2.0 mol%, 8.2 mg)
Aryl Chloride Substrate1.0 equiv4-Chlorotoluene (1.0 mmol, 126.6 mg)
Boronic Acid Coupling Partner1.2-1.5 equivPhenylboronic Acid (1.5 mmol, 182.9 mg)
Base Activator2.0-3.0 equivK₃PO₄ (2.0 mmol, 424.6 mg)
Solvent Reaction Medium-Toluene or Dioxane (2-4 mL)

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the aryl chloride, boronic acid, and solvent via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride

This reaction is a premier method for constructing C-N bonds, crucial for synthesizing anilines and their derivatives.[11][12]

Reaction: 2-Chloro-1,3-dimethylbenzene with Morpholine

ComponentRoleAmount (mol%)Example Quantity
Palladium Precursor Catalyst Source1.5 mol%Pd(dba)₂ (1.5 mol%, 8.6 mg)
Ligand Activating Ligand3.0 mol%XPhos (3.0 mol%, 14.3 mg)
Aryl Chloride Substrate1.0 equiv2-Chloro-1,3-dimethylbenzene (1.0 mmol, 140.6 mg)
Amine Coupling Partner1.2-1.5 equivMorpholine (1.2 mmol, 104.5 mg)
Base Activator1.4-2.0 equivNaOtBu (1.4 mmol, 134.6 mg)
Solvent Reaction Medium-Toluene (2-4 mL)

Step-by-Step Methodology:

  • In a glovebox or under a robust stream of inert gas, add the palladium precursor, ligand, and sodium tert-butoxide to a dry reaction vessel.

  • Add the solvent, followed by the amine and then the aryl chloride.

  • Seal the vessel and heat the mixture with vigorous stirring to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are often complete within 2-18 hours.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

Protocol 3: Heck Reaction of an Electron-Rich Aryl Chloride

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins.[13][14]

Reaction: 4-Chloroanisole with Styrene

ComponentRoleAmount (mol%)Example Quantity
Palladium Precursor Catalyst Source1-2 mol%Pd(OAc)₂ (2.0 mol%, 4.5 mg)
Ligand Activating Ligand4 mol%P(tBu)₃ (as HBF₄ salt) (4.0 mol%, 11.6 mg)
Aryl Chloride Substrate1.0 equiv4-Chloroanisole (1.0 mmol, 142.6 mg)
Alkene Coupling Partner1.2 equivStyrene (1.2 mmol, 125.0 mg)
Base H-X Scavenger1.5 equivCy₂NMe (1.5 mmol, 293.0 mg)
Solvent Reaction Medium-Dioxane or Cyclopentyl methyl ether (CPME) (2 mL)

Step-by-Step Methodology:

  • To a dry reaction tube, add the palladium acetate, phosphine ligand salt, and base.

  • Seal the tube, and evacuate and backfill with inert gas.

  • Add the solvent, aryl chloride, and alkene via syringe.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to ambient temperature and filter through a pad of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the stilbene product.

Catalyst System Selection: A Decision-Making Workflow

Choosing the optimal catalyst system is critical for success. The following workflow provides a logical framework for this process, starting with the nature of the substrates.

Catalyst_Selection start Define Substrates: Aryl Chloride & Coupling Partner sterics Are substrates sterically hindered? start->sterics electronics Is the aryl chloride electron-rich? sterics->electronics No buchwald High Steric Demand: Try Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) sterics->buchwald Yes nhc High Electron Density: Try strong σ-donating NHC ligands electronics->nhc Yes standard Standard/Electron-Poor ArCl: Start with versatile ligands (e.g., SPhos) or P(tBu)₃ electronics->standard No optimize Optimize: Base, Solvent, Temperature buchwald->optimize nhc->optimize standard->optimize

Caption: Decision workflow for selecting a catalyst system.

  • For Sterically Hindered Substrates: When either the aryl chloride or the coupling partner has significant steric bulk near the reaction center (ortho-substituents), bulky biaryl phosphine ligands like XPhos are often the best starting point.[4][15] Their steric profile accelerates the reductive elimination of bulky products.

  • For Electron-Rich Aryl Chlorides: These are often the most challenging substrates. The strong σ-donating ability of NHC ligands is particularly effective at promoting oxidative addition for these electron-rich systems.[8]

  • For Electron-Neutral or -Poor Aryl Chlorides: These are generally easier substrates. Versatile ligands like SPhos or simpler bulky monodentate phosphines like P(tBu)₃ often provide excellent results under milder conditions.[14]

Conclusion

The activation of aryl chlorides in palladium-catalyzed cross-coupling is a testament to the power of rational catalyst design. By understanding the mechanistic underpinnings of the reaction and leveraging the unique electronic and steric properties of modern ligands, chemists can now routinely employ these abundant and inexpensive feedstocks. The protocols and guidelines presented herein serve as a comprehensive resource for researchers, enabling them to harness the full potential of this transformative chemistry in the pursuit of novel molecules and materials.

References

The Strategic Application of (3-(Cyclopropylsulfonyl)phenyl)boronic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(3-(Cyclopropylsulfonyl)phenyl)boronic acid has emerged as a versatile and valuable building block in modern drug discovery. Its unique combination of a reactive boronic acid moiety, a metabolically robust cyclopropyl group, and an electron-withdrawing sulfonyl linker provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Attributes and Medicinal Chemistry Rationale

The utility of this compound in medicinal chemistry stems from the distinct contributions of its three key structural features:

  • The Boronic Acid Moiety: This functional group is a cornerstone of modern synthetic and medicinal chemistry. Its ability to form reversible covalent bonds with diols is widely exploited for sensing and drug delivery applications. In drug design, the boronic acid group can act as a serine protease inhibitor by mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][2] Furthermore, it is a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures that are common motifs in drug candidates.[3]

  • The Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug molecules is a well-established strategy to enhance metabolic stability and improve potency.[4] The strained three-membered ring is resistant to oxidative metabolism, which can increase the half-life of a drug. Additionally, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, leading to a more favorable interaction with its biological target.

  • The Sulfonyl Group: The sulfonyl group is a key hydrogen bond acceptor and can significantly influence the polarity and solubility of a molecule. Its electron-withdrawing nature can also impact the reactivity of the phenyl ring and the acidity of the boronic acid. In medicinal chemistry, sulfonyl groups are often incorporated to improve the pharmacokinetic profile of a compound and to introduce key interactions with protein targets.

Key Applications in Drug Discovery

While specific, publicly disclosed applications of this compound in late-stage clinical candidates are not yet prevalent, its utility as a building block is evident in the patent literature, particularly in the development of enzyme inhibitors.

Serine Protease Inhibitors

The boronic acid functional group is a well-established warhead for the inhibition of serine proteases. The boron atom is electrophilic and can be attacked by the catalytic serine residue in the active site of the enzyme, forming a stable, tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity. The (3-(cyclopropylsulfonyl)phenyl) moiety can be strategically employed to occupy the S1 or S2 pockets of the protease, with the cyclopropyl and sulfonyl groups contributing to binding affinity and selectivity.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The phenylboronic acid scaffold can be utilized as a core structure for the development of inhibitors targeting various kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[1][5][6] The this compound fragment can be incorporated into these scaffolds to explore the structure-activity relationships (SAR) and optimize for potency and selectivity. The cyclopropylsulfonylphenyl group can project into specific binding pockets of the kinase domain, forming favorable interactions with key amino acid residues.

Experimental Protocols

The primary application of this compound in medicinal chemistry is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Boronic Acid Aryl Halide Base Mixing Combine Reactants, Solvent, and Catalyst Reactants->Mixing Solvent Solvent (e.g., Dioxane/Water) Solvent->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Quench Quench Reaction Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Coupled Product Purification->Product SAR_Hypothesis Core Kinase Hinge Binder Scaffold BoronicAcid This compound Interacts with Solvent Front/Gatekeeper Region Core:f0->BoronicAcid:f0 Suzuki Coupling Modification1 Modification 1 Vary Phenyl Substituents (e.g., F, Cl, Me, OMe) Probe for additional interactions BoronicAcid->Modification1 SAR Exploration Modification2 Modification 2 Replace Cyclopropyl with other small rings (e.g., cyclobutyl, oxetane) Modulate lipophilicity and vector BoronicAcid->Modification2 SAR Exploration Modification3 Modification 3 Isosteric Replacement of Sulfone (e.g., sulfonamide, amide) Alter H-bonding and electronics BoronicAcid->Modification3 SAR Exploration Activity Biological Activity (Potency, Selectivity, PK) Modification1->Activity Modification2->Activity Modification3->Activity

References

Application Notes & Protocols: The Strategic Role of (3-(Cyclopropylsulfonyl)phenyl)boronic Acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The success of these targeted therapies hinges on the rational design of molecules that can precisely interact with the ATP-binding site of a specific kinase. This requires a sophisticated toolkit of chemical building blocks that impart desirable pharmacological properties. Among these, (3-(Cyclopropylsulfonyl)phenyl)boronic acid has emerged as a high-value reagent. Its utility is primarily demonstrated through its incorporation into complex molecular scaffolds via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The cyclopropylsulfonyl moiety is particularly noteworthy for its ability to modulate aqueous solubility, metabolic stability, and ligand-target interactions, often leading to improved potency and pharmacokinetic profiles. This document provides a detailed exploration of the application of this compound, focusing on its pivotal role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib (CH5424802), and includes a comprehensive, field-proven protocol for its implementation in a laboratory setting.

Introduction: The Power of Boronic Acids in Medicinal Chemistry

Boronic acids are a class of organoboron compounds that have become indispensable tools in medicinal chemistry.[1][2][3] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex organic molecules.[2][3][4] The premier application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high efficiency and broad functional group tolerance.[5][6][7] This reaction enables the modular assembly of biaryl and heteroaryl structures, which are common motifs in biologically active compounds, including a vast number of kinase inhibitors.[5][6]

This compound (CAS: 1020204-12-9) is a specialized reagent that offers more than just a coupling handle.[8] Its structure incorporates two key features that medicinal chemists leverage to fine-tune drug candidates:

  • The Boronic Acid Group: Serves as the reactive partner in Suzuki-Miyaura coupling, allowing for its covalent linkage to an aryl or heteroaryl halide.

  • The Cyclopropylsulfonyl Moiety: This functional group is not merely a spectator. The sulfonyl group can act as a hydrogen bond acceptor, while the cyclopropyl ring introduces a degree of conformational rigidity and can engage in favorable hydrophobic interactions within a protein's binding pocket. Crucially, this moiety often enhances metabolic stability and improves the overall physicochemical properties of the final compound.

Core Application: Synthesis of Alectinib (CH5424802), a Potent ALK Inhibitor

A prime example demonstrating the strategic importance of this compound is its use in the synthesis of Alectinib (CH5424802) . Alectinib is a highly selective, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activation is a key driver in certain types of non-small cell lung cancer (NSCLC).[9][10]

The synthesis of Alectinib involves the crucial coupling of a complex carbazole-based halide with this compound. This step installs the key phenylsulfonylphenyl side chain, which is critical for the drug's high potency and selectivity.[9]

Visualizing the Synthetic Strategy

The following diagram illustrates the key Suzuki-Miyaura coupling step in the synthesis of an Alectinib precursor.

Caption: Key Suzuki-Miyaura coupling for Alectinib precursor synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Ar-Pd(II)L_n-Ar' OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product Ar-Ar' ReductElim->Product center ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Palladium(II) intermediate.

  • Transmetalation: The organic group (Ar') from the boronic acid replaces the halide (X) on the palladium complex. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the palladium complex, forming the new carbon-carbon bond of the desired biaryl product (Ar-Ar'). This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.

Detailed Laboratory Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized yet robust procedure for the coupling of an aryl bromide with this compound.

Materials and Reagents
ReagentCAS No.Mol. WeightRoleTypical Eq.
Aryl Bromide (Substrate 1)VariesVariesElectrophilic Partner1.0
This compound1020204-12-9226.06Nucleophilic Partner1.2 - 1.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Palladium Catalyst Precursor0.05 - 0.1
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)584-08-7138.21Base2.0 - 3.0
1,4-Dioxane, Anhydrous123-91-188.11Organic Solvent-
Deionized Water7732-18-518.02Co-solvent-
Argon or Nitrogen Gas7440-37-139.95Inert Atmosphere-

Experimental Workflow

References

Application Notes and Protocols for the Scale-Up Synthesis of Reactions Involving Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Arylboronic Acids in Process Chemistry

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This transformation is a cornerstone of the pharmaceutical and fine chemical industries, celebrated for its mild conditions, broad functional group tolerance, and the generally low toxicity of boron-containing reagents.[2][3] It is a favored method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs).[1][2]

However, the transition from a bench-scale success to a robust, multi-kilogram manufacturing process is fraught with challenges. Issues that are minor inconveniences in the lab—such as reagent stability, mixing efficiency, heat dissipation, and impurity removal—can become critical failure points at scale.[4] Arylboronic acids, while powerful, are susceptible to degradation pathways, most notably protodeboronation, which can erode yield and complicate purification.[5][6] Furthermore, the palladium catalysts, essential for the reaction, are costly and must be removed to exceedingly low levels (<10 ppm) in the final API.[2][7]

This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving arylboronic acids. It moves beyond simple procedural lists to explain the underlying causality of process decisions, ensuring a scientifically grounded approach to developing safe, efficient, and reproducible large-scale syntheses.

Critical Process Parameters (CPPs) for Scale-Up Success

Scaling a reaction is not merely about multiplying reagent quantities. It requires a deep understanding of the critical process parameters that govern reaction performance and safety.

The Stability of the Arylboronic Acid: Taming Protodeboronation

The most common failure mode for arylboronic acids is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the reagent.[5][6] This side reaction is highly dependent on the substrate, pH, and temperature.

  • Mechanism and pH Dependence: Protodeboronation can occur under both acidic and basic conditions, but the mechanism varies.[6] For many simple arylboronic acids, the rate of decomposition is minimized at a neutral pH.[6][8] However, Suzuki-Miyaura reactions are typically run under basic conditions to facilitate the crucial transmetalation step, creating an inherent conflict. The stability of the boronic acid under the specific basic conditions of the reaction must be thoroughly evaluated.[9][10]

  • Substrate Effects: Electron-rich, sterically hindered, and certain heteroaromatic boronic acids are particularly prone to protodeboronation.[8] For example, 2,6-disubstituted and pyridinyl boronic acids are notoriously unstable.[6][10]

  • Mitigation Strategy - "Slow Release": To circumvent decomposition, a "slow-release" strategy is often employed, where the active boronic acid is generated in situ from a more stable precursor like a boronic ester (e.g., MIDA boronates) or an organotrifluoroborate salt.[6][9][11] This maintains a low steady-state concentration of the sensitive boronic acid, allowing it to be consumed in the productive catalytic cycle faster than it decomposes.[11]

Catalyst and Ligand Selection: Beyond the Lab Standard

Catalyst system selection is pivotal for an economically viable and scalable process.

  • Homogeneous vs. Heterogeneous Catalysis: While homogeneous catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are common in discovery chemistry, they pose significant challenges for palladium removal at scale.[2] Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of simple filtration-based removal.[2][12] However, they can suffer from metal leaching into the product stream and may exhibit different activity or selectivity.[12][13] The choice is project-specific and involves a trade-off between activity, cost, and ease of purification.[14]

  • Precatalyst Stability and Loading: Modern palladium precatalysts (e.g., G3 and G4 palladacycles) offer superior air and moisture stability compared to traditional catalysts like Pd(PPh₃)₄. This is a major advantage on scale, where handling large quantities of air-sensitive reagents is hazardous and impractical. The goal is always to minimize catalyst loading (ideally < 1 mol%) to reduce cost and the burden of palladium removal.[15]

  • Ligand Choice: Ligands are crucial for catalyst performance. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required for coupling challenging substrates like aryl chlorides.[16] When scaling up, the cost, availability, and stability of the ligand are as important as its performance.

. Table 1: Comparison of Common Palladium Catalyst Systems for Scale-Up

Catalyst System Key Advantages for Scale-Up Key Disadvantages for Scale-Up Typical Substrates
Pd(OAc)₂ / PPh₃ Low cost, readily available components. Inconsistent activity, difficult Pd removal.[2] Aryl Iodides, Bromides
PdCl₂(dppf) Good performance, but high residual Pd and Fe.[2] High metal contamination in product.[2] Aryl Bromides, Triflates
Buchwald Precatalysts High activity, air/moisture stable, broad scope. Higher cost of catalyst and ligand. Aryl Chlorides, Bromides

| Heterogeneous (e.g., Pd/C) | Easy removal by filtration, lower Pd in product.[2] | Potential for metal leaching, may require higher temps.[12] | Aryl Iodides, Bromides |

Solvent and Base Selection: The Process Chemistry Mindset

Solvent selection dramatically impacts reaction performance, work-up, safety, and environmental footprint.[17] Solvents common in the lab (e.g., dioxane, DMF) are often avoided in manufacturing due to safety and environmental concerns.

  • Process-Friendly Solvents: Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or alcoholic/aqueous mixtures (e.g., 2-BuOH/water) are preferred.[18][19] They offer favorable safety profiles and can simplify work-ups.

  • Biphasic Systems: Aqueous/organic biphasic systems are highly effective. The inorganic base (e.g., K₂CO₃, K₃PO₄) resides in the aqueous phase, while the product remains in the organic phase, simplifying separation.[20] Using surfactants like TPGS-750-M in water can create micellar reaction media, further enhancing sustainability.[15]

  • Base Strength and Solubility: The choice of base affects both reaction rate and boronic acid stability. Inorganic bases like K₂CO₃ are common, but their solubility can be limited. Stronger bases may be needed for less reactive substrates but can accelerate boronic acid decomposition.

Thermal Safety and Reaction Control

Exothermic events that are easily managed in a flask can become dangerous runaway reactions in a large reactor.

  • Calorimetry Studies: Reaction calorimetry (RC1) is essential during scale-up to measure the heat of reaction and identify any potential for thermal runaway.[21] This data informs the design of cooling systems and safe reagent addition profiles.

  • Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and inconsistent reaction kinetics, especially in heterogeneous slurry-based reactions.[18] The transition from magnetic stirring to overhead mechanical agitation must be carefully considered to ensure efficient mass and heat transfer.

  • Controlled Addition: On a large scale, one reagent is often added slowly to the other to control the reaction rate and manage the exotherm. The order of addition can be critical and should be determined during process development.

Workflow for Process Optimization and Scale-Up

A structured workflow is essential for efficiently moving from a laboratory procedure to a manufacturing-scale process. This involves identifying critical parameters, assessing risks, and optimizing the process within the constraints of plant equipment and safety protocols.

G cluster_0 Phase 1: Lab Development (Gram Scale) cluster_1 Phase 2: Process Safety & Kilo-Lab Scale-Up cluster_2 Phase 3: Pilot Plant & Manufacturing A Initial Route Scouting & Proof of Concept B Identify Critical Process Parameters (CPPs) A->B C Reaction Optimization (Catalyst, Solvent, Base) B->C D Thermal Hazard Assessment (Reaction Calorimetry) C->D Process Robustness Testing E Impurity Profile Analysis (Identify Side Products) D->E F Develop Work-up & Purification Strategy E->F G Kilo-Lab Demonstration (100g - 1kg) F->G H Technology Transfer to Pilot Plant G->H Process Validation I Define In-Process Controls (IPCs) H->I J Full-Scale Manufacturing Campaign I->J

Caption: A logical workflow for scaling up arylboronic acid reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar ArB(OH)₂ Base PdII_R_Ar->Pd0 R-Ar OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: From Bench to Plant

The following protocols illustrate the practical changes required when scaling a representative Suzuki-Miyaura coupling.

Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl

Protocol 1: Laboratory Scale (1-5 g)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Inerting the Vessel: Oven-dry all glassware. Assemble the flask and condenser, then purge with nitrogen for 15 minutes.

  • Charging Reagents: To the flask, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.2 equiv), and the palladium catalyst (e.g., XPhos-Pd-G3, 0.5 mol%).

  • Adding Solvents: Add degassed toluene (5-10 volumes) and degassed water (0.5-1 volume) via syringe.[3] The mixture will be a two-phase slurry.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under a positive pressure of nitrogen.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by TLC or HPLC until the starting material (4-bromoanisole) is consumed (<1%).

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water and transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Palladium Removal & Purification:

    • Treat the organic solution with a palladium scavenger (e.g., activated carbon, functionalized silica) by stirring for several hours, then filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final product.

Protocol 2: Conceptual Pilot-Scale (1-5 kg)

Equipment:

  • Glass-lined or stainless-steel reactor (e.g., 50 L) with overhead mechanical stirring

  • Jacketed heating/cooling system

  • Nitrogen supply and vacuum source

  • Addition funnel or pump for controlled addition

  • Appropriate filtration equipment (e.g., Nutsche filter)

Procedure:

  • Vessel Preparation: Ensure the reactor is clean, dry, and leak-tested. Perform multiple nitrogen/vacuum cycles to inert the vessel.

  • Charging Reagents: Charge potassium carbonate, 4-bromoanisole, and solvents (e.g., 2-BuOH/water mixture) to the reactor. Begin agitation.[18]

  • Catalyst Charging: The palladium catalyst and phenylboronic acid are often charged as a solution or slurry via an addition funnel to prevent dust exposure and ensure good initial mixing.

  • Reaction: Heat the reactor jacket to bring the internal temperature to the target range (e.g., 85-90 °C). Note that due to the vessel size, heat-up will be much slower than in the lab. If the reaction is highly exothermic, the addition of one reagent may need to be controlled to manage the internal temperature.[4][18]

  • In-Process Control (IPC): Sample the reaction mixture periodically via a designated sample port for HPLC analysis to confirm completion.

  • Work-up & Phase Separation:

    • Cool the batch to a safe handling temperature (e.g., 20-40 °C).

    • Pump the reaction mixture to a larger vessel for extractive work-up or perform it in the same reactor if sized appropriately. Add water and a suitable organic solvent (if not already used).

    • Allow the layers to separate. This can take significantly longer at scale. The quality of the phase split is critical.

  • Palladium Removal:

    • A common industrial method is to perform an aqueous wash with a solution containing a scavenger like L-cysteine or sodium bisulfite at elevated temperatures.[7][18]

    • After the wash, the organic layer is separated. This is often more effective and scalable than slurry treatments with carbon.

  • Crystallization and Isolation:

    • Perform a solvent swap via distillation to a suitable crystallization solvent (e.g., heptane/isopropanol).

    • Cool the batch in a controlled manner to induce crystallization.

    • Isolate the solid product using a centrifuge or Nutsche filter.

    • Wash the filter cake with fresh, cold solvent to remove impurities.

    • Dry the product in a vacuum oven until a constant weight is achieved.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Stalled or Incomplete Reaction - Inefficient mixing/mass transfer.- Deactivation of catalyst by oxygen.[18]- Thermal decomposition of boronic acid.- Increase agitation speed.- Ensure the system is rigorously inerted.- Re-evaluate reaction temperature; consider lower temp for longer time.
Increased Impurity Levels - Localized overheating due to poor mixing.- Boronic acid homocoupling.- Protodeboronation of starting material.[5]- Improve heat transfer; use controlled reagent addition.- Use a slight excess of the halide partner.- Re-evaluate base and temperature; check boronic acid stability.
Difficult Phase Separation - Formation of an emulsion.- High concentration of salts.- Add brine to "break" the emulsion.- Perform a "rag layer" filtration.- Dilute the mixture with additional solvent or water.
High Residual Palladium in API - Ineffective scavenging method.- Catalyst entrapped in the product matrix.- Screen multiple scavengers (cysteine, silica-based, carbon).[18]- Ensure the product is fully dissolved during the scavenging step.- A final recrystallization is often the most effective step for Pd removal.[12]
Poor Crystal Form / Filtration - Crystallization occurred too quickly (uncontrolled).- Product oiled out before crystallizing.- Implement a controlled cooling profile.- Add anti-solvent slowly at an elevated temperature.- Screen for a more robust crystallization solvent system.

Conclusion

The successful scale-up of reactions involving arylboronic acids is a multi-faceted challenge that demands a blend of chemical intuition and process engineering principles. By focusing on the inherent stability of the boronic acid, making pragmatic choices in catalyst and solvent systems, rigorously evaluating thermal safety, and developing a robust purification strategy, chemists can reliably translate small-scale discoveries into large-scale manufacturing successes. A thorough understanding of the critical process parameters is not just best practice; it is essential for delivering APIs safely, efficiently, and economically.

References

Application Notes & Protocols: Leveraging (3-(Cyclopropylsulfonyl)phenyl)boronic Acid in the Development of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of boronic acids into molecular scaffolds has become a cornerstone of modern medicinal chemistry, catalyzed by the success of drugs like bortezomib.[1][2] These compounds serve not only as versatile intermediates in powerful cross-coupling reactions but also as pharmacologically active moieties themselves.[3][4] This guide focuses on a particularly valuable building block: (3-(Cyclopropylsulfonyl)phenyl)boronic acid . We will explore the rationale behind its use, its pivotal role in the synthesis of targeted therapeutics, provide detailed, field-tested protocols for its application, and discuss the structure-activity relationship (SAR) insights it can unlock. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of this reagent to advance their discovery programs.

The Scientific Rationale: Deconstructing the Building Block

The utility of this compound stems from the synergistic contribution of its three key structural components. Understanding these components is crucial to appreciating its potential in drug design.

  • The Phenylboronic Acid Core: This functional group is the reactive handle for one of the most powerful C-C bond-forming reactions in organic synthesis: the Suzuki-Miyaura cross-coupling.[5][6] Its relative stability, commercial availability, and broad functional group tolerance make it an ideal partner for coupling with a wide array of aryl or heteroaryl halides and triflates.[1][5]

  • The Cyclopropyl Moiety: Far from being a simple alkyl substituent, the cyclopropyl group is a "bioisostere" of choice in medicinal chemistry.[7] Its rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity. Furthermore, its unique electronic nature and strained ring system often improve metabolic stability by blocking potential sites of oxidation.[7]

  • The Sulfonyl Linker: The sulfonyl group (SO₂) is a non-ionizable, polar functional group that significantly influences a molecule's physicochemical properties. It is a strong hydrogen bond acceptor and can engage in crucial interactions with biological targets.[8] Its presence can improve solubility, modulate lipophilicity, and contribute to the overall pharmacokinetic profile of a drug candidate.[9]

The combination of these features in a single, meta-substituted reagent provides a unique vector for exploring chemical space, offering a blend of reactivity, structural rigidity, and desirable drug-like properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020204-12-9[10][11]
Molecular Formula C₉H₁₁BO₄S[11][12]
Molecular Weight 226.06 g/mol [11]
Appearance Powder or crystals
Storage Inert atmosphere, 2-8°C[11]

Application Showcase: The Synthesis of Mavacamten

A premier example demonstrating the power of this compound is its use in the synthesis of Mavacamten (Camzyos™) . Mavacamten is a first-in-class, selective allosteric inhibitor of cardiac myosin ATPase, approved by the FDA for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[13][14][15] It directly targets the hypercontractility that is a hallmark of the disease.[14][16]

The core synthesis of Mavacamten involves a critical Suzuki-Miyaura coupling step where the (3-(Cyclopropylsulfonyl)phenyl) moiety is installed onto a pyrimidine scaffold. This reaction exemplifies the practical application of our title compound in constructing a complex, biologically active molecule.

G cluster_reactants Reactants cluster_catalysis Catalytic System A This compound Process Suzuki-Miyaura Cross-Coupling A->Process B 6-chloro-3-isopropyl-pyrimidine derivative B->Process Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Process Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/Water) Solvent->Process Product Mavacamten Precursor (C-C Bond Formed) Process->Product

Caption: Key Suzuki-Miyaura coupling in Mavacamten synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl or heteroaryl halide, inspired by the synthesis of Mavacamten.

A. Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., 6-chloro-pyrimidine derivative) (1.0 - 1.2 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

B. Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).

    • Causality Note: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the halide is precious. The base is crucial for the transmetalation step of the catalytic cycle.[17] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process, known as sparging, is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The mixture should be stirred to ensure homogeneity.

    • Causality Note: The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step. The organic solvent (dioxane) solubilizes the organic reactants and catalyst.[18] Degassing the solvent beforehand is a best practice to minimize oxygen contamination.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-18 hours).

    • Causality Note: Heating accelerates all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Structure-Activity Relationship (SAR) Implications

The use of this compound is not merely a synthetic convenience; it is a strategic choice for probing and optimizing biological activity. The principle of SAR dictates that a molecule's biological activity is a direct function of its chemical structure.[19][20]

  • Probing the Target Binding Pocket: Introducing the (3-(Cyclopropylsulfonyl)phenyl) moiety allows researchers to test specific hypotheses about the target's binding site. Does the cyclopropyl group fit into a hydrophobic pocket? Does the sulfonyl group form a critical hydrogen bond with a key residue like serine or threonine? The meta-substitution pattern orients these groups in a specific spatial arrangement that can be compared with ortho- or para-substituted analogs to map the topology of the active site.

  • Vector for Optimization: Once a hit compound containing this moiety is identified, it serves as a platform for further optimization. Researchers can systematically explore SAR by:

    • Modifying the Cyclopropyl Group: Replacing it with other small alkyl groups (e.g., ethyl, isobutyl) or other small rings (e.g., cyclobutyl) to fine-tune steric interactions.

    • Altering the Linker: While more synthetically challenging, exploring bioisosteres of the sulfonyl group (e.g., sulfonamide, amide) can modulate electronic and hydrogen bonding properties.

    • Substituting the Phenyl Ring: Adding substituents to the 2-, 4-, 5-, or 6-positions of the phenyl ring can further probe the binding site and modulate physicochemical properties.

This iterative process of synthesis and biological testing, guided by the structural information provided by the (3-(Cyclopropylsulfonyl)phenyl) fragment, is fundamental to lead optimization in drug discovery.[21]

SAR_Logic cluster_SAR_Cycle SAR Optimization Cycle Start Initial Hit Compound (Contains Moiety) Hypothesis Formulate Hypothesis (e.g., 'Cyclopropyl in hydrophobic pocket') Start->Hypothesis Synthesis Synthesize Analogs (Modify Moiety) Hypothesis->Synthesis Design Testing Biological Assay (e.g., IC₅₀) Synthesis->Testing Test Analysis Analyze Data (Potency, Selectivity) Testing->Analysis Evaluate Analysis->Hypothesis Refine Optimized Optimized Lead Candidate Analysis->Optimized Achieved Goal

Caption: The iterative logic of Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is more than a simple reagent; it is a sophisticated tool for the modern medicinal chemist. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the desirable physicochemical and structural properties imparted by the cyclopropyl and sulfonyl groups, makes it an invaluable asset in the synthesis of complex bioactive molecules. As demonstrated by its role in the creation of Mavacamten, this building block enables the efficient construction of targeted therapies. By understanding its components and applying the robust protocols detailed herein, researchers can effectively utilize this reagent to accelerate the discovery and optimization of the next generation of therapeutics.

References

Metal-Free Synthesis of Secondary Amines Using Aryl Boronic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Approach to C-N Bond Formation

The synthesis of secondary amines, particularly diarylamines, is of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals.[1] Traditionally, the construction of the C-N bond has been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings.[1][2] While powerful, these methods often necessitate the use of expensive and toxic heavy metals like palladium and copper, leading to concerns about product contamination, environmental impact, and the need for rigorous purification steps.[1] This has spurred significant interest in the development of transition-metal-free alternatives that offer a more sustainable and cost-effective approach to secondary amine synthesis.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the metal-free synthesis of secondary amines utilizing readily available aryl boronic acids. We will delve into the mechanistic underpinnings of these reactions, explore their scope and limitations, and provide step-by-step experimental procedures to empower you to implement these greener methodologies in your own laboratory.

Mechanistic Insights: Activating the C-B Bond Without Metals

The central challenge in the metal-free amination of aryl boronic acids lies in activating the relatively inert carbon-boron bond to facilitate nucleophilic attack by an amine. Several distinct strategies have emerged to achieve this, each with its own unique mechanism.

Base-Promoted 1,2-Aryl Migration

One of the most promising metal-free approaches involves the use of a base to activate the boronic acid, followed by a 1,2-aryl migration. In this pathway, the base deprotonates the amine, which then attacks the boron atom of the aryl boronic acid to form a tetracoordinate boronate "ate" complex. This "ate" complex is the key intermediate, priming the aryl group for migration from the boron to the nitrogen atom. Subsequent hydrolysis of the resulting aminoboronic acid derivative yields the desired secondary amine.

Base_Promoted_Mechanism cluster_0 Activation and 'Ate' Complex Formation cluster_1 1,2-Aryl Migration and Product Formation Aryl_Boronic_Acid Ar-B(OH)₂ Ate_Complex [Ar-B(OH)₂(NHR)]⁻ Aryl_Boronic_Acid->Ate_Complex Amine R-NH₂ Amine->Ate_Complex Nucleophilic Attack Base Base Base->Amine Deprotonation Migration_TS Transition State Ate_Complex->Migration_TS 1,2-Aryl Migration Aminoboronic_Intermediate R-NH-Ar | B(OH)₂ Migration_TS->Aminoboronic_Intermediate Secondary_Amine Ar-NH-R Aminoboronic_Intermediate->Secondary_Amine Hydrolysis H₂O Hydrolysis->Aminoboronic_Intermediate Hydrolysis

Figure 1: Proposed mechanism for base-promoted metal-free N-arylation.

Oxidative Coupling Strategies

Alternative metal-free approaches employ an oxidant to facilitate the C-N bond formation. For instance, the reaction of nitrosoarenes with arylboronic acids provides a direct route to diarylamines under neutral, metal-free conditions.[1] This method is experimentally simple, fast, and demonstrates a wide functional group tolerance.[1]

Another strategy involves the use of hypervalent iodine reagents, which act as electrophilic aminating agents. These reagents can react with aryl boronic acids to furnish a range of primary and secondary arylamines.[4]

Photocatalytic Approaches

Visible-light photocatalysis has recently emerged as a powerful tool for forging C-N bonds without the need for transition metals.[5][6][7] In a typical photocatalytic cycle, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates from the boronic acid and/or the amine. These radicals can then combine to form the desired secondary amine. This approach offers the advantage of mild reaction conditions and the ability to harness visible light as a renewable energy source.

Scope and Limitations

The applicability of metal-free N-arylation of aryl boronic acids is broad, with successful couplings reported for a variety of substrates.

ParameterScopeLimitations
Aryl Boronic Acids Electron-rich, electron-neutral, and moderately electron-deficient aryl boronic acids are generally well-tolerated.[1][8] Ortho-, meta-, and para-substituted rings are all viable. Heteroaryl boronic acids can also be employed.Highly electron-deficient aryl boronic acids may require harsher reaction conditions or give lower yields.[8] Sterically hindered ortho-substituted boronic acids can sometimes lead to reduced yields.[1]
Amines A wide range of primary and secondary aliphatic and aromatic amines can be used. Functional groups such as esters, ketones, nitriles, and halogens are often compatible.[1] Unprotected hydroxyl and amino groups on the boronic acid have also been shown to be tolerated.[1][8]Very bulky secondary amines may react sluggishly. Some highly nucleophilic or basic amines might interfere with certain reaction pathways.
Reaction Conditions Conditions are generally mild, often proceeding at room temperature or with gentle heating.[1][8] Reactions can frequently be conducted open to the air.[2][9]Certain methods may require specific solvents, bases, or additives to achieve optimal results. Photocatalytic methods require a light source.

Experimental Protocols

The following protocols are provided as a starting point for conducting metal-free secondary amine synthesis. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: Base-Promoted Synthesis of N-Phenylaniline

This protocol is adapted from methodologies for the base-mediated amination of aryl boronic acids.[8]

Materials:

  • Phenylboronic acid

  • Aniline

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stir bar

  • Reaction vial

Procedure:

  • To a reaction vial containing a magnetic stir bar, add phenylboronic acid (1.0 mmol, 1.0 equiv).

  • Add acetonitrile (5 mL) to the vial.

  • Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Add 1 M aqueous sodium hydroxide solution (5 mL).

  • Cap the vial and stir the biphasic mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (30 mL). For products containing acidic functional groups, use saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-phenylaniline.

Experimental_Workflow start Start reagents 1. Combine Phenylboronic Acid, Aniline, MeCN, and NaOH(aq) start->reagents stir 2. Stir at Room Temperature (16-24 h) reagents->stir workup 3. Aqueous Workup (H₂O or NH₄Cl) stir->workup extract 4. Extract with EtOAc workup->extract dry_concentrate 5. Dry and Concentrate extract->dry_concentrate purify 6. Purify by Chromatography dry_concentrate->purify end N-Phenylaniline purify->end

References

Application of phenylboronic acid pinacol ester in drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Phenylboronic Acid Pinacol Ester in Advanced Drug Delivery Systems

Introduction: The Unique Chemistry of Phenylboronic Acid

Phenylboronic acid (PBA) and its derivatives, particularly the pinacol ester form used for stability and synthetic versatility, have emerged as exceptionally adaptable molecules in the field of biomedical engineering.[1][2] Their utility stems from the unique and reversible interaction of the boronic acid moiety with compounds containing cis-diol groups, such as sugars, glycoproteins, and certain polyphenols.[3][4] This interaction is not a simple non-covalent bond but a dynamic covalent bond, forming a five or six-membered cyclic boronate ester.[5] This dynamic nature, which is exquisitely sensitive to environmental cues like pH, glucose concentration, and reactive oxygen species (ROS), makes PBA an ideal candidate for constructing "smart" drug delivery systems that release their payload in response to specific pathological conditions.[2][6][7]

Boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The interaction with diols is significantly stronger with the anionic tetrahedral form, a fact that underpins the pH-responsiveness of these systems, as the pKa of most simple PBAs is between 8 and 9.[7] Furthermore, the carbon-boron bond is susceptible to oxidative cleavage by ROS, such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in tumor microenvironments.[6][8] This guide provides an in-depth exploration of these mechanisms and presents detailed protocols for the synthesis, characterization, and evaluation of PBA-based drug delivery platforms.

Core Mechanisms for Drug Delivery

The application of phenylboronic acid in drug delivery is primarily driven by four distinct, yet often synergistic, mechanisms. Understanding these is critical to designing an effective delivery system.

  • pH-Responsive Drug Release: The tumor microenvironment is characteristically acidic (pH ~6.5-6.8) compared to healthy tissue (pH ~7.4).[9] The formation of stable boronate esters is pH-dependent. At physiological pH 7.4, the equilibrium favors the less reactive trigonal form of PBA. However, in an acidic environment, the boronate ester bond becomes less stable, leading to its dissociation.[10] This property can be harnessed to design nanoparticles that are stable in circulation but disassemble or swell to release their drug cargo upon reaching an acidic tumor.[11][12][13]

  • ROS-Responsive Release: Many cancer cells exhibit elevated levels of reactive oxygen species (ROS), particularly H₂O₂, up to 100 times higher than in normal cells.[6] The carbon-boron bond in PBA is susceptible to oxidative cleavage by H₂O₂.[8] This provides a powerful mechanism for tumor-specific drug release. Nanocarriers crosslinked or constructed with PBA-containing polymers can be engineered to degrade and release their payload specifically in the high-ROS tumor microenvironment.[6]

  • Targeted Delivery via Sialic Acid Binding: Sialic acid (SA) residues are often overexpressed on the surface of cancer cells and are key components of cell surface glycoproteins.[1][9] Phenylboronic acid can form boronate ester bonds with the cis-diol groups present in sialic acid.[9][17] By functionalizing the surface of a nanoparticle with PBA moieties, the nanoparticle can selectively bind to cancer cells, enhancing cellular uptake and targeted drug delivery while minimizing off-target effects.[6][9]

Visualizing the Core PBA Chemistry

The versatility of PBA hinges on its pH-dependent equilibrium and its reaction with diols. This fundamental chemistry is the engine behind its use in stimuli-responsive systems.

PBA_Mechanism cluster_equilibrium pH-Dependent Equilibrium cluster_reaction Diol Binding Trigonal Trigonal Planar PBA (Less Reactive) Tetrahedral Tetrahedral Boronate (More Reactive) Trigonal->Tetrahedral + OH⁻ Ester Cyclic Boronate Ester (Stable Complex) Tetrahedral->Ester + Diol Diol cis-Diol (e.g., Glucose, Sialic Acid) Ester->Tetrahedral Low pH / High [Glucose]

Caption: Core mechanism of Phenylboronic Acid (PBA) action.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a PBA-functionalized nanoparticle system for pH-responsive drug delivery.

Protocol 1: Synthesis of a PBA-Functionalized Polymer

This protocol describes the conjugation of 3-aminophenylboronic acid (APBA) to a polymer backbone like dextran. Dextran is chosen for its biocompatibility, biodegradability, and abundance of hydroxyl groups for modification.[6]

Rationale: The amide bond formation is a robust and common bioconjugation reaction. Using a water-soluble carbodiimide like EDC with NHS prevents side reactions and improves efficiency in an aqueous environment.

Materials:

  • Dextran (Mw 10 kDa)

  • 3-Aminophenylboronic acid hydrochloride (APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized (DI) water

Procedure:

  • Polymer Activation: Dissolve 200 mg of Dextran in 10 mL of DMSO. Add 100 mg of EDC and 60 mg of NHS to the solution. Stir at room temperature for 4 hours to activate the hydroxyl groups.

  • Conjugation: Dissolve 50 mg of APBA in 2 mL of DMSO. Add this solution dropwise to the activated dextran solution.

  • Reaction: Let the reaction proceed for 24 hours at room temperature under gentle stirring and protected from light.

  • Purification: Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa). Dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents (EDC, NHS, APBA) and DMSO.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the dry, functionalized Dextran-PBA polymer powder.

  • Characterization: Confirm the successful conjugation using ¹H NMR and FTIR spectroscopy. The presence of aromatic proton peaks from PBA in the ¹H NMR spectrum confirms successful synthesis.

Protocol 2: Preparation of Drug-Loaded Nanoparticles

This protocol uses the solvent displacement (nanoprecipitation) method to form Doxorubicin (DOX)-loaded nanoparticles from the synthesized Dextran-PBA polymer.[3]

Rationale: Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the hydrophobic drug within the nanoparticle core.[3][11]

Materials:

  • Dextran-PBA polymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Methanol or Acetone (as the organic solvent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer

Procedure:

  • Drug Preparation: Dissolve 5 mg of DOX·HCl in 1 mL of methanol. Add 10 µL of TEA to neutralize the hydrochloride salt, turning the solution from red to a purplish hue.

  • Polymer Solution: Dissolve 20 mg of the Dextran-PBA polymer in 2 mL of methanol.

  • Nanoprecipitation: Add the DOX solution to the polymer solution. Under vigorous stirring (e.g., 800 rpm), add this organic solution dropwise into 10 mL of PBS (pH 7.4).

  • Nanoparticle Formation: A light blue opalescence should appear, indicating the formation of nanoparticles.[3]

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature in a fume hood to allow the organic solvent to evaporate completely.

  • Purification: Centrifuge the nanoparticle suspension at a low speed (e.g., 2,000 rpm for 5 min) to remove any large aggregates. The supernatant contains the purified nanoparticles. To remove free, unencapsulated DOX, the nanoparticles can be further purified by dialysis against PBS (pH 7.4).

Protocol 3: Characterization of Nanoparticles

Rationale: Thorough characterization is essential to ensure the nanoparticles meet the required specifications for a drug delivery vehicle, including size, stability, and drug content.

A. Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the average hydrodynamic diameter and Polydispersity Index (PDI). A PDI < 0.3 is generally considered acceptable for drug delivery applications.

  • Transmission Electron Microscopy (TEM): Visualize the morphology (e.g., spherical shape) and confirm the size of the nanoparticles.

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the purified nanoparticle suspension.

  • Dissolve a precise weight of the dried nanoparticles in a suitable solvent (e.g., DMSO) to break them apart and release the drug.

  • Quantify the amount of DOX using a UV-Vis spectrophotometer or fluorescence plate reader (λex ~480 nm, λem ~590 nm) against a standard curve of free DOX.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

ParameterTypical Expected ValueSignificance
Hydrodynamic Diameter 50 - 200 nmInfluences circulation time and tumor accumulation (EPR effect).[3]
Polydispersity Index (PDI) < 0.3Indicates a narrow, homogenous size distribution.
Drug Loading Content (DLC) 1 - 10%Represents the weight percentage of the drug in the nanoparticle.
Encapsulation Efficiency (EE) > 70%High efficiency indicates a successful formulation process.[3]
Protocol 4: In Vitro pH-Responsive Drug Release Study

Rationale: This experiment is the functional proof of the "smart" delivery concept. By comparing drug release in physiological vs. acidic conditions, the pH-responsive nature of the boronate ester linkage can be demonstrated.[10]

Materials:

  • DOX-loaded Dextran-PBA nanoparticle suspension

  • PBS buffers at pH 7.4 and pH 5.0

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Sample Preparation: Place 2 mL of the purified nanoparticle suspension into two separate dialysis bags.

  • Release Experiment:

    • Immerse one bag in 50 mL of PBS at pH 7.4 (simulating physiological conditions).

    • Immerse the second bag in 50 mL of PBS at pH 5.0 (simulating the endosomal/lysosomal or tumor microenvironment).

  • Incubation: Place both setups in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each setup and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of DOX in the collected samples using a fluorescence plate reader.

  • Data Analysis: Calculate the cumulative percentage of drug released over time for both pH conditions. A significantly faster and higher cumulative release at pH 5.0 compared to pH 7.4 demonstrates the pH-responsive character of the nanoparticles.[3][10]

pH ConditionExpected Cumulative Release (24h)Rationale
pH 7.4 < 40%Boronate linkages are relatively stable, leading to slow drug leakage.[10]
pH 5.0 > 80%Acidic conditions destabilize the boronate esters, causing nanoparticle disassembly and rapid drug release.[3][10]

Workflow Visualization

A streamlined workflow is essential for reproducible results in nanoparticle synthesis and characterization.

Workflow cluster_synthesis Part 1: Synthesis & Formulation cluster_characterization Part 2: Characterization cluster_functional_assay Part 3: Functional Assay A 1. Synthesize Dextran-PBA Polymer B 2. Prepare Drug & Polymer Solutions A->B C 3. Nanoprecipitation (Self-Assembly) B->C D 4. Purify Nanoparticles (Dialysis/Centrifugation) C->D E 5. Measure Size & PDI (DLS) & Morphology (TEM) D->E F 6. Determine Drug Loading (DLC) & Encapsulation (EE) D->F G 7. In Vitro Release Study (pH 7.4 vs pH 5.0) D->G H 8. Analyze Release Profile (Confirm pH-Responsiveness) G->H

Caption: Experimental workflow for PBA-nanoparticle development.

Concluding Remarks and Future Outlook

Phenylboronic acid and its pinacol ester derivatives offer a powerful and versatile platform for the design of intelligent drug delivery systems. Their inherent sensitivity to pH, glucose, and ROS allows for the creation of carriers that can respond to specific disease microenvironments, enhancing therapeutic efficacy while minimizing systemic toxicity.[2][11] The protocols outlined in this guide provide a robust starting point for researchers entering this exciting field. Future innovations will likely focus on the development of novel PBA derivatives with finely tuned pKa values for enhanced physiological responsiveness, the creation of multi-responsive systems that can react to several stimuli simultaneously, and the translation of these promising nanomaterials from the laboratory to clinical applications.[1][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[1] However, its success is highly dependent on the careful selection of reaction conditions.[2] This guide provides in-depth explanations and actionable protocols to help you navigate the complexities of this essential synthetic tool.

I. Troubleshooting Common Issues

This section addresses the most frequent problems observed during Suzuki coupling reactions, from low or no yield to the formation of undesired side products.

Q1: My Suzuki coupling reaction has failed, showing low to no yield of the desired product. What are the primary parameters I should investigate?

When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. The issue often lies with one or more of the core components of the reaction.

A1: Initial Checks and Key Parameters:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source is active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4] Some palladium sources are sensitive to air and moisture; consider using a fresh batch or a more robust, air-stable precatalyst.[4][5]

  • Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidative degradation of phosphine ligands and the homocoupling of boronic acids, which consumes your starting material and deactivates the catalyst.[3][4][6] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[4][7]

  • Reagent Purity and Stability: Verify the purity of both your organohalide and boronic acid. Boronic acids can degrade over time, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][8]

  • Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected.[4][9] The base is required to activate the boronic acid for the transmetalation step.[9][10][11] However, a base that is too strong can cause the degradation of starting materials or products.[4] For reactions run under anhydrous conditions, ensure your base is finely powdered and dry. In biphasic reactions, vigorous stirring is necessary to maximize the contact between the two phases.[4]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[12]

A2: Minimizing Homocoupling:

  • Primary Cause: The primary cause of homocoupling is often the presence of oxygen in the reaction mixture.[3][6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric reaction with the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][6]

  • Troubleshooting Workflow: A logical approach to diagnosing and resolving homocoupling is outlined in the diagram below.

G start High Homocoupling Observed check_o2 Check for Oxygen Contamination start->check_o2 degas Degas Solvents Thoroughly (e.g., N2/Ar sparging, freeze-pump-thaw) check_o2->degas Yes eval_pd Evaluate Palladium Source check_o2->eval_pd No inert Ensure Inert Atmosphere (Nitrogen or Argon) degas->inert inert->eval_pd use_pd0 Use a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) eval_pd->use_pd0 Using Pd(II)? optimize_ligand Optimize Ligand eval_pd->optimize_ligand Using Pd(0) precatalyst Consider Precatalysts (e.g., Buchwald G3) use_pd0->precatalyst precatalyst->optimize_ligand bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) optimize_ligand->bulky_ligands optimize_conditions Optimize Reaction Conditions bulky_ligands->optimize_conditions weak_base Try Weaker Bases (e.g., K2CO3, K3PO4) optimize_conditions->weak_base aprotic_solvent Use Aprotic Solvents (e.g., Dioxane, Toluene, THF) weak_base->aprotic_solvent lower_temp Lower Reaction Temperature aprotic_solvent->lower_temp end Homocoupling Minimized lower_temp->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Q3: My boronic acid is unstable and I'm seeing significant protodeboronation. What strategies can I employ to overcome this?

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to a loss of the key nucleophilic partner.[8] This is a common issue, especially with heteroaryl boronic acids.[3]

A3: Preventing Protodeboronation:

  • Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[4] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[4]

  • Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[8][13] These derivatives often exhibit greater stability and can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[8] Another effective strategy is the use of diethanolamine to form air- and water-stable adducts that can be used directly in the coupling reaction.[14]

II. Optimizing Reaction Parameters

Achieving a high-yielding Suzuki coupling often requires a careful optimization of various reaction parameters.[2][15]

Q4: How do I select the optimal palladium catalyst and ligand for my specific substrates?

The choice of the palladium source and the associated ligand is arguably the most critical factor for a successful Suzuki coupling.

A4: Catalyst and Ligand Selection:

  • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, modern Suzuki couplings often benefit from more advanced systems.[5] Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are used in combination with a variety of ligands.[11][16] For challenging couplings, pre-formed palladium complexes with bulky, electron-rich phosphine ligands (precatalysts) are often the best choice.[3][5]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[10][17]

    • Electron-rich and bulky phosphine ligands facilitate the oxidative addition step and promote the reductive elimination step.[10][13] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered or unreactive substrates.[4][5][18]

    • The choice of ligand can also influence the stereochemical outcome of the reaction.[18][19]

Catalyst SystemTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄ Simple aryl/vinyl bromides and iodidesReadily available, well-establishedLower activity for chlorides and hindered substrates
Pd(OAc)₂ / PPh₃ Similar to Pd(PPh₃)₄Inexpensive componentsRequires in situ formation of the active catalyst
Pd₂(dba)₃ / P(t-Bu)₃ Aryl/vinyl bromides, chlorides, and triflatesHigh activity, good for many substratesP(t-Bu)₃ is air-sensitive
Buchwald Precatalysts Sterically hindered and electron-rich/poor substrates, heteroarylsHigh activity and stability, broad substrate scopeHigher cost
NHC-Pd Complexes Aryl chlorides and other challenging substratesHigh thermal stability and activityCan be more expensive
Q5: What is the role of the base, and how do I choose the right one?

The base plays a critical, multifaceted role in the Suzuki coupling catalytic cycle.[9][10]

A5: The Role and Selection of the Base:

  • Mechanism of Action: The primary role of the base is to activate the organoboron species, typically by forming a boronate complex.[9][10][11][20] This increases the nucleophilicity of the organic group on boron, facilitating the crucial transmetalation step where the organic group is transferred to the palladium center.[9][10][11][13]

  • Common Bases and Their Properties:

BaseStrengthSolubility (in water)Typical Use Cases
K₂CO₃, Na₂CO₃ ModerateHighGeneral purpose, good for a wide range of substrates
Cs₂CO₃ StrongVery HighOften more effective for difficult couplings due to higher solubility and basicity[7]
K₃PO₄ StrongHighEffective for hindered substrates and aryl chlorides
KF WeakHighUsed for base-sensitive substrates to avoid decomposition[11]
Organic Bases (e.g., Et₃N) WeakVariesGenerally less effective than inorganic bases for Suzuki couplings[9]

The choice of base is often dependent on the specific substrates and solvent system.[9] For example, weaker bases are preferred when dealing with substrates that have base-labile functional groups.[11]

Q6: How does the choice of solvent affect the reaction outcome?

The solvent can have a profound impact on the solubility of reagents, catalyst stability, and the overall reaction rate and selectivity.[21][22][23]

A6: Solvent Effects in Suzuki Coupling:

  • Solubility: A suitable solvent system must dissolve the organohalide, the boronic acid (or its boronate form), and the palladium catalyst.[23] Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[3]

  • Common Solvents: A variety of solvents are used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[3][23]

  • Polarity and Coordination: The polarity of the solvent can influence the rate of oxidative addition.[21][22] Coordinating solvents can also interact with the palladium catalyst, potentially altering its activity and selectivity.[22] The choice of solvent can even determine which of two different C-X bonds in a molecule will react.[21][24]

III. The Catalytic Cycle and Key Mechanisms

A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting and optimization. The Suzuki coupling proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][13][25]

Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13][25]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate.[13][25] This is often the rate-determining step of the cycle, especially for less reactive halides like aryl chlorides.[1]

  • Transmetalation: The organic group (R²) from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide.[10][13] This step requires the presence of a base to activate the boronic acid.[10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13][25]

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol provides a general starting point for performing a Suzuki coupling. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.[2][15]

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., a mixture of 1,4-dioxane and water).[25]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC, GC, or LC-MS).[25]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[25]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[25]

V. References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Suzuki reaction. Wikipedia. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. --INVALID-LINK--

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. --INVALID-LINK--

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. --INVALID-LINK--

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. --INVALID-LINK--

  • Merits of the Suzuki Coupling Reaction. BYJU'S. --INVALID-LINK--

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. --INVALID-LINK--

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. --INVALID-LINK--

  • Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. --INVALID-LINK--

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. --INVALID-LINK--

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. --INVALID-LINK--

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem. --INVALID-LINK--

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem. --INVALID-LINK--

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem. --INVALID-LINK--

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. --INVALID-LINK--

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. --INVALID-LINK--

  • Protodeboronation. Wikipedia. --INVALID-LINK--

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. --INVALID-LINK--

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. --INVALID-LINK--

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. --INVALID-LINK--

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. --INVALID-LINK--

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. --INVALID-LINK--

  • Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. --INVALID-LINK--

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. --INVALID-LINK--

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. --INVALID-LINK--

  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. --INVALID-LINK--

  • Struggling with Suzuki Reaction. Reddit. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Arylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for arylboronic acid chemistry. This guide is structured to help you, as a researcher or drug development professional, diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower your experimental design.

Part 1: The First Checkpoint - Reagent Integrity

Before troubleshooting the reaction itself, the quality and stability of the arylboronic acid must be verified. This is the most frequent, yet often overlooked, cause of reaction failure.

Q1: My reaction failed completely. How do I know if my arylboronic acid is the problem?

A1: The primary culprit is often the degradation of the arylboronic acid, a process known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene.[1][2] This is especially prevalent with sterically hindered, electron-rich, and certain heteroaromatic boronic acids.[3][4]

Causality & Diagnosis:

  • Mechanism of Degradation: Under aqueous or basic conditions, the boronic acid (ArB(OH)₂) equilibrates with its more reactive boronate anion form ([ArB(OH)₃]⁻). This anion is susceptible to protonolysis, cleaving the C-B bond and consuming your nucleophile before it can participate in the catalytic cycle.[5] The rate of this decomposition is highly pH-dependent.[1]

  • Visual Inspection: Arylboronic acids are typically white, crystalline solids. If your reagent appears clumpy, discolored, or has a "wet" appearance, it may have degraded.

  • Analytical Verification: The most reliable method is to check the purity by ¹H NMR. Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and look for the presence of the corresponding protodeboronated arene (Ar-H). The presence of significant amounts of this byproduct confirms degradation.

Corrective Actions:

  • Purification: If degradation is minor, the boronic acid can sometimes be purified. Recrystallization from a suitable solvent (e.g., hot water, ethanol, or benzene) can be effective.[6][7] Another method involves an acid-base extraction: dissolve the impure acid in a solvent like ether, wash with a base to form the water-soluble boronate salt, separate the aqueous layer, and then re-acidify to precipitate the purified boronic acid.[6]

  • Use Boronic Esters: Pinacol esters (Ar-B(pin)) are generally more stable to storage and less prone to protodeboronation under many conditions due to steric protection of the boron center.[2][5] However, this is not a universal solution, as some esters can undergo hydrolysis back to the boronic acid in the reaction medium, which then degrades.[8]

  • Source a Fresh Batch: If significant degradation has occurred, the most reliable solution is to use a fresh, high-purity bottle of the reagent.

Part 2: Troubleshooting the Suzuki-Miyaura Reaction

If the boronic acid quality is confirmed, the next step is to scrutinize the reaction parameters. A failed or low-yielding reaction is typically due to a breakdown in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[9][10]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ (Oxidative Adduct) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: I see only unreacted starting materials. What's the most likely cause?

A2: This points to a failure in the initial oxidative addition step. The Pd(0) catalyst is not inserting into the aryl halide (Ar-X) bond.

Causality & Diagnosis:

  • Unreactive Aryl Halide: The reactivity order for halides is I > Br ≈ OTf >> Cl.[9][11] Aryl chlorides, especially those bearing electron-donating groups (e.g., -OMe, -NH₂), are notoriously difficult to activate because the high electron density on the aromatic ring repels the electron-rich Pd(0) catalyst.[12][13]

  • Ineffective Catalyst/Ligand System: A standard catalyst like Pd(PPh₃)₄ may be insufficient for challenging substrates.[12] The ligand's job is to stabilize the palladium center and tune its electronic properties. For oxidative addition to occur, the palladium needs to be sufficiently electron-rich to break the C-X bond.[10][14]

  • Catalyst Poisoning/Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.[10] Amines or other Lewis basic functional groups on the substrate can sometimes coordinate to the palladium and inhibit catalysis.[15]

Corrective Actions:

  • Switch to a More Reactive Halide: If possible, using the aryl bromide or iodide instead of the chloride will dramatically accelerate oxidative addition.[10]

  • Upgrade Your Ligand: This is the most powerful solution. For unreactive aryl chlorides or electron-rich systems, use bulky, electron-rich phosphine ligands. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) are industry standards that excel at promoting oxidative addition.[12][16][17] N-Heterocyclic Carbenes (NHCs) are another class of highly effective, strongly donating ligands for these challenging couplings.[9][18]

  • Ensure an Inert Atmosphere: The reaction must be thoroughly degassed to remove oxygen. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several "evacuate-backfill" cycles on a Schlenk line.[12][15]

Table 1: Ligand Selection Guide for Challenging Aryl Halides

Aryl Halide Type Challenge Recommended Ligand Class Specific Examples Rationale
Electron-Rich Aryl Chloride Slow Oxidative Addition Bulky, Electron-Rich Biaryl Phosphines SPhos, XPhos, RuPhos Strong σ-donation increases electron density on Pd, facilitating C-Cl bond cleavage.[12][16]
Sterically Hindered Aryl Halide Steric hindrance impeding catalyst approach Bulky Phosphines or NHCs XPhos, P(t-Bu)₃, IPr Bulky ligands promote reductive elimination and can accelerate the overall cycle.[10][14]

| Heteroaryl Halide | Potential for catalyst inhibition/side reactions | Varies; Buchwald ligands are a good starting point | SPhos, XPhos, BrettPhos | Balances high activity with stability to prevent coordination of heteroatoms to the Pd center. |

Q3: My aryl halide is consumed, but I see no product and my boronic acid remains. What happened?

A3: This classic symptom points to a failure in the transmetalation step. The oxidative addition has occurred, but the aryl group from the boronic acid is not being transferred to the palladium center.

Causality & Diagnosis:

  • Improper Base Selection: The base is arguably the most critical component for transmetalation. Its role is not merely to scavenge acid; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the aryl transfer to palladium to occur.[9][19][20] If the base is too weak, insoluble, or sterically hindered, this activation will not happen.

  • Solvent Issues: The solvent must be able to dissolve the base and the boronate species. A completely non-polar solvent might not be suitable for an inorganic base like K₃PO₄.[21][22]

  • Steric Hindrance: Very bulky groups on either the boronic acid or the palladium complex can slow down or prevent transmetalation.

Corrective Actions:

  • Optimize the Base: This is the first and most important variable to screen.

    • Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are widely effective.[19] K₃PO₄ is often a good choice for its balance of strength and solubility in common solvent systems. Cesium carbonate (Cs₂CO₃) is more soluble and often more effective but also more expensive.

    • Hydroxide bases (NaOH, KOH) are very strong but can aggressively promote protodeboronation, especially at higher temperatures.[12]

    • For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[20]

  • Add Water as a Co-solvent: For reactions using inorganic bases like K₃PO₄ in solvents like THF or dioxane, adding a small amount of water (e.g., 10-20% by volume) is often essential to solubilize the base and facilitate the formation of the active boronate species.[12][13]

  • Change the Solvent System: If solubility is an issue, switching to a more polar solvent like DMF, DME, or using a toluene/ethanol/water mixture can be beneficial.[18][21][23]

Table 2: Common Bases in Suzuki-Miyaura Coupling

Base Strength Typical Solvents Key Considerations
K₃PO₄ Strong Toluene, Dioxane, THF (often with H₂O) Excellent general-purpose base. Requires some water for solubility/activity.[12][19]
K₂CO₃ / Na₂CO₃ Moderate DME, Toluene/EtOH/H₂O Standard, cost-effective choice. Often requires aqueous conditions.[19][24]
Cs₂CO₃ Strong THF, Dioxane, Toluene Highly effective due to good solubility and the "cesium effect," but more expensive.[19]
NaOH / KOH Very Strong Aqueous mixtures Very effective but can promote side reactions like protodeboronation.[12]

| KF | Mild | THF, Dioxane | Useful for substrates with base-labile functional groups (e.g., esters).[20] |

Part 3: Diagnosing Unwanted Side Products

Sometimes the reaction works, but the desired product is contaminated with significant byproducts. Understanding their origin is key to suppression.

Q4: I'm observing a significant amount of a symmetrical biaryl (Ar²-Ar²). What is causing this homocoupling?

A4: The formation of a homocoupled product from your boronic acid (Ar²-B(OH)₂) is typically caused by the presence of oxygen in the reaction mixture.[10][15]

Causality & Mechanism:

Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the Ar²-Ar² homocoupled product and regenerate Pd(0). This parasitic cycle consumes your nucleophile.[10]

Corrective Actions:

  • Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction headspace are completely free of oxygen before adding the palladium catalyst. Use a robust degassing procedure (at least three evacuate-backfill cycles or sparging with argon for 20-30 minutes).[12][15]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the start of the reaction, though they are not immune to oxidation if the atmosphere is not inert.

Diagram 2: Key Side Reactions

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling cluster_2 Dehalogenation B_Acid Ar-B(OH)₂ Arene Ar-H (Lost Reagent) B_Acid->Arene + H₂O, Base Two_B_Acid 2 x Ar-B(OH)₂ Dimer Ar-Ar (Byproduct) Two_B_Acid->Dimer + Pd(II), O₂ Ar_Halide Ar-X Dehalo_Arene Ar-H (Byproduct) Ar_Halide->Dehalo_Arene H-source

Caption: Common decomposition and side-reaction pathways.

Part 4: A General Troubleshooting Workflow & Protocol

When a reaction fails, a systematic approach is more effective than random changes.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed/ Low Yield Check_Reagents 1. Verify Reagent Quality (¹H NMR of Boronic Acid) Start->Check_Reagents Purify Purify or Replace Boronic Acid Check_Reagents->Purify Degraded Analyze_Crude 2. Analyze Crude Reaction (LCMS / ¹H NMR) Check_Reagents->Analyze_Crude Pristine Purify->Start No_Reaction Result: Only Starting Materials Analyze_Crude->No_Reaction SM_Consumed Result: Aryl Halide Consumed, No Product Analyze_Crude->SM_Consumed Side_Products Result: Side Products (Homocoupling, etc.) Analyze_Crude->Side_Products Troubleshoot_OA Focus: Oxidative Addition - Stronger Ligand - More Reactive Halide - Check Inert Atmosphere No_Reaction->Troubleshoot_OA Troubleshoot_TM Focus: Transmetalation - Screen Bases - Add H₂O Co-solvent - Change Solvent SM_Consumed->Troubleshoot_TM Troubleshoot_SP Focus: Side Reactions - Rigorous Degassing - Optimize Base/Temp Side_Products->Troubleshoot_SP Success Reaction Optimized Troubleshoot_OA->Success Troubleshoot_TM->Success Troubleshoot_SP->Success

References

Technical Support Center: Purification Strategies for Crude Products from Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude products from boronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges.

Introduction

Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] While these reactions are powerful tools for constructing carbon-carbon bonds, the subsequent purification of the desired product can be a significant bottleneck. The crude reaction mixture often contains a complex array of impurities, including unreacted starting materials, homocoupled byproducts, residual palladium catalyst, and inorganic salts.[1] This guide provides a structured approach to tackling these purification challenges, moving from general strategies to specific, actionable troubleshooting advice.

General Purification Workflow

A typical purification strategy for products from boronic acid reactions is a multi-step process. The initial crude mixture is usually subjected to an aqueous workup to remove inorganic salts and highly polar impurities. Following this, the choice between flash column chromatography, recrystallization, or other specialized techniques depends on the properties of the target compound and the nature of the remaining impurities.

Purification_Workflow cluster_start cluster_workup Initial Cleanup cluster_main_purification Primary Purification cluster_end start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup Quench & Dilute chromatography Flash Column Chromatography workup->chromatography If mixture is an oil or complex recrystallization Recrystallization workup->recrystallization If product is a crystalline solid end_product Purified Product chromatography->end_product recrystallization->end_product

Caption: General purification workflow for boronic acid reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product from a Suzuki-Miyaura coupling reaction?

A1: The impurity profile of a Suzuki-Miyaura reaction can be quite varied, but several common culprits should be anticipated:

  • Unreacted Boronic Acid: Often, an excess of the boronic acid is used to drive the reaction to completion.

  • Homocoupled Boronic Acid: This byproduct (a biaryl derived from two molecules of the boronic acid starting material) is frequently observed, especially in the presence of oxygen or excess Pd(II) species.[3][4]

  • Boroxines: Boronic acids can dehydrate to form cyclic trimer anhydrides known as boroxines, which can complicate purification.[5]

  • Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium species can contaminate the product.

  • Inorganic Salts: Bases such as potassium carbonate or sodium carbonate are essential for the reaction and must be removed.[1]

  • Protodeboronation Product: This is the arene or heteroarene resulting from the cleavage of the C-B bond of the starting boronic acid.[4][6]

Q2: My boronic acid starting material is very polar and difficult to remove. What's the best approach?

A2: The acidic nature of boronic acids can be exploited for their removal. A pH-controlled liquid-liquid extraction is a highly effective strategy.

  • The Principle: Boronic acids are weak Lewis acids with pKa values typically in the range of 8-10.[2][7] By washing the organic layer containing the crude product with a basic aqueous solution (e.g., 1M NaOH or Na2CO3), the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.[8][9]

  • Causality: This method works because the desired coupled product, which lacks the acidic boronic acid moiety, will remain in the organic layer, while the deprotonated boronic acid impurity is selectively extracted into the aqueous base.

Q3: I'm observing a significant amount of homocoupled byproduct from my boronic acid. How can I remove it, and how can I prevent it in the future?

A3: Homocoupling is a common side reaction, particularly with electron-rich boronic acids.[3]

  • Removal: The homocoupled product often has a polarity and molecular weight significantly different from the desired cross-coupled product. Flash column chromatography is typically the most effective method for separation. Recrystallization can also be effective if there is a sufficient difference in solubility between the desired product and the homocoupled impurity.

  • Prevention:

    • Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen.[3][10] Ensure your solvent is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or using the freeze-pump-thaw method) and maintain an inert atmosphere throughout the reaction.[3][10]

    • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh3)4) directly can sometimes be advantageous over in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)2), as the homocoupling can occur during the catalyst activation step.[3]

    • Additives: The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Product streaks badly on silica gel column The boronic acid moiety of an unreacted starting material or the product itself is interacting strongly with the acidic silica surface.[5]Option 1 (Modified Stationary Phase): Use neutral alumina instead of silica gel for the column.[12] Option 2 (Modified Mobile Phase): Add a small amount of a modifier like acetic acid or triethylamine to the eluent to suppress tailing.[12] Option 3 (Boric Acid Impregnated Silica): For boronic esters, using silica gel impregnated with boric acid can suppress over-adsorption and cleavage.[13][14]
Product seems to decompose on the column The product may be sensitive to the acidic nature of standard silica gel.Option 1: Use a less acidic stationary phase like neutral alumina. Option 2: Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Option 3: If applicable, consider non-chromatographic methods like recrystallization or derivatization.
Residual palladium catalyst (black solid) remains in the final product Heterogeneous palladium (e.g., Pd/C) or precipitated palladium black has not been fully removed.Option 1 (Celite Filtration): After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®.[15][16] The Celite traps the fine palladium particles.[15] Option 2 (Activated Carbon): Stirring the product solution with activated carbon can adsorb residual palladium, which is then removed by filtration through Celite.[17][18]
Product has a persistent color despite purification Soluble palladium species may still be present, sometimes complexed with the product.[17]Option 1 (Scavengers): Use a solid-supported metal scavenger, such as those with thiol or amine functional groups, to selectively bind and remove the palladium.[15][16] Option 2 (Aqueous Wash): In some cases, washing with an aqueous solution of a chelating agent like EDTA or lactic acid can help remove palladium.[19]
Purification is difficult due to a mixture of the boronic acid and its boroxine trimer Boronic acids can exist in equilibrium with their dehydrated cyclic trimers (boroxines).Option 1 (Aqueous Workup): A thorough aqueous workup often hydrolyzes the boroxine back to the boronic acid, simplifying the mixture. Option 2 (Derivatization): Convert the boronic acid/boroxine mixture into a more stable and easily purified derivative, such as a trifluoroborate salt (using KHF2) or a diethanolamine adduct.[20][21]

Detailed Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction for Boronic Acid Removal

This protocol is designed to remove unreacted boronic acid starting materials from a less polar desired product.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Solvent Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1]

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Basic Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer. The boronic acid impurity is now in this basic aqueous layer as its boronate salt.[8][9]

  • Repeat: Repeat the basic wash (steps 4-5) one or two more times to ensure complete removal of the boronic acid.

  • Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated aqueous sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of the boronic acid impurity.

Extraction_Protocol start Crude Product in Organic Solvent wash_base Wash with 1M NaOH(aq) start->wash_base separate1 Separate Layers wash_base->separate1 wash_brine Wash with Brine separate1->wash_brine Organic Layer waste Aqueous Waste (contains boronate salt) separate1->waste Aqueous Layer separate2 Separate Layers wash_brine->separate2 dry Dry over Na2SO4 separate2->dry Organic Layer concentrate Concentrate dry->concentrate final_product Purified Organic Product concentrate->final_product

Caption: Workflow for pH-controlled liquid-liquid extraction.

Protocol 2: Palladium Removal via Celite Filtration

This protocol is effective for removing heterogeneous or precipitated palladium.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane, or THF) to reduce viscosity.[15]

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) and gently press it down.

  • Wet the Pad: Wet the Celite pad with the same solvent used for dilution and apply gentle suction to ensure it is well-packed.

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite pad under suction. The Celite will trap the fine, insoluble palladium particles.[15][18]

  • Wash: Wash the reaction flask with fresh solvent and pass these washings through the Celite pad to ensure all the product is collected. Continue washing the pad until the filtrate runs clear.

  • Concentration: Collect the filtrate and remove the solvent under reduced pressure to yield the crude product, free of heterogeneous palladium.

References

Technical Support Center: Troubleshooting Side Products in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges related to the formation of unwanted side products.

Troubleshooting Guides

Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupled product from my boronic acid. What are the likely causes and how can I minimize this side reaction?

A: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction in Suzuki-Miyaura coupling.[1] This undesired process can occur through several mechanisms, often influenced by the presence of oxygen and the palladium catalyst's oxidation state.[1][2]

Causality and Mechanistic Insights:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[1][2] The reaction of dioxygen with a Pd(0) species can form a palladium(II) peroxo complex, which then reacts with the boronic acid to generate the homocoupled product.[2]

  • Pd(II) Precatalyst-Induced Homocoupling: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can be accompanied by the homocoupling of two boronic acid molecules, where the Pd(II) is reduced to Pd(0).[1]

  • Base-Mediated Effects: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid.[3] However, certain bases can also influence the rate of homocoupling.[4][5]

Troubleshooting Protocol:

  • Thorough Degassing: Ensure all solvents and reagents are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6]

  • Use of an Active Pd(0) Source: Instead of a Pd(II) precatalyst, consider using a pre-activated Pd(0) source like Pd(PPh₃)₄. This can bypass the initial reduction step that may lead to homocoupling.[7]

  • Optimize the Base: The choice of base can significantly impact the reaction outcome.[8] If you are observing significant homocoupling, consider screening different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective in minimizing this side reaction.[9]

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Evaluate if the reaction can proceed efficiently at a lower temperature.[9]

Issue 2: Formation of a Reduced (Hydrodehalogenated) Byproduct

Q: In my cross-coupling reaction, I am observing a significant amount of a byproduct where the halogen on my electrophile has been replaced by a hydrogen atom. What is causing this hydrodehalogenation, and how can I prevent it?

A: Hydrodehalogenation is a common side reaction in various palladium-catalyzed cross-couplings, leading to the formation of a reduced, non-coupled byproduct.[10] This process involves the replacement of a carbon-halogen bond with a carbon-hydrogen bond and can significantly lower the yield of the desired product.[11][12]

Causality and Mechanistic Insights:

  • Presence of a Hydride Source: The primary cause of hydrodehalogenation is the presence of a hydride source in the reaction mixture. Common hydride sources include:

    • Solvents: Alcohols (e.g., ethanol, methanol) and even trace amounts of water can act as hydride donors.[10][11][13]

    • Reagents: Formic acid, formates, and certain bases or additives can also serve as hydride sources.[10]

  • Catalyst-Mediated Pathway: After the oxidative addition of the aryl halide to the Pd(0) center, the resulting Ar-Pd(II)-X complex can react with a hydride source to form an Ar-Pd(II)-H intermediate. Reductive elimination from this intermediate then yields the hydrodehalogenated product and regenerates the Pd(0) catalyst.[1]

Troubleshooting Protocol:

  • Scrutinize Solvent and Reagents:

    • Use anhydrous solvents to minimize the presence of water.[7]

    • If using an alcohol as a solvent, consider switching to a non-protic solvent like dioxane, THF, or toluene.[1]

    • Ensure that the base and other reagents are not potential hydride donors.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.[13] Experimenting with different ligands, particularly those that promote rapid reductive elimination of the desired product, can be beneficial.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.[10] Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Issue 3: Observation of Palladium Black Formation

Q: My reaction mixture is turning black, and the reaction has stalled. I suspect the formation of palladium black. What causes this, and what steps can I take to prevent it?

A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[6] This consists of inactive, agglomerated palladium particles, which leads to a loss of catalytic activity and halts the reaction.[14]

Causality and Mechanistic Insights:

  • Catalyst Instability: The active Pd(0) species can be unstable, especially at elevated temperatures, leading to aggregation into palladium black.[6]

  • Ligand Dissociation or Degradation: Phosphine ligands play a crucial role in stabilizing the palladium catalyst.[1] If the ligand dissociates from the palladium center or is degraded (e.g., by oxidation), the unprotected metal atoms can aggregate.[6]

  • Presence of Oxygen: Exposure to oxygen can oxidize the active Pd(0) catalyst and can also degrade sensitive phosphine ligands, contributing to the formation of palladium black.[6]

Troubleshooting Protocol:

  • Use of Appropriate Ligands: Employing bulky, electron-rich phosphine ligands can effectively stabilize the palladium catalyst and prevent aggregation.[6][15] Ligands like XPhos, SPhos, or RuPhos are often good choices for challenging couplings.[6]

  • Maintain an Inert Atmosphere: As with other side reactions, ensuring a strictly inert atmosphere is critical.[7] Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[6]

  • Control Reaction Temperature: High temperatures accelerate catalyst decomposition.[6] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Dilution: In some cases, running the reaction at a lower concentration can slow down the rate of palladium aggregation.[16]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[17] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a deboronated byproduct that can complicate purification.[9] The propensity for protodeboronation is highly dependent on the substrate and reaction conditions, with factors like pH, base, temperature, and the presence of water playing significant roles.[9][17]

Q2: Can β-hydride elimination be a problematic side reaction in Heck couplings?

A2: While β-hydride elimination is a key step in the productive Heck catalytic cycle to form the desired alkene product, it can also lead to undesired side products through isomerization of the initially formed alkene.[18][19] After the initial β-hydride elimination, the resulting palladium-hydride species can re-add to the newly formed double bond in the opposite orientation, followed by another β-hydride elimination to yield a regioisomeric and often more stable alkene.[20] The choice of base and reaction conditions can help to minimize this isomerization.[19]

Q3: What are the common side products in Sonogashira couplings?

A3: A primary side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[21][22] This reaction is typically promoted by the copper co-catalyst in the presence of oxygen, leading to the formation of a diacetylene byproduct.[21][23] To minimize this, copper-free Sonogashira protocols have been developed, or the reaction is run under strictly anaerobic conditions.[22][24]

Q4: How does the choice of ligand affect the formation of side products?

A4: The ligand plays a critical role in modulating the stability, reactivity, and selectivity of the palladium catalyst.[1][15]

  • Steric Bulk: Bulky ligands can promote the reductive elimination step, which can outcompete side reactions like β-hydride elimination in certain cases.[15][25] They also help to stabilize the active monoligated Pd(0) species, preventing the formation of palladium black.[6][26]

  • Electron-Donating Properties: Electron-rich ligands can increase the rate of oxidative addition, which can be beneficial for less reactive electrophiles.[15] This can help the desired reaction pathway to be more competitive against side reactions. However, it's important to note that very bulky ligands can sometimes paradoxically promote protodeboronation in Suzuki couplings.[27] Therefore, ligand screening is often necessary to find the optimal balance for a specific transformation.

Visualizing Reaction Pathways

Suzuki-Miyaura Coupling: Desired Pathway vs. Homocoupling

G cluster_0 Desired Catalytic Cycle cluster_1 Homocoupling Side Reaction Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (R-B(OH)2) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Pd(0)_side Pd(0) Pd(II)_side Pd(II) Pd(0)_side->Pd(II)_side O2 Homocoupled_Product R-R Pd(II)_side->Homocoupled_Product 2 x R-B(OH)2

Caption: Desired Suzuki coupling cycle versus the O₂-mediated homocoupling side reaction.

Hydrodehalogenation Side Reaction Pathway

G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-X->Ar-Pd(II)-H Hydride Source (e.g., Solvent) Ar-Pd(II)-H->Pd(0) Ar-H Ar-H Ar-Pd(II)-H->Ar-H Reductive Elimination

Caption: Catalytic cycle for the hydrodehalogenation side reaction.

References

Technical Support Center: Optimizing Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when one or both coupling partners feature significant steric bulk, such as ortho-substituted aryl boronic acids, researchers often face challenges including low yields, slow reaction times, and competing side reactions. This guide provides in-depth troubleshooting advice, proven protocols, and mechanistic insights to help you overcome these obstacles and achieve high-yielding couplings with even the most demanding substrates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reason sterically hindered boronic acids are challenging in Suzuki-Miyaura couplings?

A1: The core issue lies in the transmetalation step of the catalytic cycle.[1][2][3] In this step, the organic group from the boronic acid is transferred to the palladium(II) center. When the boronic acid has bulky groups near the boron atom (e.g., ortho substituents), they physically obstruct the approach to the palladium center. This increases the activation energy of the transmetalation step, slowing it down dramatically and allowing side reactions to become more competitive.

Q2: What is protodeborylation and why is it a major problem with hindered substrates?

A2: Protodeborylation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile.[4] This reaction is often accelerated by the basic and aqueous conditions used in many Suzuki couplings.[4][5] For sterically hindered substrates, because the desired transmetalation is slow, the boronic acid spends more time in the reactive environment, increasing the likelihood of protodeborylation and leading to lower yields of the desired product.[6]

Q3: Are there alternatives to boronic acids that are more stable for these reactions?

A3: Yes. N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative.[7][8] These are bench-stable, crystalline solids that are unreactive under anhydrous cross-coupling conditions. Under mild aqueous basic conditions, they slowly release the corresponding boronic acid in situ. This "slow-release" mechanism keeps the concentration of the often-unstable free boronic acid low, minimizing decomposition pathways like protodeborylation while still allowing for efficient coupling.[9]

Q4: How do specialized ligands, like Buchwald ligands, help improve these reactions?

A4: Ligands play a critical role in tuning the reactivity of the palladium catalyst.[10] For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[11][12]

  • Steric Bulk: The large size of these ligands promotes the final reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst.[13] This helps to turn over the catalyst more efficiently.

  • Electron-Donating Properties: Being electron-rich, these ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.[13]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Conversion of Starting Material

Your reaction stalls, leaving significant amounts of the aryl halide and/or boronic acid unreacted.

  • Potential Cause A: Inefficient Catalyst Activation or Decomposition.

    • Explanation: The active catalyst in the Suzuki reaction is a Pd(0) species.[3][13] If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This process can be inefficient or fail, leading to no reaction.[14] Similarly, the active catalyst can decompose at high temperatures.

    • Solution: Switch to a palladium precatalyst .[15][16] Buchwald G3 or G4 precatalysts, for example, are designed to cleanly and rapidly generate the active, monoligated Pd(0) species under the reaction conditions, leading to more reliable and reproducible results.[17][18] These precatalysts are air- and moisture-stable, simplifying reaction setup.[16][18]

  • Potential Cause B: The Transmetalation Step is Too Slow.

    • Explanation: As discussed, this is the key bottleneck for hindered substrates. The chosen conditions (ligand, base, solvent) may not be sufficient to overcome the high activation barrier.

    • Solutions:

      • Screen Ligands: This is the most critical variable. For di-ortho-substituted boronic acids, start with a bulky, electron-rich biaryl phosphine ligand like SPhos or RuPhos. For even more challenging tri- or tetra-ortho-substituted couplings, more specialized ligands like XPhos or newly developed catalysts may be necessary.[19][20]

      • Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. While this can accelerate the desired reaction, be aware that it can also increase the rate of catalyst decomposition and side reactions.

      • Change the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[21] For hindered systems, a strong but non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points. If these fail, a stronger base like potassium tert-butoxide (t-BuOK) may be effective, but can promote side reactions.[12]

Problem 2: Significant Protodeborylation of the Boronic Acid

You observe a significant amount of the arene byproduct corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).

  • Potential Cause A: Reaction Conditions are Too Harsh or Prolonged.

    • Explanation: High temperatures, strong bases, and extended reaction times all favor the undesired protodeborylation pathway.[4]

    • Solutions:

      • Use a Milder Base: If using a very strong base like an alkoxide, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄). These are often sufficient to promote coupling without being overly aggressive.

      • Minimize Water: While some water is often necessary to dissolve the base and facilitate boronate formation, excess water can accelerate protonolysis. Use a carefully controlled amount of water in a co-solvent system like dioxane/water or toluene/water (e.g., 10:1 ratio).

      • Use a Boronate Ester: As mentioned in the FAQs, switching from a boronic acid to a more stable derivative like a MIDA boronate can dramatically suppress protodeborylation by slowly releasing the active reagent.

  • Potential Cause B: The Boronic Acid is Intrinsically Unstable.

    • Explanation: Certain classes of boronic acids, particularly those with electron-withdrawing groups or certain five-membered heteroaromatics, are notoriously prone to decomposition.[13][22][23]

    • Solution: For these substrates, using a stabilizing boronate ester (MIDA, pinacol) is often non-negotiable. The slow-release strategy is the most effective way to ensure the boronic acid is consumed in the productive catalytic cycle before it has a chance to decompose.[5]

Problem 3: Formation of Homocoupling Byproducts

You observe significant formation of biaryls derived from the coupling of two boronic acids (Ar-Ar) or two aryl halides.

  • Potential Cause: Presence of Oxygen.

    • Explanation: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can participate in oxidative pathways involving the palladium catalyst.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[24] Solvents should be thoroughly degassed before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.[24]

Section 3: Key Experimental Protocol

General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a sterically hindered aryl bromide with a hindered boronic acid.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The final concentration should typically be around 0.1 M with respect to the aryl halide.

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with Argon. Repeat this cycle two more times to ensure all oxygen is removed.[24]

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Data & Reference Tables

Table 1: Recommended Starting Conditions for Hindered Couplings
Substrate ComplexityRecommended LigandRecommended BaseSolvent SystemTypical Temp.
Di-ortho-substituted SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene/H₂O (10:1)80-110 °C
Tri-ortho-substituted XPhos, BrettPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O (10:1)100-120 °C
Tetra-ortho-substituted XPhos, AntPhos[25]t-BuOK, K₃PO₄Dioxane, Toluene110-140 °C
Unstable Heteroaryl SPhos, XPhosK₂CO₃, K₃PO₄Dioxane/H₂O (5:1)60-100 °C

Section 5: Mechanistic Insights & Workflows

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction. For sterically hindered substrates, the Transmetalation step (highlighted in red) is rate-limiting due to steric clash, which slows the entire cycle and allows side reactions to occur.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂ + Base) RATE-LIMITING STEP TM_Complex->Pd0 Regeneration Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle highlighting the hindered step.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve issues with your sterically hindered coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Low Yield or No Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts What are the main byproducts? Check_Conversion->Check_Byproducts Yes No_Conversion Low/No Conversion Check_Conversion->No_Conversion No Is_Protodeborylation Protodeborylation (Ar-H)? Check_Byproducts->Is_Protodeborylation Sol_Catalyst Use Pd Precatalyst (e.g., G3/G4) No_Conversion->Sol_Catalyst Sol_Ligand Screen Bulkier Ligands (XPhos, etc.) Sol_Catalyst->Sol_Ligand Sol_Temp_Base Increase Temperature & Screen Bases (K₃PO₄, Cs₂CO₃) Sol_Ligand->Sol_Temp_Base Byproducts SM Consumed, Byproducts Formed Is_Homocoupling Homocoupling (Ar-Ar)? Is_Protodeborylation->Is_Homocoupling No Sol_MIDA Use MIDA Boronate (Slow Release) Is_Protodeborylation->Sol_MIDA Yes Sol_Degas Degas Solvents & Use Inert Atmosphere Is_Homocoupling->Sol_Degas Yes Sol_Milder_Base Use Milder Base (e.g., K₂CO₃) Sol_MIDA->Sol_Milder_Base

Caption: A systematic workflow for troubleshooting difficult couplings.

References

Technical Support Center: Catalyst and Ligand Selection for Efficient Suzuki-Miyaura Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand selection and to troubleshoot common challenges encountered during the synthesis of biaryl and heteroaryl compounds. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions for your specific chemical system.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the setup and optimization of Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is the most effective troubleshooting approach. Here are the initial parameters to verify:

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were adequately degassed. Oxygen can lead to the formation of palladium black and the homocoupling of boronic acids.[2]

  • Reagent Quality and Integrity:

    • Palladium Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[2] Ensure your catalyst is from a reliable source and has been stored correctly. For consistency, consider using more robust, air-stable precatalysts like palladacycles.[2]

    • Phosphine Ligand: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligand or ligand that has been stored under an inert atmosphere.

    • Boronic Acid: Boronic acids can degrade over time, especially through a process called protodeboronation.[1][3] Verify the purity of your boronic acid.

    • Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1][4] Couplings involving aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[1]

  • Base and Solvent: The choice of base and solvent is critical and often interdependent.[2][5] Ensure your base is of high purity, and if running anhydrous reactions, that it is finely powdered and dry.[2] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[2]

Q2: How do I choose the right palladium catalyst and phosphine ligand for my specific substrates?

A2: The selection of the catalyst system is paramount and is dictated by the electronic and steric properties of your coupling partners.

  • General Guideline: For simple, unhindered aryl bromides, traditional catalysts like Pd(PPh₃)₄ can be effective.[6] However, for more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems are necessary.

  • Bulky, Electron-Rich Ligands: For sterically demanding substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands are the state-of-the-art.[7][8] These ligands, often of the dialkylbiarylphosphine class (e.g., SPhos, XPhos, RuPhos), facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands, particularly for challenging couplings, due to their strong electron-donating ability and steric bulk.[2]

The optimal choice often requires screening a variety of ligands and conditions. A systematic approach, potentially using high-throughput experimentation, can efficiently identify the ideal catalyst system for a novel transformation.[9][10]

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the right one?

A3: The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[11][12][13] In the absence of a base, the transmetalation step has a high energy barrier and the reaction typically does not proceed.[12][13]

There are two main proposed pathways for this activation:

  • Formation of a boronate species [RB(OH)₃]⁻, which is more reactive towards the palladium complex.[12][14]

  • Formation of an [ArPd(OR)L₂] complex from the palladium(II) halide intermediate, which then undergoes transmetalation with the neutral boronic acid.[13]

Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[11] The choice of base depends on the substrates and the solvent. For instance, weaker bases like KF can be effective for substrates with base-labile functional groups.[15] Stronger bases like K₃PO₄ are often used for more challenging couplings.[11]

Q4: My boronic acid seems to be decomposing during the reaction. What is happening and how can I prevent it?

A4: The primary decomposition pathway for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is a significant side reaction, particularly with electron-deficient, heteroaryl, or vinyl boronic acids.[1][16]

Strategies to Mitigate Protodeboronation:

  • Choice of Base and Solvent: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to milder bases (e.g., KF) or using anhydrous conditions can significantly reduce this side reaction.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1][3] Common stable alternatives include:

    • Pinacol esters: More stable and easier to handle than boronic acids.[17]

    • MIDA boronates: Offer enhanced stability and release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[1][3]

    • Aryltrifluoroborates (R-BF₃K): These salts are highly stable and release the boronic acid in situ.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Troubleshooting Guide: Specific Experimental Issues

This section provides a more in-depth look at specific problems and offers structured solutions.

Issue 1: Coupling of Sterically Hindered Substrates

Problem: Low to no yield when coupling arylboronic acids and/or aryl halides with ortho-substituents.

Causality: Steric hindrance can impede several steps in the catalytic cycle, particularly the transmetalation and the final reductive elimination step, which forms the desired C-C bond.[2]

Solutions:

  • Ligand Selection is Key:

    • Employ bulky, electron-rich biarylphosphine ligands. These are essential for promoting the coupling of sterically hindered substrates.[2] Ligands like XPhos, SPhos, and RuPhos are highly effective.[2] The steric bulk of these ligands forces a wider coordination angle around the palladium center, which facilitates the reductive elimination of bulky products.

    • For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos have shown excellent reactivity.[18]

  • Reaction Conditions:

    • Higher Temperatures: More forcing conditions may be necessary to overcome the higher activation energies associated with hindered substrates.

    • Stronger, Non-Aqueous Bases: Bases like K₃PO₄ are often effective.[19] Using anhydrous conditions can also be beneficial.

    • Solvent Choice: Aprotic solvents like toluene, dioxane, or DMF are commonly used.

Protocol: General Procedure for Coupling of a Sterically Hindered Aryl Bromide
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for the specified time (monitor by LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Issue 2: Coupling with Heteroarylboronic Acids

Problem: Low yields when using heteroarylboronic acids, particularly with π-deficient heterocycles like pyridine.

Causality: Heteroarylboronic acids present unique challenges:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in π-deficient heterocycles (e.g., pyridine) can coordinate to the palladium catalyst, leading to deactivation.[16] This is famously known as the "2-pyridyl problem".[16]

  • Protodeboronation: Many heteroarylboronic acids are electronically deficient and thus more susceptible to protodeboronation.[16]

  • Solubility Issues: Highly polar heterocyclic compounds often have poor solubility in common organic solvents used for Suzuki couplings.[20]

Solutions:

  • Use of More Stable Boron Reagents: As with other sensitive boronic acids, converting them to potassium heteroaryltrifluoroborates or MIDA boronates can significantly improve stability and yield.[21][22]

  • Careful Selection of Reaction Conditions:

    • Base: Use a milder base like K₂CO₃ or Cs₂CO₃ to minimize protodeboronation.

    • Solvent: A mixture of a polar aprotic solvent (e.g., DMF, dioxane) and water is often effective. In some cases, using trimethyl borate as an additive can improve the solubility of the boronate complexes in anhydrous media.[20]

    • Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate to minimize decomposition.

Issue 3: Solvent Effects and Inconsistent Results

Problem: Reaction performance varies significantly when changing the solvent, or results are not reproducible.

Causality: The solvent plays a critical role beyond simply dissolving the reagents. It can:

  • Influence the activation of the precatalyst.[5]

  • Stabilize the active catalytic species.[5]

  • Modulate the reactivity of the base.[5]

  • Affect the selectivity of the reaction, especially with substrates having multiple reactive sites.[23][24]

Solutions:

  • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Solvent impurities can poison the catalyst.[5] For example, trace amounts of furfural or furan in THF can significantly decrease the reaction rate.[5]

  • Rational Solvent Selection:

    • Less polar solvents like toluene or dioxane are often suitable for catalysts like Pd(PPh₃)₄.[25]

    • Highly polar solvents may be better for ionic precatalysts.[25]

    • The choice of solvent can dramatically impact chemoselectivity. For instance, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, while polar solvents like MeCN or DMF can switch the selectivity to the C-OTf bond.[23]

Issue 4: High-Throughput Screening for Optimization

Problem: Need to rapidly optimize conditions (catalyst, ligand, base, solvent) for a new Suzuki-Miyaura coupling.

Causality: The interplay between the various reaction components is complex, making a one-by-one optimization approach time-consuming.

Solution:

  • High-Throughput Experimentation (HTE): HTE allows for the parallel screening of numerous reaction conditions.[9][10] This can involve using 96-well plates to test combinations of different ligands, bases, and solvents simultaneously.[9][26]

  • Colorimetric Screening: Methods using chemosensors for halide ions have been developed to allow for rapid, colorimetric high-throughput screening of coupling reactions.[27]

Protocol: Conceptual High-Throughput Screening Workflow
  • Plate Setup: In an inert atmosphere glovebox, dispense stock solutions of different phosphine ligands into the wells of a 96-well plate.

  • Catalyst Addition: Add a stock solution of a palladium precatalyst (e.g., Pd₂(dba)₃) to each well.

  • Reagent Dispensing: Dispense stock solutions of the aryl halide, arylboronic acid, and different bases into the appropriate wells.

  • Solvent Addition: Add the desired screening solvents to the wells.

  • Sealing and Reaction: Seal the plate and place it on a heating/shaking block for the desired reaction time and temperature.

  • Analysis: After the reaction, quench the wells and analyze the product formation using high-throughput techniques like LC-MS.

Data Presentation

Table 1: Comparative Performance of Common Phosphine Ligands
Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
Biaryl PhosphinesXPhos4-ChloroanisolePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100199
Traditional PhosphinePPh₃1-chloro-2-nitrobenzenePhenylboronic acid3.0 (Pd)K₂CO₃Dioxane/H₂O120 (µW)0.17>95

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6][7]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
BaseSolvent SystemYield (%)
K₃PO₄Toluene/H₂O95
K₂CO₃Dioxane/H₂O88
Cs₂CO₃Dioxane92
NaOHDME/H₂O75
Triethylamine (Et₃N)THF<10

Reaction: 4-bromotoluene with phenylboronic acid. Data compiled for illustrative purposes.[11]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX BaseEx Base Exchange ArPdX->BaseEx + Base Transmetal Transmetalation ArPdX->Transmetal + [Ar²B(OH)₃]⁻ ArPdOR Ar¹-Pd(II)L₂-OR BaseEx->ArPdOR ArPdOR->Transmetal + Ar²B(OH)₂ Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Transmetal->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²B(OH)₂ Ar2BOH2->Transmetal Boronate [Ar²B(OH)₃]⁻ Ar2BOH2->Boronate Base Base (e.g., OH⁻) Base->BaseEx Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Boronic Acid) Check_Inert->Check_Reagents Check_Conditions Review Base, Solvent, Temperature Check_Reagents->Check_Conditions Issue_Identified Issue Identified? Check_Conditions->Issue_Identified Optimize Systematically Optimize (Screen Ligands, Bases, Solvents) Issue_Identified->Optimize No Consider_Substrate Consider Substrate-Specific Issues (Sterics, Heteroatoms) Issue_Identified->Consider_Substrate Yes Success Reaction Successful Optimize->Success Protodeboronation Suspect Protodeboronation? Consider_Substrate->Protodeboronation Stable_Boron Switch to More Stable Boron Reagent (Pinacol, MIDA, -BF₃K) Protodeboronation->Stable_Boron Yes Steric_Hindrance Steric Hindrance? Protodeboronation->Steric_Hindrance No Stable_Boron->Optimize Steric_Hindrance->Optimize No Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Steric_Hindrance->Bulky_Ligand Yes Bulky_Ligand->Optimize

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Effect of base and solvent on the efficiency of Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the Effect of Base and Solvent on the Efficiency of Suzuki-Miyaura Reactions.

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Topic: Optimizing Efficiency Through Strategic Selection of Base and Solvent

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document is designed to serve as a field guide for navigating the complexities of the Suzuki-Miyaura reaction, with a specific focus on the critical roles of the base and solvent. Our goal is to move beyond rote protocols and provide a deeper, mechanistic understanding that empowers you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): The "Why" Behind Your Reagents

This section addresses fundamental questions regarding the function and selection of bases and solvents in the Suzuki-Miyaura coupling.

Q1: What is the precise role of the base in the Suzuki-Miyaura catalytic cycle?

The base is not merely a spectator or a simple acid scavenger; it is a crucial activator in the catalytic cycle.[1] Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[2][3][4] The base achieves this by reacting with the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (an organoborate).[5][6][7] This activated boronate species more readily transfers its organic group to the palladium(II) center, thus propelling the catalytic cycle forward.[8][9]

Computational and experimental studies suggest the main mechanism begins with the reaction between the base and the organoboronic acid.[6][9] However, the base can play multiple, sometimes conflicting, roles. For instance, while hydroxide ions can promote transmetalation and reductive elimination, excessively high concentrations can lead to the formation of unreactive boronate species.[5][10]

Q2: How do I choose the right base for my reaction?

Base selection is a balance between reactivity, stability of starting materials, and solubility. There is no single "best" base; the optimal choice depends on the specific substrates and solvent system. Common bases fall into several classes:[1]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are perhaps the most common and are considered moderately strong bases. They are often used in aqueous/organic solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often proving effective in challenging couplings.

  • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with less reactive aryl chlorides and for reactions involving sterically hindered substrates.[11] It is often used in anhydrous organic solvents like toluene or dioxane.

  • Hydroxides (NaOH, KOH, Ba(OH)₂): Very strong bases that can be highly effective but may not be suitable for substrates with base-sensitive functional groups (e.g., esters) due to risks of hydrolysis.

  • Fluorides (KF, CsF): Milder bases that are useful when dealing with base-sensitive substrates. The fluoride ion is believed to activate the boronic acid by forming a fluoroborate species.[7][12]

The choice can also influence reaction selectivity. For instance, in competitive reactions between two different boronic acids, using a smaller amount of base tends to favor the reaction of the boronic acid with the lower pKa (the stronger acid).[5]

Q3: What is the function of the solvent, and how does it impact the reaction?

The solvent is far more than an inert medium. It plays several critical roles:

  • Solubilization: It must dissolve the organic halide, the organoboron reagent, the base, and the palladium catalyst to allow the reaction to proceed efficiently in the solution phase.[13][14]

  • Influencing Catalyst Activity and Selectivity: The solvent's polarity can stabilize charged intermediates and transition states within the catalytic cycle.[14] This can dramatically affect reaction rates and even switch the chemoselectivity of a reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene can favor reaction at the C-Cl bond, while polar, coordinating solvents like DMF or MeCN can switch the selectivity to the C-OTf bond.[15][16][17]

  • Participation in the Catalytic Cycle: Coordinating solvents can act as ligands, altering the nature of the active catalyst.[13][17] Water, often used as a co-solvent, is crucial for dissolving inorganic bases and can facilitate the formation of key intermediates like palladium hydroxo complexes, which are highly active in the transmetalation step.[18][19]

Q4: Should I use a single solvent or a biphasic (organic/aqueous) system?

This choice is intimately linked to the selected base.

  • Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): These are commonly used with inorganic bases like Na₂CO₃ or K₂CO₃. Water solubilizes the base, allowing it to interact at the interface with the organoboron species in the organic phase. This is a robust and widely applicable method.[20][21][22]

  • Anhydrous Organic Solvents (e.g., THF, DMF, Toluene, CPME): These are typically required for bases that are soluble in organic media (like some organic bases) or when using bases like K₃PO₄. Anhydrous conditions are also critical when substrates or products are sensitive to water. Using anhydrous and degassed solvents is a prerequisite to prevent the deactivation of the Pd(0) catalyst and oxidation of phosphine ligands.[23]

Visualizing the Core Mechanism

Understanding the catalytic cycle is key to effective troubleshooting. The base and solvent exert their influence at specific, critical junctures.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base cluster_solvent Role of Solvent Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (R¹-X) Pd0->OA  Regenerates  Catalyst PdII R¹-Pd(II)-X Complex OA->PdII  Regenerates  Catalyst TM Transmetalation PdII->TM  Regenerates  Catalyst PdII_R2 R¹-Pd(II)-R² Complex TM->PdII_R2  Regenerates  Catalyst RE Reductive Elimination PdII_R2->RE  Regenerates  Catalyst RE->Pd0  Regenerates  Catalyst Base Base (e.g., K₂CO₃) Boronate Activated Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronic Boronic Acid (R²-B(OH)₂) Boronic->Boronate Boronate->TM Activates Transmetalation Solvent Solvent Influences: - Reagent Solubility - Stability of Intermediates - Catalyst Speciation/Activity cluster_main cluster_main Solvent->cluster_main  Impacts all steps

Caption: The Suzuki-Miyaura cycle with key points of influence for the base and solvent.

Troubleshooting Guide: From Low Yield to High Efficiency

This section provides a problem-and-solution framework for common issues encountered during Suzuki-Miyaura reactions, focusing on base and solvent-related causes.

Problem 1: My reaction has a very low yield or has not worked at all.

This is the most common issue and requires a systematic approach to diagnose.

  • Possible Cause A: Ineffective Base Activation or Incompatible Base

    • Why it happens: The chosen base may be too weak to form the active boronate species, or it might be unsuitable for the solvent system (e.g., using insoluble K₂CO₃ in anhydrous toluene without a phase-transfer catalyst).[24] Additionally, if your substrate has sensitive functional groups, a strong base like NaOH might be degrading it.

    • Troubleshooting Steps:

      • Verify Base Strength: For challenging couplings (e.g., with aryl chlorides or hindered substrates), a stronger base like K₃PO₄ or Cs₂CO₃ is often required.

      • Ensure Solubility: If using an inorganic base like K₂CO₃, ensure an aqueous co-solvent is present (e.g., Dioxane/Water 4:1). If the reaction must be anhydrous, switch to a base with better organic solubility (e.g., Cs₂CO₃) or a finely powdered, anhydrous base like K₃PO₄.[11]

      • Check for Base Lability: If your starting material or product contains sensitive groups like esters, consider switching to a milder base such as KF.[12]

  • Possible Cause B: Poor Reagent Solubility in the Chosen Solvent

    • Why it happens: If any of the key components—aryl halide, boronic acid, or catalyst—are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[12][25] This is a frequent issue with complex, poly-aromatic, or polar substrates.

    • Troubleshooting Steps:

      • Increase Polarity: If using a non-polar solvent like toluene, try a more polar solvent like THF, 2-MeTHF, or dioxane. A mixture including DMF or NMP can also be effective, but be aware these are less "green" solvents.[20]

      • Consider a Co-Solvent: Adding water is a common strategy to dissolve the base and can accelerate the reaction.[19][21] For particularly stubborn solubility issues, a solvent screen is the best approach.

      • Check Temperature: Ensure the reaction is heated sufficiently to dissolve all components. However, excessive heat can cause degradation.[25]

Problem 2: I'm seeing significant side-product formation.

Side products often point to a specific mechanistic issue that can be corrected by adjusting the base or solvent conditions.

  • Side Product A: Homocoupling (R²-R²)

    • Why it happens: This occurs when two molecules of the organoboron reagent couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[26] Certain bases or conditions can also favor this side reaction.

    • Troubleshooting Steps:

      • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent(s) and reaction mixture by sparging with argon or nitrogen before adding the palladium catalyst.[23] Maintain a positive inert gas pressure throughout the reaction.

      • Modify Base Stoichiometry: Try reducing the equivalents of the base.

      • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that cleanly reduces to Pd(0) in situ can sometimes minimize the presence of rogue Pd(II) species that cause homocoupling.[26]

  • Side Product B: Protodeboronation (R²-H)

    • Why it happens: This is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile. It is particularly common with electron-deficient boronic acids and is often promoted by high temperatures, prolonged reaction times, and the presence of water with a strong base.[23]

    • Troubleshooting Steps:

      • Use a Milder Base: Switch from strong bases like NaOH or KOH to K₃PO₄ or KF.

      • Minimize Water: If possible, use anhydrous conditions. If water is necessary, use the minimum amount required.

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or an MIDA boronate.[23] These reagents slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[23]

      • Lower Temperature/Time: Run the reaction at the lowest temperature that gives a reasonable rate and monitor carefully to avoid unnecessarily long reaction times.[23]

Data Summaries for Informed Decisions

Use these tables as a quick reference for selecting and comparing common reagents.

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Couplings

BaseFormulaStrengthCommon SolventsKey Considerations & Use Cases
Potassium CarbonateK₂CO₃ModerateToluene/H₂O, Dioxane/H₂OGeneral-purpose, cost-effective. Requires water for solubility.
Cesium CarbonateCs₂CO₃StrongTHF, Dioxane, TolueneHigher reactivity and better organic solubility than K₂CO₃. Good for difficult couplings.
Potassium PhosphateK₃PO₄StrongToluene, Dioxane, CPMEExcellent for challenging substrates like aryl chlorides and sterically hindered partners. Often used anhydrous.
Sodium HydroxideNaOHVery StrongAlcohols, Dioxane/H₂OHighly reactive and economical. Risk of hydrolyzing sensitive functional groups (e.g., esters).
Potassium FluorideKFMildTHF, TolueneIdeal for substrates with base-sensitive functional groups. Can lead to slower reaction rates.[12]

Table 2: Properties of Common Solvents for Suzuki-Miyaura Couplings

SolventDielectric Constant (ε)Boiling Point (°C)ClassTypical Use & Notes
Toluene2.4111Non-polarStandard for many anhydrous couplings. Good temperature range.
Tetrahydrofuran (THF)7.666Polar AproticCommon, versatile solvent. Lower boiling point may limit reaction temperature.
1,4-Dioxane2.2101Non-polar EtherHigh boiling point, frequently used with water as a co-solvent.
Dimethylformamide (DMF)36.7153Polar AproticHighly polar, excellent solvating power. Can aid difficult couplings but is harder to remove.[20]
Methanol/Water~33-80VariablePolar Protic"Green" solvent system, excellent for dissolving inorganic bases. Can promote protodeboronation.[21]
Cyclopentyl methyl ether (CPME)4.7106EtherGreener alternative to THF/Dioxane with a higher boiling point and greater stability to peroxide formation.[20][25]

Experimental Protocols

Protocol 1: General Procedure for Screening Base and Solvent

This protocol outlines a parallel screening approach to efficiently identify optimal reaction conditions.

  • Vessel Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv) and the organoboron reagent (1.2–1.5 equiv).[11]

  • Base Addition: To each vial, add a different base (2.0–3.0 equiv) from a pre-selected panel (e.g., K₂CO₃, K₃PO₄, KF). Ensure bases like K₃PO₄ are finely powdered.[11]

  • Establish Inert Atmosphere: Seal the vials with septum caps. Place them in a reaction block or manifold and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[23]

  • Solvent & Catalyst Addition: Under positive inert gas pressure, add the chosen degassed solvent or solvent mixture (to achieve a concentration of ~0.1 M).[11] Allow the mixture to stir for 5 minutes. In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand (if needed) and add the appropriate volume to each reaction vial via syringe.

  • Reaction Execution: Transfer the sealed vials to a pre-heated stirrer plate (a typical starting temperature is 80–100 °C). Stir vigorously for the planned reaction time (e.g., 12-18 hours).[11][23]

  • Monitoring and Workup: Monitor the reactions by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.[25] Upon completion, cool the reactions, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.[23][25]

  • Analysis: After drying and concentrating the organic layers, analyze the crude yield/conversion for each condition to identify the optimal base and solvent combination.

Troubleshooting Workflow Diagram

Use this decision tree to guide your troubleshooting process when a reaction underperforms.

Troubleshooting_Workflow start Problem: Reaction Underperforming low_yield Low / No Yield start->low_yield side_products Side Products Observed start->side_products check_solubility Check Reagent Solubility low_yield->check_solubility homocoupling Homocoupling (R²-R²) side_products->homocoupling protodeboronation Protodeboronation (R²-H) side_products->protodeboronation check_base Check Base Activity check_solubility->check_base Solubility OK solubility_solution Action: - Switch to more polar solvent - Add co-solvent (e.g., H₂O) - Increase temperature check_solubility->solubility_solution Insoluble? check_conditions Check Inert Conditions check_base->check_conditions Base is Suitable base_solution Action: - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure base/solvent compatibility - Switch to milder base (KF) for sensitive substrates check_base->base_solution Sub-optimal? conditions_solution Action: - Thoroughly degas solvents - Ensure positive Ar/N₂ pressure - Use fresh catalyst/ligands check_conditions->conditions_solution Oxygen Leak? homocoupling_solution Action: - Improve degassing - Reduce base equivalents - Use fresh catalyst homocoupling->homocoupling_solution protodeboronation_solution Action: - Use milder base (KF) - Reduce/remove water - Use boronic ester (MIDA, pinacol) - Lower temperature protodeboronation->protodeboronation_solution

Caption: A systematic workflow for diagnosing and solving common Suzuki-Miyaura reaction issues.

References

Validation & Comparative

A Comparative Guide: Arylboronic Acids vs. Aryl Trifluoroborates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. Its impact is particularly profound in the pharmaceutical and materials science industries, where the construction of complex biaryl and heteroaryl structures is paramount. At the heart of this transformation lies the organoboron reagent. While numerous boron species exist, arylboronic acids and their derivatives, potassium aryltrifluoroborates, have emerged as the two most prominent classes of nucleophilic partners.

The choice between these reagents is not trivial; it is a critical decision that can significantly influence reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides a comprehensive, data-supported comparison of arylboronic acids and aryl trifluoroborates, moving beyond simple protocols to explore the underlying chemical principles that govern their behavior. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Chapter 1: The Workhorse - Arylboronic Acids

Arylboronic acids have long been the default choice for Suzuki-Miyaura coupling due to their commercial availability and high reactivity.[1] They are characterized by a trivalent boron atom bonded to an aryl group and two hydroxyl groups.

Figure 1: General structure of an arylboronic acid.

Advantages:

  • High Reactivity: In many systems, arylboronic acids are the most reactive boron species, often leading to faster reaction times and higher yields under optimized conditions.[2][3]

  • Atom Economy: Compared to their trifluoroborate and boronate ester counterparts, boronic acids have a lower molecular weight, which translates to better atom economy.[2]

Limitations & Causality: The primary drawback of arylboronic acids is their inherent instability. This instability manifests in several key side reactions:

  • Dehydration to Boroxines: Arylboronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[1] This dehydration is often spontaneous upon storage and means that the precise stoichiometry of the active monomeric reagent can be uncertain without careful analysis.

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage by water or other protic sources, particularly under the basic conditions typical of Suzuki-Miyaura coupling.[3][4][5] This side reaction consumes the starting material, reducing the overall yield. Electron-rich and certain heteroarylboronic acids are especially prone to this decomposition pathway.[6]

  • Oxidation: Exposure to air can lead to oxidation of the C-B bond, further degrading the reagent over time.

These stability issues necessitate careful handling and storage, and often require the use of an excess of the boronic acid to drive the reaction to completion, partially negating their atom economy advantage.

Chapter 2: The Stable Precursor - Potassium Aryl Trifluoroborates

Potassium aryltrifluoroborates (ArBF₃K) were developed to overcome the stability limitations of boronic acids.[7] These reagents feature a tetracoordinate boron atom, which imparts significantly different properties. They are easily prepared from boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[8][9]

Figure 2: General structure of a potassium aryltrifluoroborate.

Advantages:

  • Exceptional Stability: Aryl trifluoroborates are typically crystalline, monomeric solids that are stable to air and moisture.[10][11] They can be stored for years without degradation, making them ideal for library synthesis and long-term storage.[2][12]

  • Ease of Handling & Stoichiometry: Their solid, non-hygroscopic nature and defined monomeric structure allow for precise and straightforward weighing and dispensing, ensuring accurate stoichiometry in reactions.[2]

  • Reduced Side Reactions: Because the active boronic acid is generated in situ at a controlled rate, its standing concentration in the reaction mixture is low. This "slow-release" mechanism minimizes side reactions like protodeboronation and palladium-catalyzed homocoupling that can plague reactions using the more reactive boronic acids.[7][13]

Limitations & Causality:

  • Requirement for Hydrolysis: The tetracoordinate boron in ArBF₃K is not catalytically active. The reagent must first undergo hydrolysis to the corresponding boronic acid to participate in the catalytic cycle.[7][14] This typically necessitates the presence of water in the reaction medium.[2]

  • Reactivity: While the "slow-release" is often an advantage, it can also mean that trifluoroborates are less reactive than boronic acids, sometimes requiring higher temperatures or longer reaction times.[3]

Chapter 3: Head-to-Head Comparison

The choice between these two reagent classes is a trade-off between reactivity and stability. The optimal choice depends on the specific substrate, the scale of the reaction, and the overall synthetic goal.

Table 1: Summary of Key Properties

Feature Arylboronic Acids Potassium Aryl Trifluoroborates Rationale & Causality
Stability Low; prone to dehydration, oxidation, and protodeboronation.[3][4] High; crystalline solids, stable to air and moisture for years.[10][11][12] The trivalent boron in boronic acids is Lewis acidic and susceptible to nucleophilic attack and decomposition pathways. The tetracoordinate boron in trifluoroborates is coordinatively saturated and far more robust.
Physical Form Often fluffy solids; can exist as a mixture of monomer and boroxine. Free-flowing, crystalline solids; strictly monomeric.[2] Dehydration of boronic acids leads to the formation of the trimeric boroxine. Trifluoroborates are stable ionic salts.
Handling Can be difficult to weigh accurately due to boroxine formation and hygroscopicity. Easy to handle and weigh accurately.[2] The well-defined crystalline nature of ArBF₃K salts allows for precise measurement.
Reactivity Generally higher; the active species is immediately available.[2][15] Generally lower; requires in situ activation via hydrolysis.[2][3] Boronic acids can directly enter the catalytic cycle. Trifluoroborates must first undergo a rate-determining hydrolysis step.
Atom Economy Higher due to lower molecular weight.[2] Lower due to the presence of K and 3x F atoms.[2] The additional atoms in the BF₃K moiety add to the molecular weight without being incorporated into the final product.

| Water Requirement | Tolerant, but excess water can promote protodeboronation. | Essential; required for hydrolysis to the active boronic acid.[2] | Water is the reagent that converts the inactive trifluoroborate "pre-catalyst" into the active boronic acid species.[13][14] |

Table 2: Representative Experimental Data Comparison Yields are illustrative, compiled from typical outcomes reported in the literature to demonstrate general performance trends. Direct comparison is challenging due to variations in specific reaction conditions across studies.

Aryl HalideBoron ReagentCatalyst SystemBase/SolventYield (%)Reference Insight
4-BromoanisolePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O~95%High reactivity often leads to excellent yields in simple systems.[8]
4-BromoanisoleK PhenyltrifluoroboratePd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O~92%Performance is comparable to boronic acids under optimal aqueous conditions.[8][16]
2-Bromopyridine3-Thienylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O~65%Prone to side reactions like protodeboronation, especially with sensitive heteroaryl substrates.[6]
2-BromopyridineK 3-ThienyltrifluoroboratePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O~85%The slow release of the boronic acid minimizes decomposition and often provides superior yields for challenging substrates.[16]
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂ / RuPhosCs₂CO₃ / CPME:H₂O~70%Less reactive aryl chlorides can be challenging; side reactions become more competitive.[17]
4-ChlorotolueneK PhenyltrifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃ / CPME:H₂O~88%The stability of the trifluoroborate allows for more forcing conditions (higher temp/longer time) required for activating aryl chlorides, without significant reagent decomposition.[17][18]

Chapter 4: Mechanistic Insights & The Role of Water

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating the differences between the two boron reagents.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' BXOH3 [X-B(OH)₃]⁻ Transmetal->BXOH3 ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base (e.g., OH⁻) Base->Transmetal caption Simplified Suzuki-Miyaura Catalytic Cycle

Figure 3: A simplified representation of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron reagent to the palladium center. For this to occur, the boron must be activated by a base (e.g., hydroxide, carbonate) to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.

For an arylboronic acid , the Ar-B(OH)₂ species is readily available to be activated by the base and participate in transmetalation.

For an aryl trifluoroborate , an essential preliminary step occurs: hydrolysis . The ArBF₃⁻ anion reacts with water, in a process often mediated by the base, to slowly release the arylboronic acid, Ar-B(OH)₂.[13][14] It is this in situ generated boronic acid that actually participates in the catalytic cycle. The fluoride ions released can also play a role in the reaction, sometimes influencing catalyst stability and activity.[7] This hydrolysis step is the fundamental reason why trifluoroborates act as stable, slow-release precursors to the active coupling partner.

Chapter 5: Experimental Design for a Comparative Study

To objectively evaluate the performance of these reagents, a parallel experiment is the most effective approach. This ensures that all variables, other than the boron reagent itself, are kept constant.

Workflow start Prepare Stock Solutions (Aryl Halide, Base, Catalyst) reagentA Reaction A: Add Arylboronic Acid start->reagentA reagentB Reaction B: Add Aryl Trifluoroborate start->reagentB reaction Run Reactions in Parallel (Same Temp, Time, Stirring) reagentA->reaction reagentB->reaction quench Quench & Workup reaction->quench analysis Analyze by GC/LC-MS (Yield, Purity, Byproducts) quench->analysis conclusion Compare Results analysis->conclusion

Figure 4: Workflow for a comparative cross-coupling experiment.
Detailed Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction yield and byproduct profile for the coupling of 4-bromoanisole with phenylboronic acid versus potassium phenyltrifluoroborate.

Materials:

  • 4-Bromoanisole (Electrophile)

  • Phenylboronic Acid (Nucleophile A)

  • Potassium Phenyltrifluoroborate (Nucleophile B)

  • Palladium(II) Acetate [Pd(OAc)₂] (Catalyst Precursor)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene (Solvent)

  • Deionized Water (Solvent)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Ethyl Acetate (Extraction solvent)

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add K₃PO₄ (0.3 mmol, 63.7 mg).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.005 mmol, 1.1 mg) and SPhos (0.01 mmol, 4.1 mg) in Toluene (1.0 mL). Stir for 10 minutes at room temperature to form the active catalyst solution.

  • Reagent Addition:

    • To Vial A: Add phenylboronic acid (0.15 mmol, 18.3 mg).

    • To Vial B: Add potassium phenyltrifluoroborate (0.15 mmol, 27.6 mg).

  • Electrophile & Solvent Addition: To each reaction vial (A and B), add 4-bromoanisole (0.1 mmol, 18.7 mg, 12.5 µL), Toluene (0.9 mL), and deionized water (0.1 mL).

  • Initiation: Add 0.1 mL of the prepared catalyst solution to each reaction vial. Seal the vials tightly with Teflon-lined caps.

  • Reaction: Place both vials in a pre-heated reaction block at 100 °C. Stir vigorously for the designated reaction time (e.g., monitor by taking aliquots at 1h, 3h, and 6h).

  • Workup & Analysis:

    • Cool the reactions to room temperature.

    • Add a known amount of an internal standard (e.g., Dodecane).

    • Add ethyl acetate (1 mL) and water (1 mL). Shake well and separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by Gas Chromatography (GC) or LC-MS to determine the yield of the product (4-methoxybiphenyl) and identify any byproducts (e.g., anisole from protodeboronation, biphenyl from homocoupling).

Chapter 6: Conclusion & Practical Recommendations

Neither arylboronic acids nor aryl trifluoroborates are universally superior; they are powerful tools with distinct operational ranges. The optimal choice is dictated by the specific demands of the synthesis.

  • Choose Arylboronic Acids when:

    • Maximizing reactivity for rapid, high-throughput screening is the primary goal.

    • Working with robust, less sensitive substrates where side reactions are minimal.

    • The reagent will be used immediately after purchase or purification, minimizing storage-related decomposition.

  • Choose Potassium Aryl Trifluoroborates when:

    • Stability is paramount. This is crucial for multi-step syntheses where the boron moiety must survive several transformations, or for creating libraries of compounds for future use.[19]

    • Handling and stoichiometric precision are critical , such as in automated synthesis or process development.[2]

    • Working with sensitive or electron-rich substrates that are prone to protodeboronation or homocoupling. The slow-release mechanism provides a significant advantage in these cases.[8][16]

    • Coupling with challenging electrophiles like aryl chlorides, which may require more forcing conditions that would degrade a less stable boronic acid.[17]

By understanding the fundamental trade-off between the immediate reactivity of arylboronic acids and the robust stability of aryl trifluoroborates, the synthetic chemist can strategically select the ideal reagent, leading to more efficient, reliable, and successful cross-coupling outcomes.

References

A Senior Application Scientist's Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable instrument. Its power lies in its versatility and functional group tolerance, enabling the formation of carbon-carbon bonds with remarkable precision. At the heart of this reaction lies the organoboron reagent, and the choice between a boronic acid and its corresponding ester can profoundly influence reaction efficiency, stability, and ultimate yield.

This guide provides an in-depth, data-driven comparison of the performance of various boronic esters in Suzuki-Miyaura reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances that govern their reactivity and stability, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Central Paradigm: The Reactivity-Stability Trade-Off

The fundamental distinction between boronic acids and their ester counterparts is a classic chemical trade-off. Boronic acids are generally more reactive, which can translate to faster reaction times. However, this heightened reactivity is accompanied by diminished stability; they are susceptible to degradation pathways such as protodeboronation and oxidation, which can compromise shelf-life and reaction yields.

Boronic esters, particularly the widely-used pinacol esters, offer a significant advantage in stability. They are typically crystalline solids that are easier to handle, purify, and store over extended periods. This robustness is invaluable in multi-step syntheses and high-throughput screening applications where reagent integrity is paramount. The price for this stability is often a moderated reaction rate compared to the parent boronic acid. However, as we will explore, this is not a universal rule, and the choice of the diol component of the ester can be leveraged to fine-tune both stability and reactivity.

Mechanistic Considerations: The Critical Role of the Boronic Ester in Transmetalation

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key step where the boronic ester plays its part is the transmetalation, the transfer of the organic group from boron to the palladium center. It was once widely believed that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle. However, significant research has demonstrated that boronic esters can and do transmetalate directly, without prior hydrolysis.[1][2]

The rate of this direct transmetalation is critically influenced by the steric and electronic properties of the diol backbone of the ester.[1] These features dictate the ease with which the palladium complex can coordinate with the boron reagent and the subsequent transfer of the organic moiety.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition R1-Pd(II)L2-X (Oxidative Addition Adduct) Pd(0)L2->Oxidative_Addition Oxidative Addition (R1-X) Transmetalation_Complex [R1-Pd(II)L2-R2] (Transmetalation Product) Oxidative_Addition->Transmetalation_Complex Transmetalation (R2-B(OR)2 + Base) Reductive_Elimination R1-R2 (Coupled Product) Transmetalation_Complex->Reductive_Elimination Reductive Elimination invisible_node invisible_node Transmetalation_Complex->invisible_node End End Reductive_Elimination->End Product Release invisible_node->Pd(0)L2 Start Start Start->Pd(0)L2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Common Boronic Esters

The choice of diol used to form the boronic ester is not merely a matter of protecting the boronic acid; it is a strategic decision that impacts the reagent's performance. Below, we compare several classes of boronic esters, supported by experimental data.

Boronic_Esters cluster_pinacol Pinacol Ester cluster_neopentyl Neopentyl Glycol Ester cluster_catechol Catechol Ester cluster_mida MIDA Ester cluster_epin Epin Ester pinacol neopentyl pinacol_label High stability, moderate reactivity. Steric hindrance can slow transmetalation. catechol neopentyl_label Good balance of stability and reactivity. Often shows enhanced reactivity over pinacol. mida catechol_label Electron-withdrawing, can increase Lewis acidity and reactivity. epin mida_label Exceptionally stable, used for slow release and iterative cross-coupling. epin_label High stability and high reactivity. Outperforms pinacol in some cases.

Figure 2: Structures and key features of common boronic esters.
Quantitative Performance Comparison

The following tables summarize kinetic and yield data for various boronic esters, providing a basis for objective comparison. It is important to note that direct yield comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents [1]

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Boronic AcidObserved5.78 ± 0.131.0
2Catechol EsterObserved26.8 ± 0.804.6
3Pinacol EsterNot Observed- (Slow reaction, ~5.5 h)< 1
4Neopentyl Glycol EsterNot Observed- (Faster than pinacol, ~0.3 h)> 1
5Glycol EsterObserved133 ± 7.023.0
6Dimethyl EsterObserved102 ± 3.017.6

Data from Denmark, S. E., et al. J. Am. Chem. Soc. 2018, 140, 11, 3583–3596.[1]

Analysis: The kinetic data reveals a striking trend: less sterically hindered and more electron-rich diols (glycol, dimethyl) lead to significantly faster transmetalation rates compared to the parent boronic acid.[1] Conversely, the sterically bulky pinacol ester exhibits the slowest rate.[1] The electron-deficient catechol ester also shows an enhanced rate, highlighting the complex interplay of steric and electronic effects.[1]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Boronic EsterCoupling Partner 1Coupling Partner 2Yield (%)Reference
Pinacol Ester5-bromo-4-hexylthien-2-yl boronate- (Polymerization)25[3]
MIDA Ester 5-bromo-4-hexylthien-2-yl boronate- (Polymerization)94 [3][4]
Pinacol Ester4-Methoxyphenyl boronate3-Bromopyridine75[5]
Epin Ester 4-Methoxyphenyl boronate3-Bromopyridine95 [5][6]
Boronic Acid4-Methoxyphenyl boronate3-Bromopyridine85[5]
Pinacol EsterHeptyl boronate2,6-Dichloropyridine74 (mono-alkylation)[7]
Neopentyl Glycol Ester--Generally higher than pinacol[8]

Analysis: The yield data corroborates the kinetic studies and highlights the practical advantages of newer generation boronic esters. In a direct comparison for the synthesis of poly(3-hexylthiophene), the MIDA boronate dramatically outperformed the pinacol ester, yielding a high molecular weight polymer in excellent yield, whereas the pinacol ester resulted in a low yield of a lower molecular weight polymer.[3][4] Similarly, the Epin (1,1,2,2-tetraethylethylene glycol) ester has been shown to provide higher yields than both the corresponding boronic acid and pinacol ester in the coupling of a substituted aryl boronate with 3-bromopyridine.[5][6] Neopentyl glycol esters are also reported to exhibit greater reactivity than their pinacol counterparts.[8]

Experimental Protocols: A Standardized Approach for Comparison

To facilitate a direct and unbiased comparison of boronic ester performance, a standardized experimental protocol is essential. The following protocol is designed as a starting point for such a study, with the rationale for each component choice explained.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Weigh: - Aryl Halide (1.0 equiv) - Boronic Ester (1.2 equiv) - Base (e.g., K3PO4, 2.0 equiv) - Catalyst (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) Glassware Use oven-dried Schlenk tube with a stir bar. Reagents->Glassware Atmosphere Establish inert atmosphere (3x evacuate/backfill with Ar/N2). Glassware->Atmosphere Solvent Add degassed solvent (e.g., Toluene/H2O 10:1). Atmosphere->Solvent Heating Heat to desired temperature (e.g., 100 °C) with vigorous stirring. Solvent->Heating Monitoring Monitor progress by TLC or GC-MS. Heating->Monitoring Quench Cool to RT and quench with water. Monitoring->Quench Extraction Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification Analysis Characterize and determine yield. Purification->Analysis

Figure 3: A generalized experimental workflow for comparing boronic ester performance.
Standardized Protocol for Comparative Analysis of Boronic Esters in Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Boronic Ester (Pinacol, Neopentyl Glycol, Catechol, MIDA, Epin derivative of Phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (10 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the respective boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Rationale: Using a Schlenk tube ensures an inert atmosphere, crucial for the stability of the palladium catalyst. K₃PO₄ is a versatile and effective base for a wide range of substrates.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Rationale: The Pd(0) active catalyst is oxygen-sensitive. A rigorously inert atmosphere is critical for reproducible results.

  • Solvent Addition: Add the degassed toluene and water via syringe.

    • Rationale: A toluene/water solvent system is common for Suzuki reactions. Water is often necessary for the activation of the boronic species, although as discussed, direct transmetalation from the ester is possible. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

    • Rationale: 100 °C is a common temperature for Suzuki couplings with aryl bromides. Vigorous stirring is important to ensure proper mixing in the biphasic system.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing by TLC or GC-MS.

    • Rationale: This will allow for a comparison of reaction rates in addition to the final yield.

  • Work-up: Upon completion (as determined by the consumption of the limiting reagent), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product. Determine the isolated yield.

Conclusions and Recommendations for the Practicing Scientist

The selection of a boronic ester for a Suzuki-Miyaura coupling is a nuanced decision that should be guided by the specific demands of the synthesis.

  • For routine, robust couplings where stability and ease of handling are paramount, pinacol esters remain a reliable choice. However, be prepared for potentially longer reaction times or the need for more forcing conditions, especially with challenging substrates.

  • When enhanced reactivity is desired without compromising stability, neopentyl glycol esters offer an excellent balance. They often provide higher yields and faster reaction rates than pinacol esters.

  • For substrates prone to protodeboronation or in complex, multi-step syntheses requiring a highly stable boron-containing intermediate, MIDA boronates are the reagents of choice. Their ability to undergo slow release of the active boronic acid under specific conditions makes them ideal for iterative cross-coupling strategies.

  • When seeking to maximize both stability and reactivity, the novel Epin esters have demonstrated exceptional promise. They have been shown to be chromatographically stable while providing yields superior to both pinacol esters and boronic acids in certain cases.[5]

  • Catechol esters, being more electron-deficient, can offer unique reactivity profiles and may be advantageous in specific electronic contexts.

Ultimately, the optimal boronic ester is substrate-dependent. The provided standardized protocol offers a framework for researchers to conduct their own comparative studies, enabling the rational selection of the best reagent for their specific synthetic challenge. By understanding the interplay of steric and electronic effects inherent to the different diol backbones, chemists can harness the full potential of the Suzuki-Miyaura reaction to accelerate discovery in chemical synthesis and drug development.

References

A Comprehensive Guide to Analytical Methods for Determining the Purity of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis and pharmaceutical development, most notably for their role in the Nobel Prize-winning Suzuki-Miyura cross-coupling reaction.[1] The purity of these reagents is not merely a matter of quality control; it is a critical parameter that directly influences reaction yields, the impurity profile of active pharmaceutical ingredients (APIs), and the overall robustness and reproducibility of a synthetic process. Impurities in boronic acid reagents can lead to unwanted side reactions, complicate purification processes, and compromise the safety and efficacy of the final drug product.[2][3]

This guide provides an in-depth, comparative analysis of the essential analytical methods used to determine the purity of boronic acid reagents. Moving beyond a simple listing of techniques, this document explains the causality behind experimental choices, outlines self-validating protocols, and offers a strategy for an integrated, multi-technique approach to achieve a complete and reliable purity profile.

Chapter 1: The Nature of Boronic Acid Impurities

A thorough understanding of potential impurities is the foundation of a robust analytical strategy. For boronic acids, impurities generally fall into three main categories: equilibrium-related species, process-related residuals, and water content.

Dehydration and the Formation of Boroxines

Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[4] This dehydration is a reversible process, often influenced by temperature, solvent, and the presence of water.

Caption: Equilibrium between a boronic acid and its boroxine anhydride.

While boroxines can be active in many coupling reactions, their formation consumes three equivalents of the boronic acid to form one mole of the trimer. This significantly alters the stoichiometry of the reaction if not accounted for, leading to lower yields and potential side reactions. The presence and ratio of boroxine to the monomeric acid is a critical purity attribute.

Process-Related Impurities

These impurities are remnants from the synthetic route used to produce the boronic acid.[5] Common examples include:

  • Starting Materials: Unreacted precursors like aryl halides or organometallic reagents.[6]

  • By-products: Homocoupling products of the boronic acid or starting materials.

  • Intermediates: Incompletely reacted intermediates from the synthesis pathway.

The identification and quantification of these impurities are crucial as they can be carried through the synthetic process and contaminate the final product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities in new drug substances.[7][8][9][10][11]

Water Content

Many boronic acids are hygroscopic and can absorb atmospheric moisture. Water content is a critical parameter as it can shift the equilibrium from the boroxine back to the free boronic acid.[4] Furthermore, excess water can interfere with certain reaction conditions, particularly those involving water-sensitive reagents or catalysts. Therefore, an accurate determination of water content is essential for precise stoichiometric calculations and ensuring reaction consistency.

Chapter 2: A Comparative Analysis of Analytical Techniques

No single analytical method can provide a complete picture of boronic acid purity. A combination of orthogonal techniques is required. This section compares the most common and effective methods, detailing their principles, practical insights, and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural elucidation and quantitative analysis (qNMR).

  • Principle: NMR spectroscopy measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The resulting spectrum provides detailed information about the chemical environment of the nuclei, allowing for structural confirmation and quantification.

  • Expertise & Experience:

    • ¹H NMR: Provides a map of the proton environments in the molecule. It is excellent for identifying and quantifying organic impurities. The ratio of the boronic acid to its boroxine can often be determined by comparing the integration of characteristic aromatic or aliphatic signals, although peak overlap can be a challenge.

    • ¹¹B NMR: This is a direct and highly specific technique for analyzing boron-containing compounds.[12] Boronic acids (sp²-hybridized boron) and their corresponding boroxines typically show distinct chemical shifts, allowing for straightforward quantification of their ratio.[13][14] The chemical shifts can span a range of about 250 ppm, providing insight into the electronic environment of the boron atom.[12]

    • ¹⁹F NMR: For fluorinated boronic acids, ¹⁹F NMR offers exceptional sensitivity and a wide chemical shift range, making it ideal for detecting and quantifying fluorine-containing impurities at very low levels.

  • Trustworthiness (Self-Validation): Quantitative NMR (qNMR) relies on the use of a high-purity, stable internal standard with a known concentration. By comparing the integral of a known analyte peak to the integral of a peak from the internal standard, a highly accurate and precise concentration can be determined without the need for a specific reference standard of the analyte itself.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the boronic acid reagent into an NMR tube.

  • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹¹B frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the boron nuclei to ensure full signal relaxation for accurate integration.

  • Data Processing: Process the spectrum with appropriate Fourier transformation and baseline correction.

  • Quantification: Integrate the distinct signals corresponding to the boronic acid and the boroxine. The molar ratio is calculated directly from the ratio of the integral areas.

Compound TypeTypical ¹¹B Chemical Shift (δ, ppm) vs. BF₃·OEt₂Linewidth
Aryl Boronic Acid28 - 31Sharper
Aryl Boroxine31 - 34[14]Broader[13]

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A [label="Accurate Weighing\nof Sample"]; B [label="Add Deuterated Solvent"]; C [label="Acquire Proton-Decoupled\n¹¹B NMR Spectrum"]; D [label="Process Spectrum\n(FT, Baseline Correction)"]; E [label="Integrate Boronic Acid &\nBoroxine Signals"]; F [label="Calculate Molar Ratio"];

A -> B -> C -> D -> E -> F; }``` Caption: Workflow for quantitative ¹¹B NMR analysis.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for separating non-volatile organic impurities.

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector measures the compounds as they elute from the column.

  • Expertise & Experience:

    • Method Development: Analysis of boronic acids by reversed-phase HPLC (RP-HPLC) can be challenging. Their polarity can lead to poor retention on standard C18 columns, and on-column hydrolysis of boronate esters (common synthetic precursors) can occur. The use of acidic mobile phase modifiers (e.g., formic acid, TFA) helps to suppress the ionization of the boronic acid group, leading to better peak shape. Alternative stationary phases, like phenyl columns, can offer different selectivity through π-π interactions.
    • Detection: A UV detector is most commonly used. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, helping to identify co-eluting impurities. For boronic acids lacking a strong chromophore, post-column derivatization with a reagent like alizarin can be used to create a fluorescent complex for highly sensitive detection.
  • Trustworthiness: Method validation according to ICH guidelines (Q2(R1)) is essential. This includes assessing specificity, linearity, accuracy, precision, and robustness. System suitability tests (e.g., injections of a standard to check resolution, tailing factor, and reproducibility) must be performed before any sample analysis to ensure the system is performing correctly.

Experimental Protocol: General RP-HPLC Method for Aryl Boronic Acid Purity
  • System: HPLC or UPLC system with a PDA detector.
  • Column: C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical starting point is a linear gradient from 5-95% B over 15-20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm or a wavelength appropriate for the analyte's chromophore.
  • Column Temperature: 30 °C.
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).
graph HPLC_Workflow {
  rankdir=TB;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

  A [label="Prepare Mobile Phase\n& Sample Solution"];
  B [label="Equilibrate HPLC System\nwith Initial Conditions"];
  C [label="Perform System\nSuitability Test (SST)"];
  D [label="Inject Sample and\nAcquire Chromatogram"];
  E [label="Integrate Peaks and\nAssess Peak Purity (PDA)"];
  F [label="Calculate Purity by\nArea Percent"];

  A -> B -> C -> D -> E -> F;
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Caption: Workflow for HPLC purity assessment.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is primarily used for volatile and thermally stable compounds.

  • Expertise & Experience:

    • Applicability: Boronic acids themselves are generally non-volatile and thermally labile, making direct GC analysis unsuitable. [15] * Derivatization: To make them amenable to GC, boronic acids must be converted into more volatile and stable derivatives. [16]Common derivatization strategies include esterification with reagents like pinacol or triethanolamine. [17][18]This approach is effective for quantifying the boronic acid itself.

    • Primary Use: The most common and direct application of GC in this context is for the analysis of volatile process-related impurities, such as residual solvents (per ICH Q3C) or volatile starting materials. [19]In some cases, masking derivatization can be used to convert a reactive boronic acid into a non-volatile derivative, allowing for the unimpeded analysis of residual solvents by headspace GC. [19]

  • Trustworthiness: The efficiency and reproducibility of the derivatization reaction must be validated. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and derivatization efficiency.

Analyte TypeDirect GCGC after Derivatization
Boronic AcidsUnsuitableSuitable (e.g., as pinacol esters) [17]
Residual SolventsSuitable (Headspace GC)Not Applicable
Volatile Starting MaterialsSuitableMay not be necessary
Karl Fischer (KF) Titration
  • Principle: KF titration is a highly specific and accurate method for determining water content. [20]The method is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water. [21]

  • Expertise & Experience:

    • Volumetric vs. Coulometric: Two main types of KF titration exist. The volumetric method is suitable for samples with higher water content (e.g., >0.1%), while the coulometric method, where iodine is generated electrochemically, is extremely sensitive and ideal for trace amounts of water (ppm levels). [21][22] * Sample Handling: Due to the hygroscopic nature of many boronic acids and the sensitivity of the KF method, samples must be handled in a dry environment (e.g., in a glovebox or using dry syringes) to prevent contamination from atmospheric moisture.

  • Trustworthiness: The titrator must be regularly calibrated using certified water standards. The "drift," or background moisture ingress into the titration cell, must be monitored and kept low and stable to ensure accurate results.

Caption: Workflow for Karl Fischer titration.

Chapter 3: Integrated Purity Assessment Strategy

Relying on a single analytical technique provides an incomplete and potentially misleading assessment of purity. An orthogonal, multi-technique approach is essential for a comprehensive characterization of a boronic acid reagent.

An Orthogonal Approach:

  • HPLC/UPLC for Organic Impurities: Use a validated, stability-indicating HPLC method as the primary tool for separating and quantifying process-related impurities and degradation products.

  • ¹¹B NMR for Boroxine Content: Employ ¹¹B NMR to accurately determine the molar ratio of the active boronic acid monomer to its inactive (or stoichiometrically different) boroxine trimer.

  • Karl Fischer for Water Content: Use KF titration to obtain a precise value for water content, which is critical for accurate stoichiometric calculations and for understanding the boronic acid/boroxine equilibrium.

  • GC for Volatiles: Use headspace GC to quantify residual solvents and any volatile starting materials or by-products.

  • LC-MS for Identification: Use Liquid Chromatography-Mass Spectrometry to identify unknown impurity peaks observed in the HPLC analysis by providing accurate mass information.

Caption: An integrated, multi-technique strategy for purity assessment.

Chapter 4: Summary and Recommendations

The quality of a boronic acid reagent is a cornerstone of successful and reproducible synthesis. A cavalier approach to purity assessment can introduce significant variability and risk into research and development processes. This guide has detailed the critical impurities to consider and the analytical techniques best suited to detect and quantify them.

Comparative Summary of Analytical Techniques
TechniquePrimary ApplicationStrengthsWeaknesses
NMR (¹¹B, ¹H) Structural confirmation, Quantification of boronic acid vs. boroxine.Quantitative without a specific reference standard (qNMR), direct observation of boron environment.Lower sensitivity than HPLC, can have peak overlap issues in ¹H NMR.
HPLC/UPLC Purity assessment, separation of organic impurities.High sensitivity and resolution, well-established for pharmaceutical analysis. [23]Method development can be challenging, potential for on-column degradation. [15]
GC Analysis of residual solvents and volatile impurities.Excellent for volatile compounds, highly sensitive.Unsuitable for non-volatile boronic acids without derivatization. [24]
Karl Fischer Accurate determination of water content.Highly specific and accurate for water, sensitive to ppm levels. [21]Requires careful sample handling to avoid moisture contamination.
LC-MS Identification of unknown impurities.Provides molecular weight information for structural elucidation.Can have matrix effects, quantification requires careful validation. [24]

Final Recommendation:

A comprehensive Certificate of Analysis for a high-purity boronic acid reagent should include data from multiple orthogonal techniques. As a minimum, this should consist of:

  • An HPLC or UPLC chromatogram indicating the purity by area percent and showing the absence of significant organic impurities.

  • A ¹¹B NMR spectrum to confirm the boronic acid to boroxine ratio.

  • A Karl Fischer result specifying the water content.

  • A GC headspace analysis for residual solvents.

By adopting this integrated and scientifically grounded approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of their boronic acid reagents, leading to more reliable and successful scientific outcomes.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (3-(Cyclopropylsulfonyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-(Cyclopropylsulfonyl)phenyl)boronic Acid Derivatives in Modern Drug Discovery

This compound and its derivatives represent a class of compounds of significant interest to researchers, scientists, and drug development professionals. Their utility as building blocks in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and as intermediates in cross-coupling reactions, necessitates a thorough understanding of their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the cornerstone for the unambiguous identification and purity assessment of these molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. By dissecting the underlying principles that govern the chemical shifts and coupling constants, this document aims to equip researchers with the expertise to confidently interpret the NMR spectra of this important class of molecules. Furthermore, a comparative analysis with a structurally related compound, (4-(methylsulfonyl)phenyl)boronic acid, will highlight the nuanced effects of substituent position on the NMR spectrum, offering a deeper insight into structure-spectra correlations.

¹H and ¹³C NMR Spectral Analysis of this compound

The structural complexity of this compound gives rise to a unique and informative NMR fingerprint. A detailed examination of both the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectral Features

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the aromatic region, the cyclopropyl region, and the boronic acid proton signal.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The phenyl ring protons exhibit a complex splitting pattern due to their meta and ortho couplings. The powerful electron-withdrawing nature of the cyclopropylsulfonyl group significantly deshields the aromatic protons, causing them to resonate at lower fields compared to unsubstituted phenylboronic acid. The proton ortho to the boronic acid group is typically the most deshielded due to the combined electron-withdrawing effects of both substituents.

  • Cyclopropyl Region (δ 0.8 - 1.5 ppm): The cyclopropyl protons characteristically appear in the upfield region of the spectrum, a consequence of the unique electronic environment of the strained three-membered ring.[1] The methylene protons of the cyclopropyl group will present as complex multiplets due to both geminal and vicinal coupling to the methine proton and to each other.

  • Boronic Acid Proton (-B(OH)₂): The acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and water content. In many cases, these protons exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.

¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

  • Aromatic Carbons (δ 125 - 145 ppm): The six aromatic carbons will give rise to distinct signals. The carbon atom directly attached to the boron atom (ipso-carbon) is often broad and may be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus. The carbon bearing the cyclopropylsulfonyl group will be significantly deshielded. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of both the boronic acid and the sulfonyl groups.

  • Cyclopropyl Carbons (δ 5 - 15 ppm): The carbons of the cyclopropyl ring are found at a characteristically high field (upfield) in the ¹³C NMR spectrum. The methine carbon will be at a slightly lower field than the two equivalent methylene carbons.

Comparative Analysis: this compound vs. (4-(Methylsulfonyl)phenyl)boronic Acid

To illustrate the diagnostic power of NMR in distinguishing between positional isomers, we will compare the spectral data of our target molecule with that of (4-(methylsulfonyl)phenyl)boronic acid. The change in the position of the sulfonyl group from meta to para relative to the boronic acid group has a profound and predictable impact on the NMR spectra.

¹H NMR Comparison

The most significant difference in the ¹H NMR spectra of these two isomers will be observed in the aromatic region.

  • This compound: As discussed, the aromatic region will display a complex pattern of four distinct proton signals.

  • (4-(Methylsulfonyl)phenyl)boronic Acid): Due to the para-substitution pattern, the aromatic region will simplify into a characteristic AA'BB' system, appearing as two doublets. The symmetry of the molecule results in two sets of chemically equivalent protons.

¹³C NMR Comparison

The ¹³C NMR spectra will also reflect the change in symmetry.

  • This compound): Will exhibit six distinct aromatic carbon signals.

  • (4-(Methylsulfonyl)phenyl)boronic Acid): Due to the plane of symmetry, will show only four aromatic carbon signals (two of which will have double the intensity).

Compound ¹H NMR Aromatic Signals ¹³C NMR Aromatic Signals
This compound4 distinct signals (complex pattern)6 distinct signals
(4-(Methylsulfonyl)phenyl)boronic acid2 doublets (AA'BB' system)[2]4 distinct signals

This stark difference in the number and pattern of the aromatic signals provides an unequivocal method for differentiating between these positional isomers.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those of the boronic acid.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used as a secondary reference.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process reference Reference Spectrum process->reference integrate Integrate and Analyze reference->integrate

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

The Causality Behind Experimental Choices and Spectral Interpretation

The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum. The deuterium lock also provides a stable magnetic field for the duration of the experiment. Shimming is essential for achieving a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals.

The interpretation of the spectra is grounded in the fundamental principles of nuclear shielding and spin-spin coupling. The electron-withdrawing sulfonyl group decreases the electron density around the nearby aromatic protons and carbons, causing them to be deshielded and to resonate at a lower field (higher ppm value). Conversely, the cyclopropyl group's unique electronic structure leads to increased shielding of its protons and carbons, resulting in their characteristic upfield chemical shifts.

structural_comparison cluster_target This compound cluster_comparison (4-(Methylsulfonyl)phenyl)boronic acid target_structure Meta-substitution target_h_nmr ¹H NMR: 4 distinct aromatic signals (complex pattern) target_structure->target_h_nmr target_c_nmr ¹³C NMR: 6 distinct aromatic signals target_structure->target_c_nmr comp_structure Para-substitution comp_h_nmr ¹H NMR: 2 doublets (AA'BB' system) comp_structure->comp_h_nmr comp_c_nmr ¹³C NMR: 4 distinct aromatic signals comp_structure->comp_c_nmr title Impact of Substituent Position on NMR Spectra

Caption: Comparison of the NMR spectral features arising from meta vs. para substitution.

Conclusion: A Powerful Tool for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of this compound derivatives. A thorough understanding of the characteristic chemical shifts and coupling patterns, as demonstrated in this guide, allows for the confident identification of these molecules and their isomers. The comparative analysis with a positional isomer underscores the sensitivity of NMR to subtle structural changes, reinforcing its role as a primary technique in the arsenal of the modern drug discovery professional. By following a robust experimental protocol and applying the principles of spectral interpretation, researchers can leverage the full power of NMR for the accurate and efficient characterization of these vital chemical entities.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond End-Point Analysis in Chemical Synthesis

In the landscape of modern chemical and pharmaceutical development, the pursuit of efficiency, safety, and quality is paramount. Traditional reaction analysis, often reliant on end-point measurements, provides a mere snapshot of a complex and dynamic process. This approach is akin to reading only the last page of a book; you know the outcome, but the narrative of how it was achieved—the transient intermediates, the nascent impurities, the kinetic tipping points—is lost. To truly understand and control a chemical transformation, we must observe it in real-time.

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) as a premier tool for real-time reaction monitoring. As a core component of Process Analytical Technology (PAT), HRMS offers a level of molecular specificity and sensitivity that empowers researchers and process chemists to move from reactive problem-solving to proactive process control.[1][2] We will explore the fundamental advantages of HRMS over traditional techniques, detail practical workflows, and present the logic behind its application, grounded in field-proven experience.

The Unparalleled Advantage of HRMS: A Comparative Analysis

The choice of an analytical technique for reaction monitoring is a critical decision that directly impacts the depth of process understanding. While techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) with UV detection are well-established, HRMS provides a unique combination of speed, sensitivity, and specificity.[3][4]

The core advantage of HRMS lies in its ability to provide a precise mass-to-charge (m/z) ratio measurement, typically with an accuracy of less than 5 parts per million (ppm).[5] This high mass accuracy allows for the confident determination of elemental compositions for reactants, products, and, most critically, unknown intermediates and impurities directly from their mass.[6][7] Low-resolution mass spectrometry (LRMS) can only provide a nominal mass, which often results in ambiguity, especially in complex reaction mixtures where isobaric compounds (different molecules with the same nominal mass) may be present.[5]

Let's explore the causality behind these advantages:

  • Specificity & Certainty: In a complex reaction, multiple species can co-elute from an HPLC column or be present simultaneously in a direct infusion. HRMS can distinguish between compounds with the same nominal mass by their specific mass defects, virtually eliminating false positives.[8] This is a significant limitation for LRMS and impossible for UV detection, which cannot differentiate between co-eluting species.

  • Sensitivity for Trace-Level Insights: The high sensitivity of modern HRMS instruments, often in the parts-per-billion (ppb) range, is crucial for detecting low-level reaction intermediates or process impurities that could impact the final product's quality and safety.[9] This capability often surpasses that of NMR, which is inherently less sensitive.[10]

  • Speed for Real-Time Kinetics: HRMS, particularly when coupled with direct sampling techniques, can acquire data on the timescale of seconds to minutes.[11][12] This allows for the precise tracking of reaction kinetics, which is often not feasible with the longer acquisition times required for high-quality NMR spectra or complete HPLC runs.[13]

Comparative Performance Metrics

To provide a clear, objective overview, the following table summarizes the performance of HRMS against common alternatives.

Parameter High-Resolution Mass Spectrometry (HRMS) HPLC-UV Nuclear Magnetic Resonance (NMR) Low-Resolution Mass Spectrometry (LRMS)
Speed Very Fast (seconds to minutes)Slow (minutes to >30 min)Slow (minutes to hours)Very Fast (seconds to minutes)
Sensitivity Excellent (ppb to ppt)Good (ppm)Poor (high ppm to %)Very Good (ppb to ppt)
Specificity Excellent (distinguishes isobars)Poor (reliant on chromatographic separation)Excellent (structurally specific)Poor (nominal mass only)
Structural Info Elemental Composition, Fragmentation (MS/MS)None (retention time only)Definitive (connectivity, stereochemistry)Nominal Mass, Fragmentation (MS/MS)
Unknown ID Excellent (via accurate mass)Not possibleGood (if concentration is sufficient)Limited (ambiguous)
Online Capability Excellent (direct infusion, flow injection)Possible (online HPLC)Possible (flow NMR) but challengingExcellent (direct infusion, flow injection)

Experimental Workflow: Implementing HRMS for Reaction Monitoring

A robust reaction monitoring system is more than just the spectrometer; it is an integrated workflow designed for reliable, continuous sampling and analysis. The trustworthiness of the data generated depends entirely on a well-designed experimental setup.

The typical workflow involves continuously or periodically drawing a small sample from the reaction vessel and introducing it into the HRMS instrument. The interface between the reactor and the mass spectrometer is a critical component. While hyphenation with online HPLC is common, it introduces the timescale of the chromatographic run.[8] For true real-time monitoring, direct analysis techniques are often superior. These include:

  • Flow Injection Analysis (FIA): A small loop of the reaction mixture is directly injected into a solvent stream flowing into the ion source. This is simple, robust, and provides rapid, semi-quantitative snapshots of the reaction's progress.[11]

  • Ambient Ionization: Techniques like Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) allow for the direct analysis of samples with minimal or no preparation.[14][15][16] This minimizes sample handling and analysis time, bringing the measurement closer to the actual reaction conditions.[17]

Below is a diagram illustrating a common online reaction monitoring workflow using a flow injection interface.

G cluster_0 Reaction Environment cluster_1 Sampling & Introduction cluster_2 Analysis & Detection Reactor Reaction Vessel Pump Syringe Pump Reactor->Pump Continuous Sampling Valve Injection Valve (Flow Loop) Pump->Valve Source Ion Source (e.g., ESI) Valve->Source Direct Infusion Solvent Carrier Solvent Solvent->Valve HRMS High-Resolution Mass Spectrometer Source->HRMS Data Data Acquisition System HRMS->Data

Caption: Online HRMS reaction monitoring workflow.

Protocol: Online Monitoring of a Suzuki Coupling Reaction via Flow Injection-HRMS

This protocol provides a self-validating system for monitoring a typical cross-coupling reaction.

1. System Preparation & Calibration:

  • Objective: Ensure the mass spectrometer is performing optimally before connecting to the reaction.
  • Procedure:
  • Prepare a standard solution containing the reactant (e.g., aryl bromide), product, and an internal standard at known concentrations.
  • Infuse the standard solution directly into the HRMS.
  • Perform an external mass calibration to ensure mass accuracy is < 2 ppm.
  • Confirm the detection and stable signal of all components. This step validates instrument sensitivity and performance for the key analytes.

2. Reaction Setup & Interface Connection:

  • Objective: Establish a stable, continuous flow from the reactor to the MS.
  • Procedure:
  • Set up the Suzuki coupling reaction in a jacketed reactor with overhead stirring.
  • Insert a sampling probe (e.g., a PEEK capillary) into the reaction mixture, ensuring the tip is placed in a well-mixed region away from the vessel walls.
  • Connect the sampling probe to a syringe pump, which will pull the reaction mixture at a low, continuous flow rate (e.g., 10 µL/min).
  • The output of the syringe pump is connected to one port of a 6-port injection valve. The valve is configured to inject a small loop (e.g., 1 µL) into a carrier stream (e.g., methanol) flowing to the ESI source of the HRMS.

3. Data Acquisition:

  • Objective: Collect time-resolved data on all species of interest.
  • Procedure:
  • Set the HRMS to acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 Da) at a high scan rate (e.g., 2 Hz).
  • Program the injection valve to automatically inject a sample every 60 seconds.
  • Initiate the reaction (e.g., by adding the catalyst). Simultaneously, begin the automated injection and data acquisition sequence.
  • Monitor the reaction for the desired duration.

4. Data Processing & Analysis:

  • Objective: Extract kinetic profiles and identify unknown species.
  • Procedure:
  • Generate Extracted Ion Chromatograms (EICs) for the exact masses of the starting materials, expected product, and any known byproducts. Use a narrow mass extraction window (e.g., ±5 ppm) to ensure specificity.
  • Plot the peak area of each component against time to generate kinetic profiles.
  • Interrogate the full scan data for unexpected masses that appear and disappear during the reaction. Use the accurate mass data to propose elemental compositions for these transient species, potentially identifying reaction intermediates or new impurities.

Data Interpretation: From Accurate Mass to Mechanistic Insight

The true power of HRMS is realized during data analysis. The process is a logical progression from targeted analysis to non-targeted discovery, allowing for a comprehensive understanding of the reaction. The high-resolution full-scan data serves as a digital archive of the reaction's composition at every time point.[18]

This logical flow can be visualized as a decision-making tree:

G A Acquire Time-Resolved Full Scan HRMS Data B Extract Ion Chromatograms (EICs) for Known Species (Reactants, Products) A->B C Generate Kinetic Profiles (Intensity vs. Time) B->C D Does kinetics match expectation? C->D E Reaction Understood & Optimized D->E Yes F Interrogate Total Ion Chromatogram (TIC) for Unknown Features D->F No G Obtain Accurate Mass of Unknown Feature F->G H Propose Elemental Composition G->H I Perform MS/MS for Structural Fragmentation H->I J Identify Unknown (Intermediate, Impurity) I->J K Revise Mechanism & Optimize Conditions J->K

Caption: Decision logic for HRMS reaction data analysis.

Conclusion: A New Paradigm in Process Understanding

High-Resolution Mass Spectrometry is not merely an alternative to traditional reaction monitoring techniques; it represents a paradigm shift. Its ability to deliver rapid, sensitive, and highly specific molecular information in real-time provides an unprecedented level of process understanding. For researchers, scientists, and drug development professionals, embracing HRMS means accelerating development timelines, improving process robustness, and ensuring higher product quality and safety.[19] By observing the complete molecular story of a chemical reaction as it unfolds, we can move beyond simple monitoring and into the realm of intelligent, data-driven process design and control.

References

A Comparative Guide to the Biological Activity of Sulfonyl-Containing Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of three key sulfonyl-containing molecular scaffolds: sulfonamides, sulfones, and sulfonic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, physicochemical properties, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Introduction: The Versatility of the Sulfonyl Group in Medicinal Chemistry

The sulfonyl group (R-S(=O)₂-R'), with its unique tetrahedral geometry and electron-withdrawing nature, is a cornerstone of modern medicinal chemistry. Its incorporation into molecular scaffolds can profoundly influence a compound's biological activity by modulating its acidity, polarity, and ability to form hydrogen bonds.[1] This functional group is not merely a passive linker but an active participant in drug-receptor interactions, contributing to the potency, selectivity, and metabolic stability of numerous therapeutic agents.[1][2] This guide will dissect and compare the distinct biological roles of sulfonamides, sulfones, and sulfonic acids, providing a framework for their rational application in drug design.

The Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

The sulfonamide moiety (-SO₂NHR) is arguably one of the most successful pharmacophores in the history of medicine, leading to a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[3][4]

Mechanism of Action: From Enzyme Inhibition to Receptor Modulation

The biological activity of sulfonamides is diverse and target-dependent. As antibacterial agents, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] In contrast, anti-inflammatory sulfonamides, such as the selective COX-2 inhibitor celecoxib, function by blocking the production of pro-inflammatory prostaglandins.[5] The acidic nature of the sulfonamide proton (pKa typically in the range of 5-10) is often critical for its interaction with biological targets.[2][6]

Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] This selectivity is attributed to the sulfonamide group, which binds to a hydrophilic side pocket present in the active site of COX-2 but absent in the COX-1 isoform. This targeted inhibition reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

The Sulfone Scaffold: A Stable and Versatile Bioisostere

The sulfone group (-SO₂-) is characterized by its metabolic stability and its ability to act as a hydrogen bond acceptor.[1] It is often employed as a bioisosteric replacement for less stable functionalities, such as esters or amides, to improve the pharmacokinetic profile of a drug candidate.

Mechanism of Action: Diverse Biological Roles

Sulfones exhibit a broad spectrum of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties. The diaryl sulfone, dapsone, for instance, has been a cornerstone in the treatment of leprosy.[7] Its mechanism involves the inhibition of bacterial folic acid synthesis, similar to sulfonamides, but it also possesses anti-inflammatory effects by interfering with neutrophil-mediated inflammatory pathways.[8]

Case Study: Dapsone - A Dual-Action Therapeutic

Dapsone (4,4'-diaminodiphenyl sulfone) is an antibiotic and anti-inflammatory agent.[7] As an antibiotic, it inhibits dihydropteroate synthase in susceptible bacteria.[8] Its anti-inflammatory action is attributed to the inhibition of myeloperoxidase, an enzyme involved in the generation of reactive oxygen species by neutrophils.[8] This dual mechanism of action makes it effective in treating a range of conditions, from leprosy to dermatitis herpetiformis.[9]

The Sulfonic Acid Scaffold: A Highly Polar and Acidic Moiety

The sulfonic acid group (-SO₃H) is a strong acid (pKa < 1) and is highly polar, which significantly influences the solubility and pharmacokinetic properties of molecules containing it.[10][11] These properties can be leveraged to enhance water solubility and facilitate interactions with specific biological targets.[11]

Mechanism of Action: Modulating Cellular Processes

Sulfonic acid-containing compounds are involved in various physiological processes. Taurine (2-aminoethanesulfonic acid), for example, is an abundant amino acid in many tissues and plays roles in osmoregulation, bile acid conjugation, and antioxidation. The strong acidity and high polarity of the sulfonic acid group are key to its biological functions, allowing it to interact with cell membranes and ion channels.[11]

Case Study: Taurine - A Multifunctional Endogenous Compound

Taurine is a naturally occurring sulfonic acid with a wide range of physiological functions. While not a drug in the traditional sense, its diverse biological activities have led to its investigation for various therapeutic applications. Its pharmacokinetic profile is characterized by rapid absorption and renal excretion.[12][13] The sulfonic acid group is crucial for its high water solubility and its ability to modulate cellular functions.

Comparative Analysis of Sulfonyl-Containing Scaffolds

The choice of a sulfonyl-containing scaffold in drug design has profound implications for a molecule's biological activity and pharmacokinetic properties. The following table provides a comparative summary of the key features of sulfonamides, sulfones, and sulfonic acids, with representative examples.

FeatureSulfonamideSulfoneSulfonic Acid
General Structure R-SO₂-NHR'R-SO₂-R'R-SO₃H
Acidity (pKa) Weakly acidic (pKa ~5-10)[2][6]NeutralStrongly acidic (pKa < 1)[10]
Hydrogen Bonding Donor and acceptor[1]Acceptor only[1]Donor and acceptor
Metabolic Stability Generally stable, but can undergo N-dealkylation or hydroxylation.[14]Highly stable.[1]Highly stable.
Solubility Variable, dependent on R groups.Generally lower than sulfonamides and sulfonic acids.High water solubility.[11]
Representative Drug CelecoxibDapsoneTaurine (endogenous)
Primary Mechanism Enzyme inhibition (e.g., COX-2, DHPS)[4][5]Enzyme inhibition (e.g., DHPS), anti-inflammatory[8]Osmoregulation, antioxidation
Bioavailability (Oral) ~40% (Celecoxib)[15][16]>86% (Dapsone)[8]Variable, dose-dependent (Taurine)
Protein Binding High (~97% for Celecoxib)[16]High (70-90% for Dapsone)[17]Low
**Half-life (t₁/₂) **~11 hours (Celecoxib)[1][5]~30 hours (Dapsone)[17]~1 hour (Taurine)[12]
Primary Metabolism Hepatic (CYP2C9)[15][18]Hepatic (N-acetylation, N-hydroxylation)[8][10]Minimal
Primary Excretion Feces and urine[15]Urine (as metabolites)[10]Urine[12]
IC₅₀ / MIC Celecoxib (COX-2): 0.04 µM[19]Dapsone (M. leprae): Not typically measured by MICN/A
Sulfamethoxazole (E. coli): 0.03 - 0.25 µg/mL[15]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of sulfonyl-containing compounds.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme to the working concentration in cold COX Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these solutions with COX Assay Buffer to achieve the final desired concentrations.

  • Assay Plate Setup:

    • Add 20 µL of diluted COX-2 enzyme to each well (except for the "no enzyme" control).

    • Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the COX Probe to all wells.

    • Bring the total volume in each well to 90 µL with COX Assay Buffer.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to all wells to initiate the reaction.

  • Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Sulfonamides

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test sulfonamide compound

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the sulfonamide compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is used to quantify the effect of an anti-inflammatory compound on the expression of cytokine genes (e.g., TNF-α, IL-6) in stimulated cells.

Materials:

  • Cell line (e.g., macrophages)

  • Cell culture medium and reagents

  • Lipopolysaccharide (LPS)

  • Test compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green

  • Primers for target cytokines and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS for a specified time (e.g., 4-6 hours) to induce cytokine expression.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target cytokine or housekeeping gene, and the cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the LPS-stimulated control.[20]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Sulfonamide) Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a sulfonamide-based drug.

Experimental Workflow

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound_Prep Compound Preparation Assay_Setup Assay Setup Compound_Prep->Assay_Setup Cell_Treatment Cell Treatment Compound_Prep->Cell_Treatment Data_Acquisition Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Endpoint_Measurement Endpoint Measurement Cell_Treatment->Endpoint_Measurement Result_Interpretation Result Interpretation Endpoint_Measurement->Result_Interpretation

Caption: General workflow for in vitro and cell-based bioactivity assays.

Logical Relationships

G Sulfonyl_Scaffolds Sulfonyl-Containing Scaffolds Sulfonamides Sulfonamides (-SO2NHR) Sulfonyl_Scaffolds->Sulfonamides Sulfones Sulfones (-SO2-) Sulfonyl_Scaffolds->Sulfones Sulfonic_Acids Sulfonic Acids (-SO3H) Sulfonyl_Scaffolds->Sulfonic_Acids Bioactivity Diverse Biological Activities Sulfonamides->Bioactivity Sulfones->Bioactivity Sulfonic_Acids->Bioactivity

Caption: Relationship between sulfonyl scaffolds and their biological activities.

Conclusion

The sulfonamide, sulfone, and sulfonic acid scaffolds, all featuring the versatile sulfonyl group, offer a rich and diverse chemical space for drug discovery. Their distinct physicochemical and pharmacokinetic properties, driven by the nature of the substituents on the sulfonyl group, allow for the fine-tuning of biological activity to achieve desired therapeutic outcomes. A thorough understanding of the comparative advantages and disadvantages of each scaffold, as outlined in this guide, is crucial for the rational design of novel and effective therapeutic agents. The provided experimental protocols serve as a foundation for the rigorous evaluation of these compounds, ensuring the generation of robust and reproducible data.

References

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cross-Coupling with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing complex biaryl structures.[1][2][3] The versatility of this reaction is, however, often tested by the use of increasingly complex and functionalized boronic acids. These substrates, while crucial for accessing novel chemical space, can introduce a host of challenges, including catalyst inhibition, protodeboronation, and sluggish reaction kinetics.[4]

This guide provides a comprehensive framework for the objective benchmarking of new catalysts designed to overcome these challenges. We will move beyond simple yield comparisons to establish a robust, multi-faceted evaluation protocol. The insights herein are grounded in established mechanistic principles and aim to provide a self-validating system for assessing catalyst performance with scientific rigor.

The Challenge of Functionalized Boronic Acids

Functionalized boronic acids, especially those containing heteroatoms or electron-withdrawing groups, are notoriously challenging substrates in Suzuki-Miyaura couplings.[5][6] The primary instability arises from their propensity to undergo protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and diminishing the yield of the desired coupled product.[4] Furthermore, certain functional groups can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[7]

The development of new, highly active, and stable catalysts is therefore a paramount objective in modern organic synthesis. A rigorous and standardized benchmarking protocol is essential to identify truly superior catalytic systems.

Key Performance Indicators for Catalyst Benchmarking

A holistic assessment of a new catalyst should extend beyond a single reaction. We propose a multi-pillar approach to generate a comprehensive performance profile:

  • Yield and Substrate Scope: The catalyst's ability to promote high yields across a diverse range of functionalized boronic acids and coupling partners is a primary indicator of its utility.

  • Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the catalyst's efficiency and activity. A high TON indicates that a small amount of catalyst can produce a large amount of product, which is economically and environmentally advantageous. The TOF provides insight into the reaction rate.

  • Functional Group Tolerance: A robust catalyst should be compatible with a wide array of functional groups (e.g., esters, ketones, amines, nitriles) on both coupling partners.

  • Reaction Kinetics and Mechanistic Insights: Understanding the reaction profile over time can reveal information about catalyst initiation, stability, and potential deactivation pathways.

  • Ease of Use and Air/Moisture Stability: For practical applications, catalysts that are easy to handle and do not require strictly inert conditions are highly desirable.

Experimental Workflow for Catalyst Benchmarking

The following diagram outlines a logical workflow for the comprehensive evaluation of a new catalyst.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Substrate Scope Evaluation cluster_2 Phase 3: Performance Metrics A Catalyst Pre-activation (if required) B Model Reaction Screening: - Standard Aryl Halide - Functionalized Boronic Acid A->B C Reaction Optimization: - Base - Solvent - Temperature B->C D Electron-Rich & Electron-Poor Aryl Halides C->D E Sterically Hindered Substrates D->E F Heteroaromatic Coupling Partners E->F G Diverse Functionalized Boronic Acids F->G H TON & TOF Determination G->H I Kinetic Profile Analysis (Reaction Progress vs. Time) H->I J Comparative Benchmarking vs. Standard Catalysts I->J K Comprehensive Performance Report J->K

Caption: A structured workflow for benchmarking new cross-coupling catalysts.

Detailed Experimental Protocol: Benchmarking "NewCat" against Pd(PPh₃)₄

This protocol details a head-to-head comparison of a hypothetical new catalyst, "NewCat," against the well-established tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

Model Reaction: The coupling of 4-bromobenzonitrile with 3-carboxyphenylboronic acid. This reaction is chosen for its inclusion of an electron-withdrawing group (CN) on the aryl halide and a potentially coordinating carboxylic acid group on the boronic acid, presenting a moderate challenge for many catalytic systems.

Materials:

  • 4-bromobenzonitrile (99%)

  • 3-carboxyphenylboronic acid (97%)

  • "NewCat" (Catalyst to be tested)

  • Pd(PPh₃)₄ (Benchmark catalyst)

  • Potassium carbonate (K₂CO₃) (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Ethyl acetate and water for workup

Procedure:

  • Reaction Setup (General Procedure):

    • To a dry 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), boronic acid (0.6 mmol, 1.2 equiv), and base (1.0 mmol, 2.0 equiv).

    • Add the internal standard (0.25 mmol).

    • The vial is sealed with a Teflon-lined cap.

    • Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).

    • Via syringe, add the anhydrous solvent (2.0 mL).

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst ("NewCat" or Pd(PPh₃)₄) in the reaction solvent.

    • Inject the required amount of the catalyst stock solution to achieve the desired catalyst loading (e.g., 1 mol %).

  • Reaction Execution and Monitoring:

    • Place the vial in a preheated aluminum heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture for the specified time (e.g., 12 hours).

    • At various time points (e.g., 1, 2, 4, 8, 12 hours), an aliquot (e.g., 0.1 mL) of the reaction mixture can be taken, quenched with water, extracted with ethyl acetate, and analyzed by GC-MS or LC-MS to monitor reaction progress.

  • Workup and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (5 mL) and water (5 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then analyzed by ¹H NMR spectroscopy to determine the yield relative to the internal standard.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the benchmarking of "NewCat" against Pd(PPh₃)₄.

Table 1: Initial Screening and Optimization

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
NewCat K₂CO₃ Toluene 100 12 92
NewCatCs₂CO₃Toluene1001285
NewCatK₃PO₄Toluene1001288
NewCatK₂CO₃Dioxane1001278
Pd(PPh₃)₄K₂CO₃Toluene1001265

Table 2: Substrate Scope Evaluation (Optimized Conditions)

Aryl HalideBoronic Acid"NewCat" Yield (%)Pd(PPh₃)₄ Yield (%)
4-Bromoanisole4-Acetylphenylboronic acid9575
2-ChlorotoluenePhenylboronic acid8842
4-Bromopyridine3-Methoxyphenylboronic acid8555
1-Bromo-4-(trifluoromethyl)benzene4-Formylphenylboronic acid9068

Table 3: TON and TOF Determination

CatalystCatalyst Loading (mol%)TONTOF (h⁻¹)
NewCat 0.1 920 76.7
Pd(PPh₃)₄0.165054.2

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for rational catalyst design and troubleshooting.

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. Electron-rich and bulky ligands can facilitate this step, especially for less reactive aryl chlorides.[8][9]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the boronic acid.[4][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Conclusion and Future Outlook

The systematic benchmarking of new catalysts is a critical endeavor for advancing the field of cross-coupling chemistry. The protocol outlined in this guide provides a robust framework for evaluating catalyst performance beyond simple yield determination. By considering substrate scope, catalyst efficiency, and reaction kinetics, researchers can gain a comprehensive understanding of a new catalyst's potential.

The development of catalysts that are not only highly active but also tolerant of a wide range of functional groups, stable to air and moisture, and derived from sustainable and earth-abundant metals will continue to be a major focus of research. The application of high-throughput experimentation and data-driven approaches will undoubtedly accelerate the discovery of next-generation catalysts for challenging cross-coupling reactions.[11][12]

References

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
  • Li, W., Nelson, D. J., & Nolan, S. P. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]
  • MDPI. (2024).
  • Preprints.org. (2025).
  • SciSpace. (n.d.).
  • Guram, A. S., et al. (1998). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 63(23), 8312–8313. [Link]
  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
  • National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. [Link]
  • ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
  • ResearchGate. (2025). Rational Ligand Design in Constructing Efficient Catalyst Systems for Suzuki—Miyaura Coupling.
  • National Center for Biotechnology Information. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC. [Link]
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
  • ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • ACS Publications. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. The Journal of Organic Chemistry. [Link]
  • CoLab. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. CoLab. [Link]
  • ACS Publications. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters, 2(10), 1403–1406. [Link]
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
  • YouTube. (2024). Ligand design for cross-couplings: phosphines. OpenChemHub. [Link]
  • ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

The Decisive Step: A Comparative Guide to Computational Studies of Transmetalation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds. Its reliability and broad functional group tolerance have cemented its place in the synthetic chemist's toolkit. At the heart of this Nobel Prize-winning reaction lies a series of intricate mechanistic steps, among which transmetalation—the transfer of the organic group from boron to the palladium catalyst—is arguably the most debated and pivotal. Understanding the nuances of this step is paramount for reaction optimization, catalyst design, and ultimately, the efficient synthesis of novel chemical entities.

This guide provides an in-depth comparison of the prevailing mechanistic models of the transmetalation step, grounded in evidence from computational studies. We will dissect the performance of various computational methodologies, offering a critical perspective on the choices that underpin theoretical investigations in this field. This document is designed to be a practical resource for researchers, offering not only a clear synthesis of the current state of knowledge but also a detailed protocol for conducting similar computational analyses.

The Mechanistic Crossroads: Two Competing Pathways

The central debate in the mechanism of the transmetalation step revolves around the precise role of the base. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the energetic landscapes of two major proposed pathways.[1]

The Boronate Pathway (Path A)

This pathway posits that the base first interacts with the organoboronic acid to form a more nucleophilic "ate" complex, a tetracoordinate boronate.[2] This activated boron species then attacks the palladium(II) complex, displacing the halide and transferring the organic group. The key feature of this mechanism is the base-mediated activation of the organoboron reagent.

The Oxo-Palladium Pathway (Path B)

In this alternative mechanism, the base first reacts with the palladium(II) halide complex. This leads to the substitution of the halide ligand with a hydroxide or alkoxide group, forming a palladium-hydroxo or -alkoxo species.[3] This complex then reacts with the neutral organoboronic acid. In this scenario, the base activates the palladium catalyst rather than the organoboron species.

Recent computational and experimental work has provided evidence for the existence of pre-transmetalation intermediates that feature a Pd-O-B linkage, lending credence to the idea that both pathways likely converge on such a species before the final carbon-carbon bond-forming reductive elimination.[4][5]

Visualizing the Catalytic Cycle and Transmetalation Pathways

To better illustrate the mechanistic intricacies, the following diagrams, generated using Graphviz, depict the overall Suzuki-Miyaura catalytic cycle and the two competing transmetalation pathways.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The overall catalytic cycle of the Suzuki-Miyaura reaction.

Transmetalation Pathways cluster_A Path A: Boronate Pathway cluster_B Path B: Oxo-Palladium Pathway R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base (OH-) TS_A Transition State A R-B(OH)3-->TS_A Ar-Pd-X Ar-Pd-X Ar-Pd-X->TS_A Ar-Pd-R Ar-Pd-R TS_A->Ar-Pd-R Ar-Pd-X_B Ar-Pd-X Ar-Pd-OH Ar-Pd-OH Ar-Pd-X_B->Ar-Pd-OH Base (OH-) TS_B Transition State B Ar-Pd-OH->TS_B R-B(OH)2_B R-B(OH)2 R-B(OH)2_B->TS_B Ar-Pd-R_B Ar-Pd-R TS_B->Ar-Pd-R_B

Caption: The two competing pathways for the transmetalation step.

A Comparative Analysis of Computational Methodologies

The accuracy of computational predictions is intrinsically linked to the chosen methodology. In the study of the Suzuki-Miyaura transmetalation, several DFT functionals and basis sets have been employed, each with its own strengths and weaknesses.

Computational Method Key Features Performance in Suzuki-Miyaura Studies References
B3LYP Functional A hybrid GGA functional, widely used for its balance of accuracy and computational cost.Frequently used in early and ongoing studies of the Suzuki-Miyaura reaction. It generally provides good geometries and reasonable energy barriers, though it may underestimate them in some cases.[3][6][7][8][3][6][7][8]
M06 Functional Suite A suite of meta-hybrid GGA functionals (M06, M06-2X, M06-L) designed to handle non-covalent interactions and thermochemistry more accurately.The M06 functional has shown good performance for organometallic systems, often providing more accurate activation energies compared to B3LYP.[9]
PBE0 Functional A hybrid GGA functional with a fixed 25% of Hartree-Fock exchange.Benchmark studies on late-transition-metal reactions have shown PBE0, particularly with dispersion corrections (PBE0-D3), to be one of the best performing functionals, with a mean absolute deviation of 1.1 kcal/mol from reference data.[9][9]
Basis Sets
6-31G* A Pople-style basis set of modest size, often used for initial geometry optimizations.A common choice for balancing computational cost and accuracy, especially for larger systems.[6]
def2-SVP/TZVP Ahlrichs-type basis sets that are well-balanced and efficient.Often used in conjunction with more modern functionals and for single-point energy calculations to refine energies obtained with smaller basis sets.
LANL2DZ/SDD Effective Core Potentials (ECPs) used for heavy atoms like palladium to reduce computational cost by treating core electrons implicitly.Standard practice for calculations involving transition metals to make them computationally tractable.[7]
Solvent Models
Implicit (e.g., PCM, SMD) Models the solvent as a continuous dielectric medium.Computationally efficient and widely used, but may not capture specific solvent-solute interactions like hydrogen bonding.[10]
Explicit Includes individual solvent molecules in the calculation.More computationally expensive but can be crucial for accurately modeling reactions in protic solvents where specific hydrogen bonding interactions play a significant role.

Key Insight: While B3LYP has been a workhorse in the field, benchmark studies suggest that modern functionals like PBE0 with dispersion corrections may offer higher accuracy for activation and reaction energies in palladium-catalyzed systems.[9][11][12][13] The choice of solvent model is also critical, with explicit solvent molecules being necessary in some cases to capture key interactions.

Quantitative Comparison of Activation Barriers

The following table summarizes representative calculated free energy barriers (ΔG‡) for the transmetalation step from various computational studies. It is important to note that direct comparison across different studies can be challenging due to variations in the model systems, ligands, and levels of theory employed.

Study (Reference) Pathway Model System DFT Functional/Basis Set Calculated ΔG‡ (kcal/mol)
Braga et al. (2006)[6]BoronatePd(PH3)2(Ph)Br + PhB(OH)3-B3LYP/6-31G~10-15
Thomas et al. (2017)[14]Oxo-Palladium(L)Pd(Ar)OH + Ar'B(OH)2Varies with ligand14-22
Generic ExampleUncatalyzedPd(PH3)2(Ph)Br + PhB(OH)2B3LYP/6-31G> 30

Causality Behind Experimental Choices: The choice of model system in these studies is a deliberate simplification to make the calculations computationally feasible while still capturing the essential electronic and steric features of the real reaction. For instance, using PH3 as a ligand instead of bulkier phosphines allows for a focus on the fundamental electronic effects of the transmetalation step.

Experimental Protocol: A Representative DFT Workflow for Studying the Transmetalation Step

This section provides a detailed, step-by-step methodology for a typical computational investigation of the Suzuki-Miyaura transmetalation step. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

DFT Workflow Start Start Build Initial Structures 1. Build Initial Structures (Reactants, Intermediates, Products) Start->Build Initial Structures Geometry Optimization 2. Geometry Optimization (e.g., B3LYP/6-31G*) Build Initial Structures->Geometry Optimization Frequency Analysis 3. Frequency Analysis (Confirm minima/TS, obtain ZPE) Geometry Optimization->Frequency Analysis Transition State Search 4. Transition State Search (e.g., QST2/3, Berny) Frequency Analysis->Transition State Search If optimizing a TS IRC Calculation 5. Intrinsic Reaction Coordinate (IRC) (Connect TS to minima) Frequency Analysis->IRC Calculation For a confirmed TS Transition State Search->Frequency Analysis Single-Point Energy 6. Single-Point Energy Calculation (Higher level of theory, e.g., PBE0-D3/def2-TZVP) IRC Calculation->Single-Point Energy Solvation Correction 7. Solvation Correction (e.g., SMD model) Single-Point Energy->Solvation Correction Construct Energy Profile 8. Construct Free Energy Profile Solvation Correction->Construct Energy Profile End End Construct Energy Profile->End

Caption: A typical workflow for a DFT study of a reaction mechanism.

Step-by-Step Methodology:

  • Construct Initial Geometries: Build 3D models of all relevant species (reactants, intermediates, transition state guesses, and products) using a molecular modeling program (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform geometry optimizations for all structures. A common approach is to use a computationally less expensive level of theory for this step.

    • Rationale: This step finds the lowest energy conformation for each molecule on the potential energy surface.

    • Example Gaussian Input: #p opt b3lyp/6-31g*

  • Frequency Analysis: Calculate the vibrational frequencies for all optimized structures.

    • Rationale: This is a crucial validation step. For a minimum energy structure (reactants, intermediates, products), all frequencies should be real (positive). For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Example Gaussian Input: #p freq b3lyp/6-31g*

  • Transition State (TS) Search: Locate the transition state structure connecting reactants and products. This can be done using methods like QST2, QST3, or Berny optimization with an initial guess for the TS geometry.

    • Rationale: The TS represents the highest energy point along the reaction pathway, and its energy determines the activation barrier.

    • Example Gaussian Input: #p opt=(ts,calcfc,noeigen) freq b3lyp/6-31g*

  • Intrinsic Reaction Coordinate (IRC) Calculation: For a confirmed transition state, perform an IRC calculation.

    • Rationale: This calculation maps the reaction pathway downhill from the transition state to the corresponding reactant and product, confirming that the correct TS has been found.

    • Example Gaussian Input: #p irc=(calcfc,maxpoints=20,stepsize=10) b3lyp/6-31g*

  • Single-Point Energy Refinement: With the optimized geometries, perform single-point energy calculations using a higher level of theory (e.g., a more accurate functional and a larger basis set).

    • Rationale: This approach, often referred to as a "composite method," provides more accurate electronic energies while leveraging the efficiency of the lower-level geometry optimization.

    • Example Gaussian Input: #p pbe0-d3/def2-tzvp

  • Inclusion of Solvent Effects: Apply a solvation model to the single-point energy calculations to account for the effect of the solvent.

    • Rationale: Reactions in solution can have significantly different thermodynamics and kinetics compared to the gas phase. The SMD model is a popular choice for its accuracy across a wide range of solvents.

    • Example Gaussian Input: #p pbe0-d3/def2-tzvp scrf=(smd,solvent=toluene)

  • Construct Free Energy Profile: Combine the electronic energies, thermal corrections from the frequency calculations, and solvation energies to construct a Gibbs free energy profile for the reaction.

Conclusion

Computational studies have been indispensable in unraveling the complexities of the transmetalation step in the Suzuki-Miyaura reaction. The prevailing view is that both the boronate and oxo-palladium pathways are plausible, and the dominant mechanism can be influenced by the specific reaction conditions, including the choice of base, solvent, and ligands. For researchers in the field, a critical understanding of the computational methodologies employed is essential for interpreting the literature and for designing their own informative in silico experiments. As computational power and theoretical methods continue to advance, we can anticipate an even more nuanced and predictive understanding of this cornerstone of organic synthesis.

References

A Comparative Guide to the Reactivity of Aryl Chlorides vs. Aryl Bromides with Cyclopropylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The incorporation of a cyclopropyl moiety is of particular interest due to its unique conformational and electronic properties, which can significantly impact the biological activity of a molecule. This guide provides an in-depth comparison of the reactivity of two common electrophilic partners—aryl chlorides and aryl bromides—when coupled with cyclopropylboronic acids. We will delve into the mechanistic underpinnings of their reactivity differences and provide practical, data-supported insights for your experimental design.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide (Ar-X) directly and significantly impacts the first and often rate-determining step: oxidative addition.

In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) species.[3] The reactivity trend for this step follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[4] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making aryl bromides inherently more reactive electrophiles in this transformation.[5] Consequently, the oxidative addition of an aryl bromide to the Pd(0) complex is kinetically more favorable and proceeds more readily than with an aryl chloride.[5]

This fundamental difference in reactivity dictates the reaction conditions required to achieve efficient coupling. While aryl bromides often react under milder conditions with lower catalyst loadings, aryl chlorides, being less reactive, necessitate more specialized and robust catalytic systems to facilitate the challenging C-Cl bond activation.[6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)L₂-X OA->ArPdX Rate Determining Step (Ar-Br > Ar-Cl) TM Transmetalation ArPdX->TM ArPdR Ar-Pd(II)L₂-R (R = cyclopropyl) TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product ArX Ar-X (Aryl Halide) ArX->OA Boronic R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ X_ion X⁻ Base_BOH [B(OH)₄]⁻

Caption: The Suzuki-Miyaura catalytic cycle.

The Challenge of the Cyclopropyl Group: Stability and Side Reactions

Cyclopropylboronic acid itself introduces a layer of complexity. It is known to be unstable and susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of cyclopropane and reducing the yield of the desired coupled product.[7] This instability can be exacerbated by prolonged reaction times and elevated temperatures, which are often required for the activation of aryl chlorides.

To mitigate this issue, more stable derivatives such as potassium cyclopropyltrifluoroborate or MIDA (N-methyliminodiacetic acid) boronates are frequently employed.[6][8] These reagents are often crystalline, air- and moisture-stable solids that slowly release the boronic acid in situ, maintaining a low concentration and minimizing degradation.[7]

Comparative Performance: A Data-Driven Overview

While direct kinetic comparisons under identical conditions are sparse in the literature, a clear trend emerges from numerous studies: aryl bromides consistently demonstrate higher reactivity, allowing for more facile coupling with cyclopropylboronic acid and its derivatives.

One study explicitly notes that "Higher reactions rates were observed with aryl bromides than with aryl chlorides" when using a palladium-tetraphosphine catalyst for coupling with cyclopropylboronic acid.[1] However, the same study also demonstrates that with sufficient catalyst loading (0.4-1%), a range of aryl chlorides can provide good yields of the coupled product.[1]

The table below summarizes typical conditions and outcomes gleaned from various sources, illustrating the general requirements for each class of halide.

FeatureAryl Bromides with Cyclopropylboronic Acid/DerivativesAryl Chlorides with Cyclopropylboronic Acid/Derivatives
General Reactivity HighLow to Moderate
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with standard phosphine ligandsPd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos)[6]
Catalyst Loading Generally lower (e.g., 1-3 mol%)Often higher (e.g., 2-5 mol%) or requires specialized, highly active catalysts
Reaction Temperature Can often proceed at lower to moderate temperatures (e.g., 80-100 °C)Typically requires higher temperatures (e.g., 100-120 °C)
Reaction Time ShorterLonger
Key Challenge Generally robust, but cyclopropylboronic acid stability can still be a factor.Overcoming the high activation energy of the C-Cl bond without degrading the cyclopropylboronic acid.

Experimental Protocols: Strategies for Success

The choice of experimental protocol is contingent on the aryl halide substrate. Below are representative, self-validating procedures for both aryl bromides and the more challenging aryl chlorides.

Protocol 1: Coupling of an Aryl Bromide with Potassium Cyclopropyltrifluoroborate

This protocol is adapted from methodologies that prioritize stability and efficiency for the more reactive aryl bromides.

Workflow Diagram:

Protocol_Bromide start Start reagents Combine Aryl Bromide, Potassium Cyclopropyltrifluoroborate, and Base (e.g., K₂CO₃) in a reaction vessel. start->reagents solvent Add Solvent (e.g., Toluene/H₂O mixture) reagents->solvent degas Degas the mixture (e.g., Argon sparging) solvent->degas catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)₂ + RuPhos) degas->catalyst heat Heat the reaction (e.g., 80-100 °C) and monitor by TLC/GC-MS catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for aryl bromide coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium cyclopropyltrifluoroborate (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 10:1 mixture of toluene and water (5 mL).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and a suitable phosphine ligand such as RuPhos (0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate

This protocol employs more forcing conditions and a specialized ligand to activate the less reactive aryl chloride.[6]

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an inert atmosphere glovebox, charge a microwave vial with palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), a bulky, electron-rich ligand such as XPhos (0.06 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), and a strong base like cesium carbonate (Cs₂CO₃, 3.0 mmol). Add the aryl chloride (1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Sealing and Reaction: Seal the vial with a cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS. Due to the lower reactivity of aryl chlorides, reaction times can be significantly longer, often ranging from 12 to 24 hours.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with diethyl ether (25 mL) and pass it through a short plug of celite, rinsing with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired aryl cyclopropane.

Conclusion and Practical Recommendations

The choice between an aryl chloride and an aryl bromide for a Suzuki-Miyaura coupling with a cyclopropylboronic acid derivative is a trade-off between substrate cost/availability and reaction efficiency.

  • Aryl Bromides are the preferred substrates when reactivity and milder conditions are paramount. They generally provide higher reaction rates and require less specialized catalytic systems, making them ideal for initial explorations and scale-up where the cost of the starting material is not prohibitive.

  • Aryl Chlorides , while more economical and often more readily available, present a greater synthetic challenge. Their successful coupling necessitates carefully optimized conditions, including the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands, stronger bases, and higher reaction temperatures. The inherent instability of cyclopropylboronic acid makes the use of stable derivatives like trifluoroborates almost essential for these more demanding transformations.

For drug development professionals, where efficiency and reliability are key, beginning with an aryl bromide is often the most prudent path. However, for large-scale synthesis where cost is a major driver, the development of a robust protocol for an aryl chloride substrate can provide significant economic advantages.

References

A Comparative Guide to Fluorescent Chemosensors Based on Arylboronic Acid for Analyte Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular recognition and sensing, fluorescent chemosensors built upon the arylboronic acid scaffold have emerged as a versatile and powerful class of tools.[1][2] Their utility stems from the unique and reversible covalent interaction between the boronic acid moiety and compounds bearing cis-1,2- or 1,3-diol functionalities.[2][3][4] This interaction triggers a discernible change in the fluorescence properties of an integrated fluorophore, enabling the sensitive and selective detection of a wide array of biologically and environmentally significant analytes. This guide provides an in-depth comparison of arylboronic acid-based fluorescent chemosensors, offering researchers, scientists, and drug development professionals a comprehensive overview of their design principles, performance characteristics, and practical applications.

The Core Principle: Reversible Covalent Bonding and Fluorescence Modulation

At the heart of every arylboronic acid chemosensor is the fundamental equilibrium between the boronic acid and a diol-containing analyte to form a cyclic boronate ester.[2][4] This reaction is typically fast and reversible, particularly in aqueous solutions, making these sensors suitable for real-time monitoring.[5][6] The binding event directly influences the electronic properties of the arylboronic acid, which in turn modulates the photophysical behavior of a covalently linked fluorophore. The primary mechanisms of fluorescence signal transduction include:

  • Photoinduced Electron Transfer (PET): In many "off-on" sensors, a nitrogen atom positioned near the boronic acid can quench the fluorescence of the fluorophore through PET.[3] Upon binding to a diol, the boron center's Lewis acidity increases, leading to a stronger interaction with the nitrogen lone pair. This interaction disrupts the PET process, resulting in a significant enhancement of fluorescence.[3]

  • Intramolecular Charge Transfer (ICT): The formation of a boronate ester can alter the electron-donating or -withdrawing nature of the arylboronic acid group, thereby modifying the ICT character of the fluorophore.[7] This can lead to shifts in the emission wavelength, enabling ratiometric detection, which is often more robust as it is less susceptible to fluctuations in probe concentration or excitation intensity.[8]

  • Förster Resonance Energy Transfer (FRET): In FRET-based sensors, a donor and an acceptor fluorophore are incorporated into the sensor design. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and leading to a ratiometric fluorescence response.[5][7]

Analyte Recognition: A Broad Spectrum of Targets

The versatility of the boronic acid moiety allows for the detection of a diverse range of analytes. The following sections compare the performance of these chemosensors for key target molecules.

Saccharide Detection: The Quest for Glucose Selectivity

The detection of saccharides, particularly glucose, is a major application of arylboronic acid chemosensors, driven by the need for continuous glucose monitoring in diabetes management.[5][6]

  • Monoboronic vs. Diboronic Acids: Simple aryl monoboronic acid sensors often exhibit higher affinity for fructose than for glucose.[5] To enhance glucose selectivity, diboronic acid sensors have been developed. These sensors can bind to the different diol pairs available on glucose, leading to more stable complexes.[2]

  • Structural Factors Influencing Selectivity: The geometric arrangement of the two boronic acid groups in diboronic acid sensors is critical for achieving high glucose selectivity. The linker connecting the boronic acid moieties must be optimized to match the spacing of the diols in glucose.

Table 1: Comparison of Arylboronic Acid-Based Fluorescent Sensors for Saccharides

Sensor TypeFluorophoreAnalyteBinding Constant (K)Detection LimitReference
Monoboronic AcidAnthraceneFructose4365 M⁻¹-[2]
Monoboronic AcidAnthraceneGlucose110 M⁻¹-[2]
Diboronic AcidAnthraceneGlucose1378 M⁻¹0.8 µmol L⁻¹[2]
Diboronic Acid (TPE-based)TetraphenyletheneGlucose-0.2 mmol L⁻¹[2]
Monoboronic Acid (BODIPY)BODIPYGlucose~60 M⁻¹-[9]
Detection of Reactive Oxygen Species (ROS)

Arylboronates can be oxidized by certain ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), to the corresponding phenols.[10][11] This irreversible reaction leads to a significant change in the fluorescence of the attached fluorophore, providing a basis for "turn-on" or ratiometric sensing of these highly reactive and biologically important species.[12][13][14]

Table 2: Comparison of Arylboronic Acid-Based Fluorescent Probes for ROS

ProbeTarget ROSFluorescence ChangeKey FeaturesReference
Arylboronate-coumarinH₂O₂"Turn-on"High sensitivity and selectivity[12]
Arylboronate-fluoresceinONOO⁻RatiometricAllows for imaging in living cells[11]
Anion Sensing: The Case of Fluoride

The boron atom in arylboronic acids is a Lewis acid and can interact strongly with nucleophilic anions, particularly fluoride (F⁻).[7][15] This interaction leads to the formation of a tetracoordinate boronate species, which can significantly alter the electronic properties of the sensor and modulate its fluorescence.[8][16]

Table 3: Comparison of Arylboronic Acid-Based Fluorescent Sensors for Fluoride

SensorFluorophoreResponse to F⁻SelectivityReference
Fluorescein derivativeFluorescein"Off-on" enhancementSelective over other halides[15][16]
Bidentate receptorNaphthoimidazoliumRatiometric changeHigh selectivity for F⁻[17]
Metal Ion Detection

While less common than diol or anion sensing, arylboronic acids have also been employed for the detection of certain metal ions.[4] The interaction can occur through complexation of the metal ion with the boronic acid group and another coordinating group on the sensor molecule. For instance, a diboronic acid sensor has been reported to selectively recognize Fe³⁺ ions.[18][19]

Table 4: Comparison of an Arylboronic Acid-Based Fluorescent Sensor for Metal Ions

SensorTarget IonFluorescence ChangeKey FeaturesReference
Diboronic acid sensorFe³⁺QuenchingReal-time detection, high selectivity[18][19]

Advanced Sensor Platforms: Beyond Small Molecules

To enhance sensitivity, selectivity, and applicability in complex biological environments, arylboronic acids have been integrated into various advanced materials.

  • Quantum Dots (QDs): Functionalizing QDs with arylboronic acids creates highly fluorescent nanoprobes.[20][21] The high photostability and brightness of QDs, combined with the recognition capabilities of boronic acid, have led to sensitive assays for analytes like sialic acid and dopamine.[20][22][23]

  • Polymers and Hydrogels: Incorporating arylboronic acid moieties into polymers and hydrogels allows for the development of materials that can swell or shrink in response to glucose concentrations, leading to changes in optical properties.[24]

Experimental Methodologies: A Practical Guide

The successful application of arylboronic acid-based chemosensors relies on robust experimental protocols for their synthesis and characterization.

General Synthesis of an Arylboronic Acid-Appended Fluorophore

The synthesis of these chemosensors typically involves the coupling of a fluorophore bearing a reactive functional group with an arylboronic acid derivative.[1][25]

Workflow for Synthesis:

Caption: General synthetic workflow for arylboronic acid chemosensors.

Step-by-Step Protocol:

  • Preparation of Starting Materials: Synthesize or procure the fluorophore with a suitable functional group (e.g., amine, hydroxyl, or carboxylic acid) and the arylboronic acid with a complementary reactive group (e.g., activated ester, alkyl halide).

  • Coupling Reaction: Dissolve the functionalized fluorophore and the arylboronic acid derivative in an appropriate solvent. Add the necessary coupling reagents and catalysts. The reaction conditions (temperature, time) will depend on the specific coupling chemistry employed.

  • Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up to remove water-soluble impurities. Purify the crude product using column chromatography on silica gel to isolate the desired chemosensor.

  • Characterization: Confirm the structure and purity of the synthesized chemosensor using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Fluorescence Titration for Binding Constant Determination

To quantify the binding affinity of a chemosensor for its target analyte, a fluorescence titration experiment is performed.[3]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare stock solution of chemosensor C Prepare series of solutions with fixed sensor concentration and varying analyte concentrations A->C B Prepare stock solution of analyte B->C D Measure fluorescence spectra of each solution C->D E Plot fluorescence intensity vs. analyte concentration D->E F Fit data to a binding isotherm (e.g., 1:1 binding model) E->F G Determine the binding constant (K) F->G

Caption: Workflow for determining the analyte binding constant.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of the chemosensor in a suitable buffer (e.g., phosphate buffer at physiological pH 7.4).[3] Prepare a stock solution of the analyte in the same buffer.

  • Perform Titration: In a series of cuvettes, add a fixed amount of the chemosensor stock solution. Then, add increasing volumes of the analyte stock solution to each cuvette, bringing the final volume to be the same with the buffer.

  • Measure Fluorescence: After allowing the solutions to equilibrate, measure the fluorescence emission spectrum of each sample using a fluorometer.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration. Fit the resulting titration curve to a suitable binding model (e.g., a 1:1 binding isotherm) to calculate the association constant (K).[3]

Signaling Pathways and Logical Relationships

The interplay between the chemosensor, analyte, and the resulting fluorescence signal can be visualized as a clear signaling pathway.

PET-Based "Off-On" Signaling Mechanism:

G cluster_off Sensor 'Off' State (No Analyte) cluster_on Sensor 'On' State (Analyte Bound) A Excitation B Fluorophore* A->B C PET Quenching (e.g., by amine) B->C D No/Low Fluorescence C->D G Analyte Binding (Blocks PET) C->G Analyte Addition E Excitation F Fluorophore* E->F F->G H Fluorescence Emission G->H Analyte Analyte

Caption: PET-based signaling pathway for an "off-on" sensor.

Conclusion and Future Perspectives

Fluorescent chemosensors based on arylboronic acid represent a mature yet continually evolving field of research. Their modular design, which allows for the tuning of both the recognition and signaling units, has enabled the development of sensors for a wide range of analytes with impressive sensitivity and selectivity.[1][26][27][28] Future advancements will likely focus on the development of sensors that operate at longer wavelengths to minimize background fluorescence in biological samples, the creation of sensor arrays for the simultaneous detection of multiple analytes, and the integration of these sensors into implantable devices for continuous in vivo monitoring.[5][29] The continued exploration of novel fluorophores and more sophisticated molecular designs promises to further expand the utility of these remarkable chemical tools in both fundamental research and clinical diagnostics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3-(Cyclopropylsulfonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers, scientists, and drug development professionals, our work with novel chemical entities like (3-(Cyclopropylsulfonyl)phenyl)boronic acid is foundational to innovation. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and communities.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural choice, grounding every recommendation in authoritative regulatory standards and field-proven safety practices. Our goal is to empower you with the knowledge to manage this compound responsibly, from the moment it becomes waste to its final, compliant disposal.

Hazard Assessment and Immediate Safety Precautions

Before any disposal protocol begins, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds, such as its pinacol ester, provide critical safety information. 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, it is imperative to handle this compound and its waste with the assumption of similar hazards.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat[1][2].

  • Engineering Controls: All handling of the solid compound and its waste, especially where dust or aerosols may be generated, must be conducted within a certified chemical fume hood to minimize inhalation risk[2].

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored[3]. Wash hands thoroughly after handling[3].

The Regulatory Framework: Understanding Your Obligations

Proper chemical disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal regulations govern the management of laboratory chemical waste.

  • OSHA Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[4][5][6] This plan is the laboratory's master document outlining all safety procedures, including the specific protocols for the safe handling and disposal of hazardous chemicals[7][8]. The procedures detailed in this guide should be incorporated into your laboratory's specific CHP.

  • EPA Resource Conservation and Recovery Act (RCRA): The Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave."[9][10] This means that the generator of the waste (the laboratory) is responsible for it from its creation to its ultimate disposal[10]. RCRA establishes the stringent requirements for waste identification, labeling, storage, and disposal that form the basis of the following protocols[9][11].

Step-by-Step Disposal Protocol

Based on its likely hazard profile, this compound must be managed as a hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[2][12].

Step 3.1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste stream.

  • Characterize as Hazardous: All waste containing this compound, including unreacted starting material, contaminated solutions, and spill cleanup materials, must be characterized as hazardous chemical waste.

  • Segregate Incompatibles: Chemical wastes must be stored separately to prevent dangerous reactions[13]. Store boronic acid waste away from:

    • Strong Oxidizing Agents[14]

    • Strong Acids and Bases[14]

    • Water-Reactive Materials[13]

Step 3.2: Waste Collection and Containerization

Proper containment is crucial for preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap[9][15]. For solid waste, a high-density polyethylene (HDPE) jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container. Never use food containers[15].

  • Label the Container Clearly: The moment waste is first added, the container must be labeled. The EPA requires that each label clearly state the words "HAZARDOUS WASTE" [16]. The label must also include the full chemical name—"this compound"—and a clear indication of the hazards (e.g., "Irritant," "Harmful")[16].

  • Keep the Container Closed: The waste container must remain closed at all times except when actively adding waste[15]. This minimizes the release of vapors and prevents spills.

Step 3.3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[15][17].

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel, and it is good practice to keep it within the line of sight of where the waste is generated[16].

  • Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the institution's central storage area within three days[15].

  • Secondary Containment: It is a best practice to keep waste containers in a secondary containment bin to catch any potential leaks.

Step 3.4: Final Disposal Coordination

The final step is to transfer the waste to trained professionals for disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated Chemical Hygiene Officer to arrange for a pickup of the full hazardous waste container.

  • Documentation: Follow all institutional procedures for documenting the waste, which may include completing a waste manifest or using an online system like CHEMATIX™[10].

Decontamination of Empty Containers

Under RCRA, an empty container that held a hazardous chemical may still be regulated as hazardous waste unless properly decontaminated[10].

  • Triple Rinse Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve any remaining residue[12].

  • Collect Rinsate as Waste: Crucially, the rinsate from all three rinses is considered hazardous waste and must be collected in your designated liquid hazardous waste container[2][12].

  • Final Container Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then typically be disposed of as regular laboratory glassware or plastic waste, as confirmed by your institution's CHP[2].

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital.

  • Alert and Restrict: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running[12].

  • Absorb: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to avoid creating dust[12]. For a liquid spill, use absorbent pads.

  • Collect: Carefully sweep or collect the contaminated absorbent material into a designated, leak-proof container for hazardous waste[1][12].

  • Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Then, wash the area with soap and water[12].

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institutional policy.

Data Presentation

Table 1: Hazard Profile and Disposal Summary for this compound

ParameterGuidelineSource Citation
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Primary Disposal Route Hazardous Waste Collection via EHS[2][9]
Prohibited Disposal Routes Drain Disposal, Regular Trash[2][12]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1][2]
Required Engineering Control Chemical Fume Hood[2]
Waste Container Labeling "HAZARDOUS WASTE", Full Chemical Name, Hazard Warning[16]
Empty Container Decontamination Triple Rinse with Solvent; Collect Rinsate as Hazardous Waste[12]

Experimental Protocols

Protocol 1: Step-by-Step Waste Collection and Storage

  • Obtain a designated, compatible hazardous waste container from your EHS department or lab manager.

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

  • Fill out the label with the full chemical name: "this compound" and any other constituents of the waste stream.

  • Place the container in a designated Satellite Accumulation Area (SAA), preferably within secondary containment.

  • When adding waste, briefly open the container, add the material, and immediately reseal it securely.

  • Once the container is full, date the label and contact your EHS office within three days for pickup, following all institutional protocols.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation & Handling cluster_disposal Disposal & Decontamination Protocol cluster_empty Empty Container Management gen Generation of Waste (Solid, Solution, or Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood characterize Characterize as Hazardous Waste hood->characterize container Place in Labeled, Compatible Hazardous Waste Container characterize->container store Store in Designated SAA (Keep Container Closed) container->store ehs Arrange Pickup by EHS for Final Disposal store->ehs empty_cont Original Product Container is Empty rinse Triple Rinse with Solvent in Fume Hood empty_cont->rinse collect Collect Rinsate as Liquid Hazardous Waste rinse->collect dispose_cont Dispose of Decontaminated Container (per Institutional Policy) rinse->dispose_cont collect->container

References

Comprehensive Safety and Handling Guide for (3-(Cyclopropylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for handling (3-(Cyclopropylsulfonyl)phenyl)boronic acid (CAS No. 1020204-12-9). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory. The information is synthesized from authoritative safety data sheets for structurally similar compounds and established chemical handling standards.

Hazard Identification and Risk Assessment

This compound is a specialized reagent for which a specific, comprehensive toxicological profile is not widely available. Therefore, a conservative approach is mandated, treating it with the precautions required for related boronic acid derivatives. The primary hazards are extrapolated from safety data for analogous compounds, such as 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester and other phenylboronic acids.[1][2]

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][5]

Due to these potential hazards, all handling must be conducted with strict adherence to the personal protective equipment (PPE) and engineering controls outlined below. There are no established OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this specific compound.[6] Therefore, exposure should be minimized to the lowest possible level.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive suite of PPE is mandatory to create a barrier between the researcher and the chemical, mitigating the risks of exposure. Each component is selected to address the specific hazards identified.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][7]Boronic acid dusts are fine particulates that can easily enter the eyes, causing serious irritation.[4][5] Goggles provide a seal against dust, while a face shield offers an additional layer of protection against splashes during solution preparation.
Hand Protection Chemically resistant nitrile gloves.[7][8]Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[1]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[8][9]Protects skin on the arms and body from accidental spills and dust settlement.[8] Closed-toe shoes made of a non-porous material are essential to protect feet from spills.[9]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).[7][8]Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Assess Hazards & Review SDS B Verify Fume Hood Function A->B C Assemble All Materials B->C D Don Full PPE C->D E Transfer Chemical in Fume Hood D->E Begin Work F Weigh Compound Carefully (Minimize Dust) E->F G Keep Container Tightly Sealed F->G H Decontaminate Workspace G->H Work Complete I Doff PPE Correctly H->I J Segregate Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for this compound.

Detailed Protocol
  • Preparation:

    • Before beginning, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[7]

    • All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][10]

    • Clear the workspace of any unnecessary items to prevent clutter and potential contamination.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical. The suggested order is lab coat, closed-toe shoes, safety goggles, and finally gloves.

  • Handling the Compound:

    • When transferring the solid, use tools like a spatula to minimize the generation of dust.[8]

    • If weighing the compound, do so within the fume hood or in an enclosure to contain any airborne particles.

    • Keep the container of this compound tightly closed when not in use to prevent hygroscopic absorption and accidental spills.[7][11]

    • Avoid combining this compound with other chemicals unless it is a validated part of a documented procedure, as mixing can result in dangerous reactions.[12]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent to decontaminate surfaces.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last using the proper technique.[1]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][13]

  • Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][7][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

  • Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][10]

Disposal Plan

Improper disposal can lead to environmental damage and regulatory violations.[12] All waste associated with this compound must be treated as hazardous.

  • Waste Collection: Collect unused material and any contaminated debris (e.g., gloves, absorbent pads, weighing paper) in a clearly labeled, sealed container designated for hazardous chemical waste.[1][12]

  • Disposal Protocol: The waste must be disposed of through a certified hazardous waste disposal facility.[3][10] Do not dispose of this chemical down the drain or in regular trash.[12]

  • Regulatory Compliance: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[10][12] Consult your institution's Environmental Health & Safety (EHS) officer for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.